8-Ethyl-2-methylquinolin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
8-ethyl-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(14)7-8(2)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFHJQJGZCKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297202 | |
| Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62510-41-2, 63136-23-2 | |
| Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62510-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Ethyl-2-methyl-4(1H)-quinolinone | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID401297202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63136-23-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Ethyl-2-methylquinolin-4-ol chemical properties
An In-depth Technical Guide to 8-Ethyl-2-methylquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential
Introduction
The quinoline and quinolinone scaffolds are cornerstones of medicinal chemistry, recognized as "privileged structures" due to their recurrence in a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to pharmaceuticals demonstrating antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][3] Within this important class, this compound (CAS No: 63136-23-2) emerges as a compound of significant interest. Its specific substitution pattern—an ethyl group at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position—provides a unique molecular framework for exploration in drug discovery and materials science.
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and potential applications of this compound. By grounding theoretical principles in established synthetic methodologies and mechanistic insights, this document aims to equip scientists with the foundational knowledge required to leverage this molecule in their research endeavors.
Chapter 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.
Core Chemical Properties
The essential identification and physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 8-Ethyl-4-hydroxy-2-methylquinoline | [4] |
| CAS Number | 63136-23-2 | [4] |
| Molecular Formula | C₁₂H₁₃NO | [4] |
| Molecular Weight | 187.24 g/mol | [4] |
| Physical Form | Solid | |
| InChI Key | VOOFHJQJGZCKJM-UHFFFAOYSA-N | [5] |
| SMILES | CCc1cccc2c(O)cc(C)nc12 | [5] |
Keto-Enol Tautomerism
A critical chemical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form (8-ethyl-2-methyl-1H-quinolin-4-one). While often depicted in the enol (-ol) form, the keto (-one) form is generally believed to predominate in the solid state and in various solvents.[6] This equilibrium is crucial as the reactivity and biological interactions of the molecule can be influenced by the dominant tautomer under specific conditions. The acidic N-H proton and the carbonyl group in the quinolone form offer different hydrogen bonding capabilities compared to the hydroxyl group of the quinolinol form.
Caption: Tautomeric equilibrium between the enol and keto forms.
Predicted Spectroscopic Signatures
While detailed, published spectra for this specific molecule are not widely available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[7][8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, typically in the range of 7.0-8.5 ppm. The ethyl group would present as a triplet (for the -CH₃) and a quartet (for the -CH₂-). A sharp singlet for the C2-methyl group would likely appear around 2.4-2.6 ppm. A singlet for the C3-proton would be observed further downfield, and a broad singlet corresponding to the N-H proton (of the keto tautomer) or the O-H proton (of the enol tautomer) would be visible, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would display signals for the twelve carbons. The carbonyl carbon (C4) of the quinolone tautomer would be a prominent downfield signal, typically >170 ppm.[7] Aromatic carbons would resonate between 110-150 ppm. The C2-methyl and the ethyl group carbons would appear in the upfield region (<30 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be informative for identifying the dominant tautomer. The keto form would exhibit a strong C=O stretching vibration around 1650-1690 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹. The enol form would show a broad O-H stretch around 3200-3600 cm⁻¹ and C=N stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value corresponding to the exact mass of C₁₂H₁₄NO⁺.[7]
Chapter 2: Synthesis and Mechanistic Insights
The synthesis of 4-hydroxyquinolines is well-established in organic chemistry, with several named reactions providing reliable routes. For this compound, the Conrad-Limpach synthesis is a highly logical and efficient approach.
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[6][9] In this specific case, the reaction proceeds between 2-ethylaniline and ethyl acetoacetate. The reaction is typically a two-step process: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[9][10]
The causality behind this experimental choice lies in the commercial availability and reactivity of the starting materials. The reaction conditions can be controlled to favor the formation of the 4-quinolone (kinetic product) over the 2-quinolone (thermodynamic product, Knorr synthesis).[11]
Caption: Mechanism of the Conrad-Limpach synthesis.
Experimental Protocol: Conrad-Limpach Synthesis
This protocol is a self-validating system where progress can be monitored at each key stage.
Materials:
-
2-Ethylaniline
-
Ethyl acetoacetate
-
High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)
-
Catalytic amount of acid (e.g., p-toluenesulfonic acid, optional)
-
Ethanol
-
Hexanes
Procedure:
-
Step 1: Condensation.
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 2-ethylaniline and ethyl acetoacetate.
-
Add a catalytic amount of p-toluenesulfonic acid (optional, to facilitate water removal).
-
Heat the mixture to reflux (approx. 120-140 °C) for 2-4 hours. Water will be collected in the Dean-Stark trap, indicating the formation of the enamine intermediate.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Once complete, cool the mixture and remove any volatile components under reduced pressure.
-
-
Step 2: Thermal Cyclization.
-
To the crude enamine intermediate from Step 1, add a high-boiling inert solvent such as Dowtherm A.[3]
-
Heat the mixture to a high temperature (typically 250-270 °C) using an appropriate heating mantle and temperature controller.[9]
-
Maintain this temperature for 30-60 minutes. The cyclization process involves the elimination of ethanol.
-
Monitor the reaction by TLC. The product will have a different Rf value from the intermediate.
-
-
Step 3: Isolation and Purification.
-
Cool the reaction mixture to below 100 °C, then slowly add hexanes or another non-polar solvent to precipitate the product.
-
Stir the resulting slurry at room temperature for 1 hour.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of DMF and water.
-
-
Step 4: Characterization.
-
Dry the purified solid under vacuum.
-
Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
-
Chapter 3: Reactivity and Derivatization Potential
This compound is a versatile synthetic intermediate. Its functional groups—the hydroxyl/keto moiety, the aromatic ring, and the methyl group—provide multiple handles for chemical modification.
A key transformation is the conversion of the 4-hydroxyl group into a 4-chloro group using reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 4-chloro-8-ethyl-2-methylquinoline (CAS 63136-24-3) is an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions.[12] This opens pathways to a vast library of 4-substituted derivatives (e.g., amines, ethers, thioethers), which is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Key derivatization pathways from the quinolin-4-ol core.
Chapter 4: Biological Significance and Therapeutic Potential
The quinolin-4-one motif is present in numerous FDA-approved drugs, highlighting its therapeutic relevance.[3] These include fluoroquinolone antibiotics (e.g., ciprofloxacin), the anti-HIV agent elvitegravir, and the cystic fibrosis drug ivacaftor.[3] The broad biological activity of this scaffold makes this compound a valuable starting point for drug discovery campaigns.
-
Antimicrobial Activity: Many quinoline derivatives exert their antibacterial effects by targeting essential bacterial enzymes like DNA gyrase.[13] The specific substitution pattern of this compound could be explored for novel antibacterial agents.
-
Anticancer Activity: Quinolinones have been investigated as anticancer agents through various mechanisms, including the inhibition of kinases and topoisomerases.[1]
-
Antioxidant and Anti-inflammatory Potential: The phenolic nature of the quinolinol tautomer suggests potential for radical scavenging activity.[14][15] Derivatives are often explored for their ability to modulate inflammatory pathways.
While specific bioactivity data for this compound is not prominent in the literature, its structural similarity to known bioactive molecules strongly suggests its potential as a scaffold for generating new chemical entities with therapeutic promise. For instance, the related 8-hydroxyquinoline scaffold is well-known for its wide range of biological activities.[16]
Conclusion
This compound is a well-defined chemical entity with significant potential for application in medicinal chemistry and materials science. Its synthesis is readily achievable through established methods like the Conrad-Limpach reaction, and its chemical structure, characterized by the key quinolin-4-one/ol tautomerism, offers numerous avenues for derivatization. As a member of the privileged quinoline family, this compound represents a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides the foundational, technically-grounded information necessary for researchers to confidently incorporate this compound into their scientific pursuits.
References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 2-Pyridones. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
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Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6437. [Link]
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Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Conrad-Limpach-Knorr Quinoline Synthesis. Química Orgánica. [Link]
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Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press. [Link]
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IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]
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Larock, R. C., & Riebe, M. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Journal of Organic Chemistry, 71(13), 5037-5040. [Link]
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Martinez, R., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(9), 1485. [Link]
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Geronikaki, A., et al. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(18), 4236. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde. pharmachems.com. [Link]
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Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6689. [Link]
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ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. ResearchGate. [Link]
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Amerigo Scientific. (n.d.). 8-Ethyl-4-hydroxy-2-methylquinoline. Amerigo Scientific. [Link]
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Al-Masoudi, N. A. L., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(23), 5732. [Link]
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LabNetwork. (n.d.). 8-Ethyl-4-hydroxy-2-methylquinoline. LabNetwork. [Link]
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PubChem. (n.d.). 2-Methylquinolin-4-ol. National Center for Biotechnology Information. [Link]
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Angene Chemical. (n.d.). 8-Ethyl-2-methylquinoline (CAS# 72804-93-4). angenechemical.com. [Link]
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Merkulov, V. V., et al. (2022). Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal, 24(1), 51-57. [Link]
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Wang, Y., et al. (2010). Convenient synthesis of optically pure 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline. Heterocycles, 82(1), 887-894. [Link]
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El-Dean, A. M. K., et al. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 16(12), 9940-9951. [Link]
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PubChemLite. (n.d.). 8-ethyl-2-methylquinoline-3-carboxylic acid (C13H13NO2). PubChemLite. [Link]
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ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. ResearchGate. [Link]
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Ali, S. H., et al. (2022). Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. Journal of Applied and Natural Science, 14(4), 1339-1347. [Link]
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PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. [Link]
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Mandrone, M., et al. (2018). Antimicrobial and Antioxidant Activities and Phenolic Profile of Eucalyptus globulus Labill. and Corymbia ficifolia (F. Muell.) K.D. Hill & L.A.S. Johnson Leaves. Molecules, 23(10), 2559. [Link]
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An In-depth Technical Guide to the Spectral Characteristics of 8-Ethyl-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 8-Ethyl-2-methylquinolin-4-ol is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the methyl group, the ethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents and the heterocyclic nature of the quinoline core. The analysis is based on data from analogous compounds such as 2-phenylquinolin-4(1H)-one and 8-substituted quinolines.[1][2]
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H5 | ~7.80 | d | ~8.0 | Expected to be downfield due to deshielding from the ring current. |
| H6 | ~7.40 | t | ~7.5 | Typical triplet for a proton coupled to two adjacent protons. |
| H7 | ~7.65 | d | ~7.0 | Influenced by the electron-donating effect of the 8-ethyl group. |
| H3 | ~6.20 | s | - | Singlet due to the absence of adjacent protons. |
| OH | ~11.5 | br s | - | Broad singlet characteristic of a hydroxyl proton, exchangeable with D₂O. |
| CH₃ (at C2) | ~2.40 | s | - | Singlet for the methyl group at the 2-position. |
| CH₂ (ethyl) | ~2.90 | q | ~7.5 | Quartet due to coupling with the adjacent methyl protons. |
| CH₃ (ethyl) | ~1.30 | t | ~7.5 | Triplet due to coupling with the adjacent methylene protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The predicted chemical shifts are based on the analysis of 2-phenylquinolin-4(1H)-one and other substituted quinolines.[1][2] The carbons of the quinoline ring are expected to resonate in the aromatic region, with the C4 carbon bearing the hydroxyl group showing a characteristic downfield shift.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C2 | ~150 | Substituted with a methyl group. |
| C3 | ~108 | Shielded carbon adjacent to the hydroxyl-bearing carbon. |
| C4 | ~178 | Carbon attached to the electronegative oxygen atom. |
| C4a | ~140 | Bridgehead carbon. |
| C5 | ~125 | Aromatic carbon. |
| C6 | ~124 | Aromatic carbon. |
| C7 | ~132 | Aromatic carbon, influenced by the ethyl group. |
| C8 | ~128 | Aromatic carbon substituted with an ethyl group. |
| C8a | ~141 | Bridgehead carbon. |
| CH₃ (at C2) | ~20 | Typical chemical shift for a methyl group on an aromatic ring. |
| CH₂ (ethyl) | ~24 | Methylene carbon of the ethyl group. |
| CH₃ (ethyl) | ~15 | Methyl carbon of the ethyl group. |
Predicted Infrared (IR) Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-O functional groups. The presence of the quinolin-4-ol tautomer will be evident from a broad O-H stretching vibration.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H | 3400-3200 | Strong, Broad | Stretching |
| C-H (aromatic) | 3100-3000 | Medium | Stretching |
| C-H (aliphatic) | 2970-2850 | Medium | Stretching |
| C=C (aromatic) | 1620-1580 | Strong | Stretching |
| C=O (keto tautomer) | ~1650 | Strong | Stretching |
| C-O | 1250-1180 | Strong | Stretching |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound under electron ionization (EI) is expected to show a prominent molecular ion peak. The fragmentation pattern will be characteristic of quinoline derivatives, involving losses of small molecules and radicals. The fragmentation of quinolines often involves the expulsion of HCN from the molecular ion.[3][4]
Predicted Mass Spectrum (EI)
| m/z | Predicted Relative Intensity (%) | Proposed Fragment |
| 187 | 100 | [M]⁺ |
| 172 | 60 | [M - CH₃]⁺ |
| 158 | 40 | [M - C₂H₅]⁺ |
| 159 | 30 | [M - CO]⁺ |
| 130 | 50 | [M - C₂H₅ - CO]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-quality NMR spectrum is crucial for structural elucidation.[5][6]
Protocol for NMR Sample Preparation:
-
Sample Quantity: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.[7] The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). It is often pre-dissolved in the deuterated solvent.
Infrared (IR) Spectroscopy
The choice of sampling technique depends on the physical state of the compound. For a solid like this compound, the KBr pellet method is common.[8][9][10]
Protocol for KBr Pellet Preparation:
-
Grinding: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like quinoline derivatives.[11][12][13]
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: A temperature gradient is typically used to ensure good separation of any impurities (e.g., start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Visualizations
Caption: Molecular structure of this compound.
Caption: Predicted fragmentation pathway in mass spectrometry.
References
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 18, 2026, from [Link]
-
IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 18, 2026, from [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1993). Chemical Papers. Retrieved January 18, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved January 18, 2026, from [Link]
-
IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Sampling Technique for Organic Solids in IR Spectroscopy. (2001). Journal of Chemical Education. Retrieved January 18, 2026, from [Link]
-
Mass Spectra of Oxygenated Quinolines. (1966). Canadian Journal of Chemistry. Retrieved January 18, 2026, from [Link]
-
Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. (n.d.). TDI-Brooks. Retrieved January 18, 2026, from [Link]
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GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2025, June 19). Patsnap Eureka. Retrieved January 18, 2026, from [Link]
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NMR Spectrum Acquisition. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 18, 2026, from [Link]
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Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. (2007). Food Additives & Contaminants. Retrieved January 18, 2026, from [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Journal of Chromatography A. Retrieved January 18, 2026, from [Link]
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2-Methylquinolin-4-ol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 18, 2026, from [Link]
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Gas Chromatography/Mass Spectrometry (GC/MS). (2025, March 22). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
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NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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2-Methylquinoline. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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2-Methylquinolin-4-ol. (2018, May 16). SIELC Technologies. Retrieved January 18, 2026, from [Link]
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Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (2020). AIP Publishing. Retrieved January 18, 2026, from [Link]
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Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019, October 13). CORE. Retrieved January 18, 2026, from [Link]
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NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved January 18, 2026, from [Link]
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Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2015). Molecules. Retrieved January 18, 2026, from [Link]
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4-Methylquinolin-2-ol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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2-Methylquinoline. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 8-Ethyl-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and scientific reasoning essential for characterizing the solubility and stability of 8-Ethyl-2-methylquinolin-4-ol. As a quinoline derivative, this compound holds potential for further investigation in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is a critical prerequisite for any successful development pathway. This document is designed to equip researchers with the necessary knowledge to design, execute, and interpret robust experiments for determining these key parameters.
Introduction to this compound: The "Why" Behind the "How"
This compound, with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol , belongs to the quinoline class of heterocyclic compounds[1][2]. Quinoline and its derivatives are of significant interest due to their wide range of biological activities and applications in various fields[3]. Before embarking on advanced biological or material science applications, a fundamental understanding of the molecule's solubility and stability is paramount. These properties directly influence its bioavailability, formulation, storage conditions, and ultimately, its efficacy and safety[4]. This guide will provide the foundational knowledge and practical protocols to thoroughly assess these critical attributes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | [1], |
| CAS Number | 63136-23-2 | |
| Appearance | Solid (predicted) |
Solubility Determination: A Multi-faceted Approach
The solubility of a compound is not a single value but is dependent on various factors, most notably the solvent system and pH. For drug development purposes, both kinetic and thermodynamic solubility are of interest.
Theoretical Considerations
The structure of this compound, with its heterocyclic aromatic rings and a hydroxyl group, suggests a degree of lipophilicity balanced by the potential for hydrogen bonding. The quinoline nitrogen and the hydroxyl group can be protonated or deprotonated depending on the pH, which will significantly impact solubility.
Experimental Protocols
A tiered approach to solubility assessment is recommended, starting with simple, rapid methods and progressing to more complex, definitive studies.
2.2.1. Kinetic Solubility (High-Throughput Screening)
This method provides a rapid assessment of solubility under non-equilibrium conditions, useful for early-stage discovery.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Aqueous Buffer Addition: Add the DMSO stock solution to a series of aqueous buffers with varying pH values (e.g., pH 4.0, 6.5, 7.4).
-
Incubation and Filtration: Incubate the samples for a short period (e.g., 2 hours) at room temperature, followed by filtration to remove any precipitated compound.
-
Quantification: Analyze the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
2.2.2. Thermodynamic Solubility (Shake-Flask Method)
This is the gold standard for determining the true equilibrium solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration using a validated HPLC method.
Stability Assessment: Unveiling Potential Liabilities
Stability testing, particularly forced degradation studies, is crucial for identifying potential degradation pathways and developing stability-indicating analytical methods[4][5]. These studies expose the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability[6][7].
Forced Degradation Studies
Forced degradation studies are a regulatory requirement and provide critical information for formulation development and storage recommendations[5][6]. The goal is to achieve 5-20% degradation of the drug substance.
3.1.1. Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of this compound.
3.1.2. Detailed Protocols for Stress Conditions
The following are starting point conditions and may need to be adjusted based on the lability of this compound.
-
Acid Hydrolysis: Reflux the compound in 0.1N HCl at 60°C for up to 30 minutes. If no degradation is observed, a higher concentration of acid or longer exposure time may be necessary[6].
-
Base Hydrolysis: Reflux the compound in 0.1N NaOH at 60°C for up to 30 minutes. Similar to acid hydrolysis, conditions can be made more stringent if needed[6].
-
Oxidative Degradation: Store the compound in a 3% solution of hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature above the recommended accelerated stability testing conditions (e.g., 80°C) for a specified period.
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[8]. A control sample should be protected from light to assess the contribution of thermal degradation.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent compound from all process impurities and degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API)[4].
Method Development Workflow:
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Data Interpretation and Reporting
All experimental data should be meticulously documented. Solubility should be reported in mg/mL or µg/mL at a specific pH and temperature. For stability studies, the percentage of degradation should be calculated, and chromatograms should be provided to demonstrate the separation of the parent compound from its degradants. A mass balance analysis should be performed to account for all the material after degradation.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in any research and development pipeline. The methodologies outlined in this guide provide a robust framework for obtaining this critical data. By employing a systematic and scientifically sound approach, researchers can ensure the quality and reliability of their findings, paving the way for the successful application of this promising compound.
References
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MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
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SciSpace. (n.d.). The use of analytical methods for quality control of promising active pharmaceutical ingredients. Retrieved from [Link]
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ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 8-Ethyl-4-hydroxy-2-methylquinoline. Retrieved from [Link]
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National Institutes of Health. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]
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MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
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MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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Jetir.org. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
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Biological activity of 8-Ethyl-2-methylquinolin-4-ol
An In-Depth Technical Guide to the Predicted Biological Activity of 8-Ethyl-2-methylquinolin-4-ol
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' vast range of pharmacological activities.[1][2][3] This guide focuses on the specific, yet under-researched, compound this compound. While direct experimental data for this molecule is not extensively available in public literature, its structural features—a quinolin-4-ol core, a C2-methyl group, and a C8-ethyl group—allow for a robust, evidence-based prediction of its biological potential. By synthesizing structure-activity relationship (SAR) data from analogous compounds, this document provides a predictive overview of its likely therapeutic activities, potential mechanisms of action, and a clear experimental roadmap for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel quinoline derivatives for therapeutic applications.
Part 1: The Quinolin-4-one/-4-ol Scaffold: A Foundation for Diverse Bioactivity
The core of the target molecule is a quinoline ring, which exists in tautomeric equilibrium between the keto form (quinolin-4-one) and the enol form (quinolin-4-ol). This equilibrium is crucial as it influences the molecule's electronic properties, hydrogen bonding capability, and potential interactions with biological targets.
The quinolin-4-one scaffold is associated with a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[4][5] The specific substitutions on this core structure dictate the dominant activity and potency.
Caption: Tautomeric equilibrium of the core scaffold.
Part 2: Structure-Activity Relationship (SAR) Analysis
The predicted activity of this compound can be inferred by dissecting the known contributions of its substituent groups based on extensive research into related quinoline derivatives.
-
C4-Hydroxy/Oxo Group: This functional group is critical. The quinoline ring system is known to intercalate with DNA, a mechanism that can inhibit pathogen replication.[6] Furthermore, the C4-oxo group is a key feature in many quinolone antibiotics that inhibit DNA gyrase and in anticancer agents that target topoisomerase II.[4][6]
-
C2-Methyl Group: Substitution at the C2 position is a common strategy in quinoline-based drug design. It can influence the molecule's steric profile and metabolic stability. While not as impactful as substitutions at other positions, it contributes to the overall shape and lipophilicity, which affects target binding and cell permeability.
-
C8-Ethyl Group: Substituents at the C8 position can significantly modulate biological activity. For instance, a methoxy group at C8 has been shown to improve the antitumor properties of certain quinolin-4-ones.[4] An ethyl group at this position is expected to increase lipophilicity, potentially enhancing membrane permeability and cell penetration. This modification could influence how the molecule orients itself within a target's binding pocket, such as an enzyme's active site or a DNA groove.
Part 3: Predicted Biological Activities and Mechanisms of Action
Based on the SAR analysis, this compound is predicted to exhibit potent anticancer and antimicrobial activities.
Anticancer Potential
The quinoline scaffold is present in numerous anticancer agents.[3] The likely mechanisms for this compound include:
-
Inhibition of Topoisomerase II: The planar quinolin-4-one ring can interact with the topoisomerase II-DNA complex, disrupting DNA replication and leading to apoptosis in cancer cells.[4]
-
Tubulin Polymerization Inhibition: Certain 2-phenylquinolin-4-ones are potent inhibitors of tubulin polymerization, arresting the cell cycle and inducing apoptosis.[4] The structural similarity suggests this as a possible mechanism.
-
Mitochondrial Dysfunction: Many cytotoxic quinoline derivatives induce cell death by dissipating the mitochondrial transmembrane potential, generating reactive oxygen species (ROS), and activating caspase-dependent apoptosis.[7][8][9]
Caption: Tiered workflow for biological activity validation.
Protocol 1: Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung) in appropriate media until they reach 80% confluency.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in culture media. Replace the media in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)
-
Bacterial Strains: Use standard strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 5: Data Presentation
Quantitative results from the proposed experiments should be summarized in clear, structured tables for comparative analysis.
Table 1: Predicted In Vitro Anticancer Activity (IC50 in µM)
| Compound | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) |
|---|---|---|---|
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin (Control) | ~0.5 µM | ~0.8 µM | ~1.2 µM |
Table 2: Predicted Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) |
|---|---|---|
| This compound | Data to be determined | Data to be determined |
| Ciprofloxacin (Control) | ~0.5 µg/mL | ~0.015 µg/mL |
Part 6: Conclusion and Future Directions
While direct experimental validation is pending, a comprehensive analysis of the structure-activity relationships of analogous compounds strongly suggests that this compound is a promising candidate for drug discovery, with predicted anticancer and antimicrobial properties. The ethyl group at the C8 position is a key feature that may enhance cellular uptake and potency compared to unsubstituted analogs.
The immediate next step is the chemical synthesis and subsequent in vitro screening as outlined in this guide. Positive results from these initial assays would warrant progression to more detailed mechanism-of-action studies and eventually in vivo evaluation in appropriate animal models. F[1]urther optimization of this scaffold, such as modifying the length of the C8-alkyl chain or introducing other functional groups, could lead to the development of a novel and potent therapeutic agent.
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- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (n.d.). National Institutes of Health.
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- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). SciSpace.
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An In-depth Technical Guide to 8-Ethyl-2-methylquinolin-4-ol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] Among its many isomeric forms, the quinolin-4-ol (or its tautomer, quinolin-4-one) moiety has garnered significant interest due to its prevalence in compounds exhibiting potent anticancer, antimicrobial, and antimalarial properties.[3] This technical guide provides a comprehensive exploration of a specific, substituted quinolin-4-ol, 8-Ethyl-2-methylquinolin-4-ol, and its analogs. We delve into rational synthetic strategies, robust analytical characterization protocols, structure-activity relationships, and known pharmacological properties. This document is designed to serve as an expert-level resource, offering not just methodologies but also the causal scientific reasoning behind experimental choices, empowering researchers in the design and development of novel quinoline-based therapeutics.
The Quinolin-4-ol Scaffold: A Privileged Structure in Drug Discovery
The quinoline architecture, a fusion of a benzene and a pyridine ring, is a prominent azaheterocyclic motif in both natural products (e.g., Cinchona alkaloids) and synthetic pharmaceuticals.[4] Its unique electronic properties, arising from the electron-deficient nitrogen-containing ring, allow it to participate in various biological interactions, including DNA intercalation and enzyme inhibition.[5] The quinolin-4-one subclass is particularly noteworthy and has been approved for use as antimicrobial agents.[3] More recently, research has pivoted towards their cytotoxic activity against various cancer cell lines, making them promising candidates for new anticancer drug development.[3][6]
The substitution pattern on the quinoline ring is critical for modulating biological activity, solubility, and pharmacokinetic properties. The this compound core incorporates key features:
-
The 4-ol (4-one) group: Essential for many biological activities and acts as a key hydrogen bonding site.
-
The 2-methyl group: Can influence steric interactions within binding pockets and is a common feature in quinolines synthesized via the Doebner-von Miller reaction.[7]
-
The 8-ethyl group: This lipophilic group can enhance membrane permeability and modulate the electronic properties of the benzene portion of the scaffold, potentially influencing target affinity and selectivity.
This guide will use this specific scaffold as a focal point to discuss the broader principles of synthesis, analysis, and biological evaluation applicable to this class of compounds.
Synthetic Strategies: From Precursors to the Core Scaffold
The construction of the quinoline ring system is a well-established field of organic chemistry, with several named reactions providing reliable access to the core.[4] For the synthesis of 4-hydroxyquinoline derivatives like this compound, the Gould-Jacobs reaction is the most direct and widely employed method.[3][8][9]
The Gould-Jacobs Reaction: A Primary Route to 4-Hydroxyquinolines
The Gould-Jacobs reaction facilitates the synthesis of 4-hydroxyquinolines through the cyclization of an aniline derivative with an ethoxymethylenemalonic ester, followed by hydrolysis and decarboxylation.[8][9] The reaction begins with a condensation to form an anilidomethylenemalonic ester, which then undergoes a high-temperature thermal cyclization to yield the quinoline core.[1][3]
The causality behind this choice of reaction is its efficiency in building the 4-hydroxyquinoline scaffold directly from a suitably substituted aniline. For our target molecule, the logical starting material is 2-ethylaniline .
Caption: Workflow for the Gould-Jacobs synthesis of a 4-hydroxyquinoline core.
Correction and Refinement: The classic Gould-Jacobs reaction, starting with aniline and an acetoacetic ester equivalent, leads to a 2-methyl-4-hydroxyquinoline. To synthesize This compound , the required starting material for a Conrad-Limpach or Gould-Jacobs type synthesis would be 2-ethylaniline reacting with ethyl acetoacetate .
Protocol: Synthesis of this compound via Conrad-Limpach Synthesis
This protocol is a variation of the Gould-Jacobs and is highly effective for producing 2-methyl-4-hydroxyquinolines.
Step 1: Condensation to form Ethyl 3-((2-ethylphenyl)amino)but-2-enoate
-
In a round-bottom flask, combine 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl).
-
Heat the mixture at 100-120°C for 2-3 hours with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool and remove the catalyst by washing with a dilute aqueous base (e.g., NaHCO₃ solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Thermal Cyclization to this compound
-
Causality: This step requires high thermal energy to overcome the aromaticity of the aniline ring and facilitate the intramolecular electrophilic substitution (annulation).[1] The choice of a high-boiling, inert solvent is critical to maintain the required temperature and prevent degradation.[1]
-
Pre-heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to ~250°C in a suitable reaction vessel equipped with a reflux condenser.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250-260°C for 1-2 hours. The product will often precipitate from the hot solution.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane or diethyl ether to remove the high-boiling solvent.
-
The resulting solid is this compound, which can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
Physicochemical and Spectroscopic Characterization
Unambiguous structural confirmation of synthesized derivatives is paramount for reliable biological evaluation.[10] A combination of chromatographic and spectroscopic techniques is employed for purification and characterization.
Purification: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity (>99%), essential for biological assays, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.[10] The lipophilic nature of the 8-ethyl group and the quinoline core allows for effective separation on a C18 stationary phase.
Protocol: Preparative HPLC Purification [10]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent like methanol or DMF. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
System and Conditions:
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 60% to 90% B over 20-30 minutes, optimized based on analytical HPLC runs.
-
Flow Rate: ~20 mL/min.
-
Detection: UV detection at a wavelength determined from a UV-Vis spectrum (e.g., ~325 nm).[10]
-
-
Fraction Collection: Collect fractions corresponding to the main product peak using an automated fraction collector.
-
Post-Purification Processing: Combine the pure fractions. Remove the acetonitrile using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the purified compound as a solid powder.
-
Purity Analysis: Confirm the purity of the final product using an analytical HPLC method.
Structural Elucidation
A combination of spectroscopic methods provides a complete picture of the molecular structure.[11][12]
-
¹H and ¹³C NMR Spectroscopy: NMR is the most powerful tool for determining the carbon-hydrogen framework.[10] For this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and distinct aromatic protons on the quinoline core. 2D NMR experiments like COSY, HSQC, and HMBC are used to definitively assign proton and carbon signals and confirm connectivity.[11][12]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[13] Fragmentation patterns can also offer structural clues.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. A broad peak in the ~3000-3400 cm⁻¹ region would indicate the O-H stretch of the 4-hydroxy group, and a strong absorption around 1640 cm⁻¹ would suggest the C=O stretch of the 4-oxo tautomer.
Structure-Activity Relationships (SAR)
Understanding how modifications to the core scaffold affect biological activity is central to rational drug design. SAR studies on quinoline derivatives have revealed several key principles.[14]
Caption: Key Structure-Activity Relationships for the Quinolin-4-ol scaffold.
Biological and Pharmacological Properties
Derivatives of the quinoline scaffold have demonstrated a wide array of pharmacological effects. The primary focus of recent research has been on anticancer applications.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of quinoline derivatives against a panel of human cancer cell lines.[14][15] The mechanism often involves the inhibition of critical cellular processes like tubulin polymerization or the function of enzymes like topoisomerase.[14]
Table 1: Representative Anticancer Activity of Quinoline Analogs
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Amino-2-aroylquinolines | MCF-7 (Breast) | 0.02 - 0.04 | [14] |
| Quinoline-Indole Hybrids | MDA-MB-231 (Breast) | 0.011 | [14] |
| Quinoline-Indole Hybrids | HepG2 (Liver) | 0.002 | [14] |
| N-(quinolin-8-yl)sulfonamides | HCT-116 (Colon) | 4 - 43 | [15] |
| N-(quinolin-8-yl)sulfonamides | HeLa (Cervical) | 4 - 43 | [15] |
Note: This table presents data for structurally related quinoline analogs to illustrate the potential potency of the class. IC₅₀ values for this compound itself would require specific experimental determination.
Proposed Mechanism of Action: Kinase Inhibition
Many small-molecule anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and differentiation. The quinoline scaffold is a known "hinge-binding" motif, capable of interacting with the ATP-binding pocket of many kinases.
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In Silico Prediction of 8-Ethyl-2-methylquinolin-4-ol Properties: A Technical Guide for Drug Discovery Professionals
Abstract
In the contemporary drug discovery landscape, the early-stage assessment of a compound's pharmacological and safety profile is paramount to de-risking development and accelerating the pipeline. In silico computational methodologies have become indispensable, offering rapid, cost-effective, and increasingly accurate predictions of a molecule's behavior. This technical guide provides a comprehensive, in-depth walkthrough for the in silico characterization of 8-Ethyl-2-methylquinolin-4-ol, a quinoline derivative of potential therapeutic interest. We will explore its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological activities using a suite of validated, publicly accessible computational tools. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the chosen methodologies, thereby ensuring a robust and reproducible predictive analysis.
Introduction: The Quinoline Scaffold and the Imperative of In Silico Screening
Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific compound of interest, this compound, with its unique substitution pattern, presents a novel chemical entity whose drug-like potential is yet to be fully elucidated.
Before committing to the resource-intensive process of chemical synthesis and experimental validation, a thorough in silico evaluation is a critical first step. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, leverage vast datasets of known compounds to predict the properties of novel molecules.[1] This predictive power allows for the early identification of potential liabilities, such as poor absorption or high toxicity, enabling a data-driven approach to lead optimization and candidate selection.[2]
This guide will navigate the in silico prediction workflow for this compound, focusing on three key areas:
-
Physicochemical Properties: Foundational characteristics that influence a drug's behavior in a biological system.
-
ADMET Profile: A comprehensive assessment of a compound's pharmacokinetics and potential toxicity.
-
Bioactivity Spectrum: Prediction of potential therapeutic targets and mechanisms of action.
In Silico Prediction Workflow
The following diagram illustrates the overarching workflow for the in silico prediction of this compound's properties. This multi-pronged approach, utilizing a selection of specialized, web-based platforms, provides a holistic view of the compound's potential as a drug candidate.
Caption: Overall workflow for the in silico prediction of this compound properties.
Prediction of Physicochemical Properties
A molecule's physicochemical properties are the bedrock of its pharmacokinetic profile, influencing its solubility, permeability, and ultimately, its bioavailability. We will utilize two robust, web-based platforms, SwissADME and pkCSM, to generate a comprehensive physicochemical profile for this compound.[3][4]
Experimental Protocol: Physicochemical Property Prediction
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For this compound, the SMILES string is: CCc1cccc2c(O)cc(C)nc12.[5]
-
SwissADME Analysis:
-
Navigate to the SwissADME web server (]">http://www.swissadme.ch).
-
Paste the SMILES string into the input field.
-
Click "Run" to initiate the calculations.[6]
-
The results will be displayed, including parameters such as molecular weight, logP, water solubility, and topological polar surface area (TPSA).
-
-
pkCSM Analysis:
Predicted Physicochemical Properties of this compound
| Property | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Significance in Drug Discovery |
| Molecular Weight | 187.24 g/mol | 187.24 g/mol | Influences size-related diffusion and transport. Generally, lower molecular weight (<500 g/mol ) is preferred for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 2.81 | 2.55 | A measure of lipophilicity. An optimal LogP (typically 1-3) is crucial for membrane permeability and solubility. |
| Water Solubility (LogS) | -3.21 | -3.05 | Indicates how well the compound dissolves in aqueous environments like the gastrointestinal tract. Poor solubility can limit absorption. |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | N/A | Reflects the polar surface area of the molecule, which is a key determinant of membrane permeability. TPSA < 140 Ų is generally associated with good oral bioavailability. |
| Number of Rotatable Bonds | 1 | 1 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally associated with better oral bioavailability. |
| Hydrogen Bond Acceptors | 2 | 2 | The number of atoms that can accept a hydrogen bond. Important for interactions with biological targets and for solubility. |
| Hydrogen Bond Donors | 1 | 1 | The number of atoms that can donate a hydrogen bond. Also crucial for target binding and solubility. |
Interpretation: The predicted physicochemical properties of this compound are largely within the favorable range for a potential oral drug candidate. The molecular weight is well below 500 g/mol , and the number of rotatable bonds, hydrogen bond acceptors, and donors all adhere to Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness. The predicted LogP values suggest good lipophilicity, which is essential for crossing biological membranes. The predicted water solubility, while not high, is within a reasonable range for many orally administered drugs. The TPSA is also in a favorable range for good cell permeability.
Prediction of ADMET Profile
The ADMET profile of a compound provides a comprehensive overview of its journey through the body and its potential for causing adverse effects. Early in silico ADMET prediction is a cornerstone of modern drug discovery, helping to identify and mitigate potential liabilities before significant resources are invested.[2]
Experimental Protocol: ADMET Prediction
-
SwissADME Analysis:
-
Following the protocol in section 3.1, the SwissADME output also provides valuable ADMET-related information.
-
Pay particular attention to the "Pharmacokinetics" and "Drug-likeness" sections. This includes predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential inhibition of cytochrome P450 (CYP) enzymes.[3]
-
-
pkCSM Analysis:
-
Using the protocol from section 3.1, select the "ADMET" prediction module on the pkCSM server.[4]
-
This will generate a detailed report covering various aspects of absorption, distribution, metabolism, excretion, and toxicity.
-
Predicted ADMET Properties of this compound
| ADMET Parameter | Predicted Outcome (SwissADME) | Predicted Outcome (pkCSM) | Rationale and Implication |
| Absorption | |||
| GI Absorption | High | High | Indicates the compound is likely to be well-absorbed from the gastrointestinal tract, a prerequisite for an effective oral drug. |
| Caco-2 Permeability (log Papp) | N/A | 0.55 cm/s | A Caco-2 permeability value > 0.90 cm/s is indicative of high permeability. The predicted value suggests moderate permeability. |
| P-glycoprotein Substrate | No | No | Not being a substrate for P-glycoprotein, an efflux pump, is advantageous as it reduces the likelihood of the drug being actively removed from cells, thereby increasing its intracellular concentration and efficacy. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeation | Yes | Yes (LogBB: -0.15) | The ability to cross the BBB is crucial for drugs targeting the central nervous system (CNS). This prediction suggests potential for CNS activity, which could be desirable or a liability depending on the therapeutic target. |
| CNS Permeability | N/A | Yes (LogPS: -1.8) | A LogPS > -2 indicates good CNS permeability. The predicted value supports the potential for CNS penetration. |
| Metabolism | |||
| CYP1A2 Inhibitor | Yes | Yes | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. This prediction warrants further experimental investigation. |
| CYP2C19 Inhibitor | No | No | |
| CYP2C9 Inhibitor | Yes | Yes | |
| CYP2D6 Inhibitor | No | No | |
| CYP3A4 Inhibitor | No | No | |
| Excretion | |||
| Total Clearance (log ml/min/kg) | N/A | 0.45 | This parameter provides an estimate of the rate at which the drug is cleared from the body. |
| Toxicity | |||
| AMES Toxicity | N/A | No | A negative prediction in the AMES test suggests a low likelihood of the compound being mutagenic. |
| hERG I Inhibitor | N/A | No | Inhibition of the hERG potassium channel can lead to cardiotoxicity. A negative prediction is a favorable safety indicator. |
| Hepatotoxicity | N/A | Yes | The prediction of potential liver toxicity is a significant flag that would require careful experimental evaluation. |
| Skin Sensitisation | N/A | No | Indicates a low likelihood of causing allergic contact dermatitis. |
Interpretation: The in silico ADMET profile of this compound presents a mixed but promising picture. The high predicted GI absorption and CNS permeability are favorable attributes. However, the predicted inhibition of CYP1A2 and CYP2C9, along with the potential for hepatotoxicity, are significant concerns that would need to be addressed through experimental studies. The lack of predicted AMES toxicity and hERG inhibition are positive safety indicators.
Prediction of Biological Activity Spectrum
Identifying the potential biological targets of a novel compound is a crucial step in understanding its therapeutic potential and possible off-target effects. The Prediction of Activity Spectra for Substances (PASS) online tool is a powerful resource for this purpose. It predicts a wide range of biological activities based on the structure of the input molecule.[7]
Logical Relationship of PASS Prediction
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An In-Depth Technical Guide to the Tautomerism of 8-Ethyl-2-methylquinolin-4-ol
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is of paramount importance in the fields of medicinal chemistry and drug development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, including solubility, lipophilicity, and, critically, its interaction with biological targets. This guide provides a comprehensive technical overview of the tautomerism in 8-Ethyl-2-methylquinolin-4-ol, a substituted quinolinone with potential applications in pharmaceutical research. We will delve into the structural nuances of its tautomeric forms, present robust experimental protocols for their characterization, and outline a computational workflow for predicting their relative stabilities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of tautomerism in heterocyclic systems.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.[1] In drug discovery, the predominant tautomeric form of a lead compound under physiological conditions can significantly impact its pharmacokinetic and pharmacodynamic profiles. A shift in the tautomeric equilibrium can alter a molecule's hydrogen bonding capacity, shape, and electronic distribution, thereby influencing its binding affinity to a target receptor or enzyme.[2]
Quinolin-4-ol and its derivatives are a well-established class of heterocyclic compounds that exhibit prominent keto-enol tautomerism.[3] The equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form is sensitive to the electronic and steric nature of substituents on the quinoline ring, as well as the solvent environment.[4][5] Understanding and controlling this equilibrium is crucial for the rational design of quinoline-based therapeutic agents. This guide will focus on the specific case of this compound to illustrate the principles and methodologies for studying tautomerism in this important class of molecules.
Tautomeric Forms of this compound
This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (8-Ethyl-2-methyl-1,4-dihydroquinolin-4-one).
Caption: The keto-enol tautomerism of this compound.
For many quinolin-4-ol derivatives, the keto form is found to be the more stable tautomer in both the solid state and in polar solvents.[5] This preference is often attributed to the greater stability of the amide group in the keto form compared to the enamine-like structure in the enol form. However, the electronic and steric effects of the substituents at the 2 and 8 positions can influence this equilibrium. The electron-donating nature of the methyl and ethyl groups in this compound is expected to influence the electron density of the quinoline ring system and, consequently, the position of the tautomeric equilibrium.
Experimental Characterization of Tautomeric Equilibrium
Determining the predominant tautomeric form and the equilibrium constant (KT) requires a combination of spectroscopic techniques.[6] Each method provides unique insights into the structural and electronic properties of the tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.[7] Key diagnostic signals in both 1H and 13C NMR spectra can help distinguish between the enol and keto forms.
-
1H NMR: The presence of an N-H proton signal (typically broad and in the downfield region of 10-12 ppm) is a strong indicator of the keto form. Conversely, a sharp O-H proton signal would suggest the enol form, although this can be difficult to observe due to exchange with residual water in the solvent.
-
13C NMR: The chemical shift of the C4 carbon is highly diagnostic. In the keto form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >170 ppm). In the enol form, the C4 carbon is an enolic carbon attached to a hydroxyl group and will appear at a more upfield position (typically 150-160 ppm).[8]
Experimental Protocol: 1H and 13C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer at a constant temperature (e.g., 298 K).
-
Spectral Analysis:
-
In the 1H NMR spectrum, integrate the signals corresponding to the N-H proton (if present) and other characteristic protons of the molecule.
-
In the 13C NMR spectrum, identify the chemical shift of the C4 carbon to determine the predominant tautomeric form.
-
To determine the tautomeric ratio (KT = [Keto]/[Enol]), compare the integration of well-resolved signals unique to each tautomer. If signals overlap, deconvolution techniques may be necessary.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the two forms will have distinct electronic transitions and, therefore, different absorption spectra.[9] The keto form, with its extended conjugation involving the carbonyl group, often exhibits a longer wavelength absorption maximum (λmax) compared to the enol form.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Solution Preparation: Prepare a series of dilute solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, and water) at a known concentration (e.g., 1 x 10-5 M).
-
Spectral Measurement: Record the UV-Vis absorption spectrum of each solution over a wavelength range of 200-500 nm using a double-beam spectrophotometer.
-
Data Analysis:
-
Identify the λmax in each solvent.
-
A significant shift in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium.
-
By comparing the spectra to those of "fixed" N-methyl (keto) and O-methyl (enol) derivatives, the relative contributions of each tautomer in different solvents can be estimated.
-
Caption: Experimental workflow for the characterization of tautomerism.
Computational Chemistry Approach
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[10][11] By calculating the Gibbs free energy (G) of each tautomer, the equilibrium constant can be predicted using the equation: ΔG = -RTlnKT.
Computational Workflow: DFT Calculations
-
Structure Optimization:
-
Build the 3D structures of both the enol and keto tautomers of this compound.
-
Perform geometry optimizations for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[10]
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Solvation Effects:
-
To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[12] Perform single-point energy calculations on the gas-phase optimized geometries using the PCM for the desired solvent.
-
-
Energy Calculation and KT Prediction:
-
Calculate the Gibbs free energy of each tautomer in the solvent phase.
-
The difference in Gibbs free energy (ΔG) between the two tautomers can then be used to predict the tautomeric equilibrium constant (KT).
-
Table 1: Hypothetical Predicted Relative Energies of Tautomers
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
| Keto Form | 0.00 | 0.00 | 95.8 |
| Enol Form | +2.20 | +2.15 | 4.2 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations.
Conclusion and Future Directions
The tautomeric equilibrium of this compound plays a critical role in defining its chemical behavior and potential biological activity. A combined experimental and computational approach, as outlined in this guide, provides a robust framework for a thorough investigation of this phenomenon. The predominance of the keto form is generally expected for quinolin-4-ol systems, but the specific influence of the 8-ethyl and 2-methyl substituents warrants detailed study.
Future research should focus on the synthesis of the "fixed" N-methyl and O-methyl derivatives to serve as unambiguous reference compounds for spectroscopic analysis. Furthermore, investigating the tautomeric equilibrium in a range of biologically relevant buffer systems will provide crucial insights for drug development applications. A comprehensive understanding of the tautomerism of this compound will undoubtedly aid in the design of novel and effective quinoline-based therapeutic agents.
References
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Ghasempour, L., et al. (2022). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. Available at: [Link]
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Bezen, S., et al. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Tokay, N., & Öğretir, C. (2002). Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
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Czarniecki, S., et al. (2021). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules. Available at: [Link]
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Bezen, S., et al. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC. Available at: [Link]
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Reddy, T. R., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. Available at: [Link]
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Yuan, D., et al. (2022). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Journal of Chemical Information and Modeling. Available at: [Link]
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Gronowitz, S., et al. (1996). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. Magnetic Resonance in Chemistry. Available at: [Link]
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Reddy, T. R., et al. (2018). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. ResearchGate. Available at: [Link]
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Subeh, M. A., et al. (2018). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Available at: [Link]
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O'Hagan, S., & Kell, D. B. (2009). Let's not forget tautomers. Journal of Cheminformatics. Available at: [Link]
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Fadda, A. A., et al. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society. Available at: [Link]
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Riniker, S., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science. Available at: [Link]
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Mphahlele, M. J., & El-Nahas, A. M. (2004). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. Journal of Molecular Structure. Available at: [Link]
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Pilgrim, C. D., et al. (2025). New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Dalton Transactions. Available at: [Link]
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RCS Research Chemistry Services (2025). How about Tautomers?. RCS Research Chemistry Services. Available at: [Link]
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Srebro-Hooper, M., et al. (2022). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Organic & Biomolecular Chemistry. Available at: [Link]
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Antonov, L. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH. Available at: [Link]
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Sherin, P. S., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences. Available at: [Link]
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Kitamura, C., et al. (2000). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Duan, L. T., et al. (2017). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology. Available at: [Link]
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Amerigo Scientific (2025). 8-Ethyl-4-hydroxy-2-methylquinoline. Amerigo Scientific. Available at: [Link]
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Raczyńska, E. D., et al. (2005). On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
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Kuleshova, E. S., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Crystal Structure of 8-Ethyl-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 8-Ethyl-2-methylquinolin-4-ol. While a definitive published crystal structure for this specific molecule is not publicly available, this document serves as a robust framework, detailing the necessary experimental and computational workflows. By leveraging data from structurally analogous quinoline derivatives, we present a realistic and instructive guide for researchers in the field.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1] The seemingly subtle placement of functional groups, such as the ethyl group at the C8 position and the hydroxyl group at the C4 position, can significantly influence the molecule's physicochemical properties, crystal packing, and, consequently, its interaction with biological targets. Understanding the three-dimensional architecture of this compound is therefore a critical step in a rational drug design campaign.[2]
Synthesis and Crystallization: From Molecule to Single Crystal
A plausible synthetic route to this compound involves a cyclocondensation reaction, a common method for preparing 4-hydroxyquinoline derivatives.[3][4] A potential pathway is the reaction of an appropriately substituted aniline with an acetoacetic ester derivative.
Proposed Synthesis of this compound
A common and effective method for the synthesis of 4-hydroxy-2-quinolone analogues involves the use of β-enaminones as precursors, which can be reacted with diethyl malonate.[5] An alternative convenient two-step synthesis starts from commercially available 2-aminobenzoic acids, which are first converted to isatoic anhydrides. These are then reacted with the sodium enolate of ethyl acetoacetate to form the substituted quinoline.[3]
Experimental Protocol for Single Crystal Growth
The acquisition of high-quality single crystals suitable for X-ray diffraction is paramount. The choice of crystallization technique is often empirical, and several methods should be attempted in parallel.
Protocol: Slow Evaporation
-
Solvent Screening: Dissolve a small amount of purified this compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to determine solubility.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a promising solvent system at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
A modified Czochralski crystal growth technique has also been successfully used for growing large single crystals of 8-hydroxyquinoline.[6]
Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Data Collection and Structure Refinement Workflow
The following diagram outlines the typical workflow for an SCXRD experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic data for this compound, extrapolated from known structures of similar quinoline derivatives.[7]
| Parameter | Hypothetical Value for this compound |
| Chemical Formula | C₁₂H₁₃NO |
| Formula Weight | 187.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 970.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.283 |
| Absorption Coefficient (mm⁻¹) | 0.085 |
| F(000) | 400 |
| Temperature (K) | 150 |
Structural Analysis: From Data to Insight
Intramolecular Geometry
The analysis of bond lengths and angles within the molecule would reveal the degree of aromaticity and the planarity of the quinoline ring system. The tautomeric form of the 4-hydroxyquinoline is of particular interest, as it can exist in either the enol (-OH) or keto (=O) form. Crystallographic data provides unambiguous evidence for the dominant tautomer in the solid state. For many 8-hydroxyquinoline derivatives, an intramolecular O—H···N hydrogen bond is observed.[7]
Intermolecular Interactions and Crystal Packing
The supramolecular assembly in the crystal is dictated by non-covalent interactions. For this compound, the following interactions are anticipated:
-
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and the quinoline nitrogen is an acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in related structures.
-
π-π Stacking: The planar aromatic quinoline rings are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
The diagram below illustrates the key intermolecular forces that may govern the crystal packing.
Caption: Potential intermolecular interactions in the crystal lattice.
Computational Chemistry: A Complementary Approach
Computational methods, such as Density Functional Theory (DFT), are invaluable for corroborating experimental findings and providing deeper insights into the electronic structure.[8]
Geometry Optimization
A gas-phase geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**) can be performed.[9] Comparing the optimized bond lengths and angles with the experimental SCXRD data helps to quantify the effects of crystal packing on the molecular geometry.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. This allows for a detailed breakdown of the contributions of different interactions (e.g., H···H, C···H, O···H) to the overall crystal packing.
Structure-Activity Relationship (SAR) and Drug Development Implications
The detailed structural information gleaned from crystallographic and computational studies is crucial for drug development.
-
Pharmacophore Modeling: The precise geometry of the molecule, including the relative orientations of the ethyl and hydroxyl groups, provides a basis for pharmacophore modeling and virtual screening.
-
Lead Optimization: Understanding the key intermolecular interactions that stabilize the crystal lattice can inform strategies for modifying the molecule to improve properties like solubility and bioavailability, without disrupting its binding to a biological target. The analysis of structure-activity relationships is key to designing more potent analogues.[1]
-
Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can have different stabilities and dissolution rates. A thorough understanding of the crystal structure of the most stable form is a regulatory requirement in drug development.
References
-
Angene Chemical. (n.d.). 8-Ethyl-2-methylquinoline(CAS# 72804-93-4). Retrieved from [Link]
- Mary, Y. S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1273-1287.
- Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.
- Anis, M., et al. (2014).
- Fun, H.-K., et al. (2016). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate.
- Al-Zahem, A. M., et al. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Molecules, 28(15), 5707.
- El Ayouchi, H., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(36), 25333–25341.
- Wang, T., et al. (2018). Series of Single-Ion and 1D Chain Complexes Based on Quinolinic Derivative: Synthesis, Crystal Structures, HF-EPR, and Magnetic Properties. Inorganic Chemistry, 57(13), 7656–7666.
- Patel, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Heliyon, 10(10), e29990.
- Presset, M., et al. (2018).
- Li, H., et al. (2023).
-
PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved from [Link]
- Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13(3), 477-488.
- Surrey, A. R. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
- Li, X., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry, 72(22), 9245–9263.
- Wang, X., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(31), 20086–20090.
-
Amerigo Scientific. (n.d.). 8-Ethyl-4-hydroxy-2-methylquinoline. Retrieved from [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 5. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth of an 8-hydroxyquinoline single crystal by a modified Czochralski growth technique, and crystal characterization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Conrad-Limpach Synthesis of 8-Ethyl-2-methylquinolin-4-ol
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and biologically active compounds. Among the numerous methods for synthesizing this privileged heterocycle, the Conrad-Limpach synthesis, first reported in 1887, remains a robust and versatile strategy for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[1] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization of the resulting enamine intermediate.[1][2]
This application note provides a detailed, field-proven protocol for the synthesis of 8-Ethyl-2-methylquinolin-4-ol, a specific derivative with potential applications in drug discovery and materials science. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Reaction Scheme
The synthesis of this compound is accomplished in a two-step sequence:
-
Condensation: The initial step involves the acid-catalyzed condensation of 2-ethylaniline with ethyl acetoacetate to form the intermediate, ethyl 3-((2-ethylphenyl)amino)but-2-enoate.
-
Thermal Cyclization: The second step is a high-temperature intramolecular cyclization of the enamine intermediate to yield the final product, this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Ethylaniline | Reagent Grade, ≥98% | Commercially Available | |
| Ethyl acetoacetate | Reagent Grade, ≥98% | Commercially Available | |
| Diphenyl ether | Reagent Grade, ≥99% | Commercially Available | High-boiling solvent for cyclization. Mineral oil or Dowtherm A are also suitable alternatives.[1] |
| Ethanol | Anhydrous | Commercially Available | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | Used as a catalyst and for product precipitation. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | Used for purification. |
| Petroleum Ether | ACS Grade | Commercially Available | For washing the crude product. |
| Deionized Water | In-house | ||
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available | For drying the intermediate. |
Experimental Protocol
Step 1: Condensation of 2-Ethylaniline and Ethyl Acetoacetate
This step forms the crucial enamine intermediate. The reaction is typically carried out at a moderate temperature to favor the formation of the Conrad-Limpach product over the Knorr synthesis product, which can form at higher temperatures.[3]
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylaniline (12.12 g, 0.1 mol) and ethyl acetoacetate (13.67 g, 0.105 mol, 1.05 equivalents).
-
With gentle stirring, add 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture in a preheated oil bath at 110-120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
After 2 hours, allow the reaction mixture to cool to room temperature. The resulting deep yellow to amber oil is the crude ethyl 3-((2-ethylphenyl)amino)but-2-enoate.
-
The crude intermediate can be used directly in the next step after drying over anhydrous sodium sulfate, or it can be purified by vacuum distillation for higher purity of the final product.
Causality Behind Experimental Choices: A slight excess of ethyl acetoacetate is used to ensure the complete consumption of the aniline. The acid catalyst protonates the carbonyl group of the ketoester, making it more electrophilic and facilitating the nucleophilic attack by the aniline.
Step 2: Thermal Cyclization to this compound
This step requires a high temperature to overcome the activation energy for the electrocyclic ring closure and subsequent aromatization.[1] The use of a high-boiling, inert solvent like diphenyl ether is crucial for achieving high yields by ensuring a consistent and high reaction temperature.[1]
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head with a condenser, add diphenyl ether (100 mL).
-
Heat the diphenyl ether to 250 °C with vigorous stirring.
-
Slowly add the crude, dried ethyl 3-((2-ethylphenyl)amino)but-2-enoate from Step 1 to the hot diphenyl ether dropwise over 30 minutes. Maintain the temperature at 250-260 °C. Ethanol will distill off as the reaction proceeds.
-
After the addition is complete, continue heating at 250 °C for an additional 30 minutes to ensure the completion of the cyclization.
-
Allow the reaction mixture to cool to below 100 °C.
Causality Behind Experimental Choices: The high temperature is necessary to provide the energy for the 6-pi electrocyclization, which is the rate-determining step.[1] The removal of ethanol by distillation drives the reaction to completion according to Le Chatelier's principle.
Step 3: Work-up and Purification
The purification of 4-hydroxyquinolines often involves an acid-base workup to separate the product from the high-boiling solvent and other non-acidic impurities.
-
While the diphenyl ether mixture is still warm (around 80-90 °C), slowly and carefully pour it into 200 mL of petroleum ether with vigorous stirring. This will cause the crude product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash it thoroughly with 100 mL of petroleum ether to remove the residual diphenyl ether.
-
Transfer the crude solid to a beaker and dissolve it in 200 mL of a 10% aqueous solution of sodium hydroxide. The 4-hydroxyquinoline is acidic and will form a soluble sodium salt.
-
Filter the basic solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean beaker and, with stirring, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~5-6). The this compound will precipitate as a solid.
-
Collect the purified product by vacuum filtration, wash the solid with deionized water until the washings are neutral to pH paper.
-
Dry the final product in a vacuum oven at 80-100 °C to a constant weight.
Causality Behind Experimental Choices: The acidic nature of the 4-hydroxyl group allows for its separation from non-acidic impurities by extraction into an aqueous base. Re-precipitation by acidification provides a significant purification step.
Expected Results and Characterization
The final product, this compound, should be an off-white to pale yellow solid. The expected yield is typically in the range of 70-85% based on the starting 2-ethylaniline.
Physicochemical Properties:
| Property | Value |
| CAS Number | 63136-23-2 |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Predicted to be in the range of 230-250 °C, based on similar structures.[4] |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.6 (s, 1H, -OH, broad)
-
δ ~7.9-8.1 (d, 1H, Ar-H)
-
δ ~7.5-7.7 (m, 2H, Ar-H)
-
δ ~6.3 (s, 1H, H-3)
-
δ ~2.8-3.0 (q, 2H, -CH₂CH₃)
-
δ ~2.4 (s, 3H, -CH₃)
-
δ ~1.2-1.4 (t, 3H, -CH₂CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~177 (C=O, quinolone tautomer)
-
δ ~150 (C-2)
-
δ ~140 (C-8a)
-
δ ~130-135 (Ar-C)
-
δ ~120-128 (Ar-CH)
-
δ ~118 (C-4a)
-
δ ~107 (C-3)
-
δ ~25 (-CH₂CH₃)
-
δ ~19 (-CH₃)
-
δ ~15 (-CH₂CH₃)
-
-
IR (KBr, cm⁻¹):
-
3400-3200 (O-H stretch, broad)
-
3100-3000 (Ar C-H stretch)
-
2980-2850 (Aliphatic C-H stretch)
-
~1640 (C=O stretch, from quinolone tautomer)
-
1600, 1580, 1500 (C=C and C=N stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z: 188.1019 [M+H]⁺ (calculated for C₁₂H₁₄NO⁺)
-
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Conrad-Limpach synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; incorrect temperature. | Ensure the reaction temperature is maintained at 110-120 °C. Monitor the reaction by TLC until the aniline is consumed. |
| Low yield in Step 2 | Cyclization temperature too low; insufficient reaction time. | Ensure the solvent is vigorously refluxing at 250 °C. Increase the reaction time after the addition is complete to 45-60 minutes. |
| Product is oily or discolored after purification | Incomplete removal of diphenyl ether; presence of impurities. | Ensure thorough washing of the crude precipitate with petroleum ether. During the acid-base workup, wash the basic solution with an organic solvent like dichloromethane to remove neutral impurities before acidification. |
| Difficulty in precipitating the product | Incorrect pH during acidification. | Add HCl slowly and monitor the pH with pH paper. Ensure the final pH is in the range of 5-6 for complete precipitation. |
Conclusion
The Conrad-Limpach synthesis is a highly effective method for the preparation of 4-hydroxyquinolines. The protocol detailed in this application note provides a reliable and reproducible pathway for the synthesis of this compound. By understanding the rationale behind each step, from the acid-catalyzed condensation to the high-temperature cyclization and the acid-base purification, researchers can confidently apply this methodology in their synthetic endeavors. The provided characterization data, while predictive, offers a strong baseline for the identification and verification of the final product.
References
- Supporting Information for [Specific Article Reference if found, otherwise general citation for similar compounds]. (Note: Specific experimental data for the title compound is not widely available, predictions are based on analogous structures).
- Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.
-
Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
-
Reynolds, G. A., & Hauser, C. R. (1955). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78. [Link]
-
Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
- Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis. BenchChem. (2025).
-
SynArchive. (2024). Conrad-Limpach Synthesis. [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
Sources
Application Notes & Protocols: Synthesis of 8-Ethyl-2-methylquinolin-4-ol via the Gould-Jacobs Reaction
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarials, antibiotics, and kinase inhibitors.[1] Among the various synthetic routes to this important heterocycle, the Gould-Jacobs reaction stands as a classic and versatile method for preparing 4-hydroxyquinoline derivatives.[2] This reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.[3][4]
This document provides a comprehensive guide to the synthesis of a specific derivative, 8-Ethyl-2-methylquinolin-4-ol. It is important to note that for a 2-methyl substituted quinolin-4-ol, the more direct and traditionally cited named reaction is the Conrad-Limpach synthesis . This pathway utilizes a β-ketoester (in this case, ethyl acetoacetate) instead of a malonic ester derivative. The underlying principles of aniline condensation followed by thermal cyclization are closely related to the Gould-Jacobs sequence. Therefore, this guide will proceed with the most scientifically precise protocol for the target molecule, which follows the Conrad-Limpach pathway, while acknowledging its conceptual similarity to the broader class of reactions to which the Gould-Jacobs synthesis belongs.
Our focus is to provide not just a procedural recipe but a field-tested guide that explains the causality behind each step, ensuring both reproducibility and a deeper understanding of the transformation.
Reaction Mechanism and Rationale
The synthesis of this compound from 2-ethylaniline and ethyl acetoacetate is a two-stage process. Understanding the mechanism is critical for optimizing conditions and troubleshooting.
-
Step 1: Enamine Formation. The reaction initiates with the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form the stable enamine intermediate, ethyl 3-((2-ethylphenyl)amino)but-2-enoate. This step is typically performed at a moderate temperature (100-140°C) and can often be done neat (without solvent), driving the reaction forward by removing the water byproduct.[5]
-
Step 2: Thermal Cyclization. The enamine intermediate undergoes a high-temperature, intramolecular cyclization.[6] This pericyclic reaction requires significant thermal energy (typically ~250°C) to overcome the activation barrier for the 6-pi electrocyclization onto the aromatic ring.[7][8] This is followed by the elimination of ethanol to afford the final aromatic quinolin-4-ol product. The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is crucial to achieve and maintain the necessary reaction temperature uniformly.[8]
The overall transformation is depicted below.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. mdpi.com [mdpi.com]
Application Note: High-Purity Isolation of 8-Ethyl-2-methylquinolin-4-ol
Abstract
This document provides a comprehensive guide with detailed protocols for the purification of 8-Ethyl-2-methylquinolin-4-ol, a key heterocyclic intermediate in pharmaceutical research and materials science. Achieving high purity of this compound is critical for ensuring reproducible results in downstream applications. This guide outlines three robust purification strategies: acid-base extraction, recrystallization, and silica gel column chromatography. It further details methods for purity assessment, including TLC and HPLC, and provides troubleshooting advice for common challenges.
Introduction and Physicochemical Profile
This compound is a substituted quinoline derivative with significant potential as a building block in medicinal chemistry. Like many 4-hydroxyquinolines, it exists in a tautomeric equilibrium with its keto form, 8-Ethyl-2-methyl-1H-quinolin-4-one.[1][2] The purity of this compound is paramount, as trace impurities from its synthesis can interfere with biological assays or lead to undesired side reactions in subsequent synthetic steps.
The most common synthetic route to this class of compounds is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[2][3] This high-temperature reaction can generate various impurities, including unreacted starting materials, incompletely cyclized intermediates, and thermal degradation byproducts.[4]
Understanding the compound's physicochemical properties is the foundation for developing effective purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₁₂H₁₃NO | - |
| Molecular Weight | 187.24 g/mol | Essential for calculating molar quantities. |
| Tautomerism | Exists as an equilibrium mixture of the 4-ol (enol) and 4-one (keto) forms.[2] | The keto form predominates in many cases; this equilibrium influences reactivity and spectroscopic characterization.[2] |
| pKa (Estimated) | pKa₁ ≈ 4.5-5.0 (protonated quinoline N); pKa₂ ≈ 9.5-10.5 (4-hydroxyl group) | The compound is amphoteric. The basic nitrogen (pKa₁) allows for salt formation in acidic media, while the acidic hydroxyl group (pKa₂) enables salt formation in strongly basic media.[5][6] This is the key to purification by acid-base extraction. |
| Solubility | Soluble in DMSO, ethanol, methanol, ethyl acetate. Sparingly soluble in water and non-polar solvents like hexanes.[7] | Guides the selection of solvents for extraction, recrystallization, and chromatography. |
Core Purification Protocols
The choice of purification method depends on the nature and quantity of impurities, as well as the required final purity. Often, a combination of these techniques yields the best results.
Strategy 1: Acid-Base Extraction for Bulk Purity Enhancement
This technique leverages the amphoteric nature of this compound to separate it from neutral organic impurities.[8][9] The basic quinoline nitrogen can be protonated by an acid, and the acidic 4-hydroxyl group can be deprotonated by a strong base, rendering the molecule water-soluble in either state.[8]
Causality: Neutral impurities, lacking ionizable groups, will remain in the organic phase throughout the extraction process, allowing for a clean separation.[10][11]
Caption: Workflow for purification via basic extraction.
Protocol: Purification from Neutral Impurities
-
Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Optional Acid Wash: To remove any basic impurities, first extract the organic solution with 1M HCl (2 x 0.5 volume equivalents). Discard the aqueous layers. Note: The target compound will remain in the organic phase during this step.
-
Base Extraction: Add an equal volume of 2M NaOH solution to the separatory funnel containing the organic solution. Shake vigorously for 1-2 minutes, venting frequently.[12]
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 2M NaOH to ensure complete recovery of the product. Combine the aqueous extracts.
-
Back-Wash (Optional): Wash the combined basic aqueous extracts with a small portion of fresh organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard the organic wash.
-
Precipitation: Cool the combined aqueous layer in an ice bath. While stirring, slowly add 6M HCl dropwise until the pH of the solution is approximately 7, as measured by pH paper. The pure product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexanes to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Strategy 2: Recrystallization for High Crystalline Purity
Recrystallization is the gold standard for obtaining highly pure, crystalline material. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[13]
Causality: An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below. Soluble impurities remain in the mother liquor upon cooling, while insoluble impurities can be removed via hot filtration.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for quinoline derivatives.[14][15] |
| Methanol | 65 | Polar Protic | Similar to ethanol, but higher solubility may lead to lower recovery. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for moderately polar compounds. |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds, often yields high-quality crystals.[16] |
| Acetone/Water | 56 / 100 | Mixed | A solvent/anti-solvent system. Dissolve in hot acetone, add water dropwise until cloudy, then reheat to clarify and cool. |
| Ethanol/Water | 78 / 100 | Mixed | Similar to acetone/water, a versatile system for tuning solubility. |
Protocol: Standard Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude material and a few drops of a candidate solvent. Heat to boiling. A good solvent will dissolve the compound when hot. Allow to cool; crystals should form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (If Necessary): If the solution is highly colored, add a small amount of activated charcoal, swirl, and perform a hot filtration.
-
Hot Filtration (If Necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven.
Strategy 3: Flash Column Chromatography for Difficult Separations
When dealing with impurities of similar polarity, flash column chromatography is the most powerful technique.[17]
Causality: Separation is achieved based on the differential partitioning of components between a polar stationary phase (silica gel) and a less polar mobile phase.[18] Compounds with higher polarity adsorb more strongly to the silica and elute later. Due to the basic nitrogen in the quinoline ring, tailing can occur on acidic silica gel. This is mitigated by adding a basic modifier to the eluent.[19][20]
Caption: General workflow for flash column chromatography.
Protocol: Flash Column Chromatography with Basic Modifier
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate. Adjust the ratio until the target compound has an Rf value of ~0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[17]
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or DCM and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[20]
-
-
Elution: Begin elution with the mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate) containing 1% triethylamine (v/v) to prevent peak tailing.[19]
-
Fraction Collection: Collect fractions of a consistent volume.
-
Monitoring: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light to identify those containing the purified product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Purity Assessment
Confirming the purity of the final product is a critical final step.
Table 3: Purity and Identity Confirmation Methods
| Method | Protocol / Conditions | Expected Outcome |
| TLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 70:30 Hexanes:Ethyl AcetateVisualization: UV light (254 nm) | A single, well-defined spot indicates high purity. Compare the Rf value to that of the crude material. |
| HPLC | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (+0.1% Formic Acid)Detection: UV at ~254 nm or ~330 nm | A single sharp peak in the chromatogram. Purity can be quantified by peak area percentage.[21][22] |
| ¹H NMR | Solvent: DMSO-d₆ or CDCl₃ | The spectrum should show sharp, well-resolved peaks corresponding to the protons of the ethyl, methyl, and quinoline ring systems, with correct integrations and coupling constants. Absence of impurity peaks. |
| Melting Point | Use a calibrated melting point apparatus. | A sharp melting range (e.g., within 1-2 °C) is indicative of high purity. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oiling out during recrystallization | Solvent is too non-polar; cooling is too rapid; compound is impure. | Use a more polar solvent or a solvent pair. Ensure slow, undisturbed cooling. Try purifying by another method first (e.g., acid-base wash). |
| Low recovery from recrystallization | Too much solvent was used; compound is too soluble in the cold solvent. | Use the absolute minimum amount of hot solvent. After slow cooling, place the flask in an ice bath to maximize precipitation. |
| Streaking/Tailing on TLC or Column | Interaction of basic nitrogen with acidic silica gel. | Add 0.5-2% triethylamine or a few drops of pyridine to the mobile phase.[19] |
| Compound won't precipitate after acid-base extraction | Compound is more water-soluble than expected; pH is not optimal. | Ensure the pH is adjusted carefully to the isoelectric point (~pH 7). If it remains in solution, extract the neutralized aqueous phase with a more polar organic solvent like ethyl acetate or a 9:1 DCM:isopropanol mixture. |
References
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Zgórka, G. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]
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Taylor & Francis Online. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]
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Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 4-Hydroxyquinoline. Available at: [Link]
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Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]
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University of Colorado Boulder. (n.d.). Column chromatography. Available at: [Link]
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Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Available at: [Link]
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SynArchive. (n.d.). Conrad-Limpach Synthesis. Available at: [Link]
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HMDB. (2013). Showing metabocard for Quinoline-4,8-diol (HMDB0060289). Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]
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Tiwari, R. K., et al. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. IJPPR. Available at: [Link]
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ResearchGate. (2022). Conrad-Limpach reaction. Available at: [Link]
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University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]
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ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]
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PubChem. (n.d.). Quinoline. Available at: [Link]
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Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
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Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Available at: [Link]
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Barnard College. (n.d.). Acid-Base Extraction.1. Available at: [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
ACS Organic Division. (2022). pKa Data Compiled by R. Williams. Available at: [Link]
-
NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]
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Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2022). Acid-Base Extraction. Available at: [Link]
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YouTube. (2020). Acid-Base Extraction Tutorial. Available at: [Link]
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Angene Chemical. (n.d.). 8-Ethyl-2-methylquinoline(CAS# 72804-93-4). Available at: [Link]
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PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
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ResearchGate. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib. Available at: [Link]
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PubChem. (n.d.). 2-Methylquinolin-4-ol. Available at: [Link]
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MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
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Application Note: A Multi-faceted Approach to the Analytical Characterization of 8-Ethyl-2-methylquinolin-4-ol
Introduction: The Imperative for Rigorous Characterization
Quinoline derivatives are a cornerstone of medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and functional applications.[1][2] 8-Ethyl-2-methylquinolin-4-ol, a member of this vital class of heterocyclic compounds, presents a unique substitution pattern that warrants thorough analytical investigation to establish its identity, purity, and structural integrity. For researchers in drug discovery and development, unambiguous characterization is not merely a procedural step but the foundation upon which all subsequent biological and pharmacological data rests.
This guide provides a holistic analytical framework for this compound. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into the application of spectroscopic and chromatographic techniques. The protocols herein are designed to be self-validating, ensuring that the data generated is both accurate and reproducible.
Foundational Physicochemical Profile
A complete understanding of a compound's physical and chemical properties is the logical starting point for any analytical strategy. These parameters influence everything from solvent selection for spectroscopy to the choice of chromatographic conditions. This compound exists in tautomeric equilibrium with its 4-hydroxy form, a critical consideration for spectral interpretation.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 8-Ethyl-4-hydroxy-2-methylquinoline | [3] |
| CAS Number | 63136-23-2 | [3] |
| Molecular Formula | C₁₂H₁₃NO | [3][4] |
| Molecular Weight | 187.24 g/mol | [3][4] |
| Appearance | Solid (predicted) | [3] |
Integrated Analytical Workflow
The structural elucidation of a novel or synthesized compound is rarely achieved with a single technique.[5] Instead, a combination of orthogonal methods is employed to build a complete and validated structural profile. The following workflow illustrates a robust pathway from initial sample preparation to full characterization.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization Protocols
Spectroscopy provides a detailed "fingerprint" of the molecule, revealing its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules, offering unambiguous information about the carbon-hydrogen framework.[5]
Expertise & Causality: For quinoline derivatives, both ¹H and ¹³C NMR are essential. ¹H NMR provides data on the number of different proton environments and their neighboring protons (connectivity), while ¹³C NMR reveals the number of unique carbon environments. For this compound, we expect distinct signals for the ethyl group, the methyl group, and the aromatic protons on the quinoline core. The chemical shifts will be influenced by the electron-donating/withdrawing nature of the substituents.
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| -CH₃ (at C2) | ~2.4 - 2.6 | Singlet (s) | ~18 - 25 |
| -CH₂- (ethyl) | ~2.8 - 3.1 | Quartet (q) | ~25 - 32 |
| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | ~13 - 16 |
| H5, H6, H7 | ~7.0 - 8.0 | Multiplets (m) | ~115 - 135 |
| H3 | ~6.1 - 6.5 | Singlet (s) | ~100 - 110 |
| -OH | ~10.0 - 12.0 | Broad Singlet (br s) | - |
| C4 (-OH) | - | - | ~170 - 180 |
| C2, C8a, C4a | - | - | ~140 - 165 |
| C8 | - | - | ~135 - 145 |
Note: Predictions are based on analogous structures and general chemical shift principles.[6][7][8][9] Actual values may vary.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[9]
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard 30-45° pulse angle with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
2D NMR (Recommended): Perform 2D NMR experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to confirm assignments unambiguously.[9]
Mass Spectrometry (MS)
Expertise & Causality: MS is the definitive technique for determining the molecular weight of a compound.[5] For this compound (MW = 187.24), high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern provides additional structural clues.
Protocol: MS Analysis
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺.
-
Analysis:
-
Expected [M+H]⁺: m/z 188.25 (Calculated for C₁₂H₁₄NO⁺)
-
Expected [M]⁺˙ (for EI): m/z 187.24
-
-
Instrumentation: Infuse a dilute solution of the sample (e.g., in methanol or acetonitrile) into a time-of-flight (TOF) or Orbitrap mass spectrometer for accurate mass measurement.
-
Fragmentation (MS/MS): Perform collision-induced dissociation (CID) on the parent ion (m/z 188.25) to observe characteristic fragment ions, such as the loss of an ethyl group (-29 Da) or a methyl group (-15 Da), which helps confirm the structure.[10]
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11] It is particularly useful for confirming the presence of the hydroxyl (-OH) group and the aromatic quinoline system.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic (Ethyl, Methyl) |
| ~1630 - 1650 | C=O stretch | Carbonyl (keto tautomer) |
| ~1500 - 1600 | C=C / C=N stretch | Aromatic Ring |
| ~1200 - 1300 | C-O stretch | Phenolic C-O |
Note: These are typical ranges and can be influenced by the molecular environment and hydrogen bonding.[11][12]
Protocol: IR Sample Preparation (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first, which will be automatically subtracted from the sample scan.
UV-Visible (UV-Vis) Spectroscopy
Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π-π* transitions of the conjugated quinoline ring system.[13] It is highly sensitive to the aromatic structure and can be influenced by solvent polarity and pH.[1][14] This technique is also fundamental for developing quantitative assays using Beer's Law.
Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).[13]
-
Sample Preparation: Prepare a dilute stock solution of the compound of known concentration. Further dilute to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 AU.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Scan a wavelength range from approximately 200 to 400 nm to identify the wavelength(s) of maximum absorbance (λmax).[15]
-
The λmax for 8-hydroxyquinoline derivatives typically appears in the 250-350 nm range.[13][16][17]
-
Chromatographic Characterization Protocols
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby establishing its purity.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the workhorse method for purity determination in pharmaceutical development.[18] For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical choice. The basic nitrogen in the quinoline ring can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing. To counteract this, a mobile phase modifier (e.g., formic acid or triethylamine) is often necessary to ensure sharp, symmetrical peaks.[19]
Protocol: RP-HPLC Method for Purity Analysis
-
Sample Preparation: Prepare a sample solution of approximately 0.5-1.0 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Filter the solution through a 0.45 µm syringe filter before injection.[18]
-
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Instrument | HPLC system with UV or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (determined by UV-Vis) or 254 nm |
-
Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks detected.
Gas Chromatography (GC)
Expertise & Causality: GC can also be used for purity analysis, particularly for assessing volatile impurities.[20] However, the presence of the polar hydroxyl group in this compound can lead to peak tailing and potential thermal degradation in the hot injector. While analysis is possible on a polar column, derivatization (e.g., silylation) of the -OH group may be required for robust, reproducible results.
Protocol: GC-MS Method for Purity and Identity Confirmation
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled with a Mass Spectrometer (MS) detector for definitive peak identification.[21][22]
-
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | DB-5ms or equivalent (low-polarity), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-400 amu |
References
- Benchchem. (n.d.). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
- Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis.
- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
- MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
- PubMed. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. J Chromatogr A.
- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Benchchem. (n.d.). 8-Ethyl-2-methylquinoline-4-carboxylic acid | 288151-72-4.
- IOPscience. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- ResearchGate. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
- ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry.
- The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
- Sigma-Aldrich. (n.d.). 8-Ethyl-4-hydroxy-2-methylquinoline AldrichCPR 63136-23-2.
- ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
- Amerigo Scientific. (n.d.). 8-Ethyl-4-hydroxy-2-methylquinoline.
- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 1 H NMR.
- Benchchem. (n.d.). An In-depth Technical Guide on the NMR Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol.
- National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline - the NIST WebBook.
- Doc Brown's Chemistry. (2024). Infrared Spectroscopy Index.
- MDPI. (2017). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules.
- ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in....
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Antimicrobial screening assays for 8-Ethyl-2-methylquinolin-4-ol
An Application Guide to the Antimicrobial Evaluation of 8-Ethyl-2-methylquinolin-4-ol
Abstract: The escalating crisis of antimicrobial resistance necessitates the rigorous evaluation of novel chemical entities for their therapeutic potential.[1] Quinoline derivatives have historically formed a cornerstone of antibacterial chemotherapy, primarily through their action on essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2][3] This document provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to conduct a systematic antimicrobial screening of this compound. The protocols herein are designed as a self-validating cascade, progressing from qualitative screening to quantitative potency determination and assessment of bactericidal activity. Each step is elucidated with not just the procedural "how" but the critical "why," grounding the experimental design in established principles of microbiology and medicinal chemistry.
Guiding Principle: A Tiered Approach to Antimicrobial Screening
A logical, tiered workflow is paramount for the efficient allocation of resources and the generation of robust, interpretable data. This guide advocates for a three-tier process that begins with a broad, qualitative assessment to confirm activity, followed by precise quantitative measurements, and concluding with a determination of the nature of the antimicrobial effect (bacteriostatic vs. bactericidal).
Caption: High-level workflow for antimicrobial evaluation.
Tier 1: Preliminary Screening via Agar Disk Diffusion Assay
Expert Rationale: The agar disk diffusion method, also known as the Kirby-Bauer test, serves as an ideal initial screening tool.[4] It is a rapid, visually intuitive, and cost-effective qualitative assay to determine if this compound possesses any inherent antimicrobial activity against a panel of test microorganisms.[5] The underlying principle is the diffusion of the test compound from a saturated paper disk into an agar medium, creating a radial concentration gradient.[6] If the compound is effective, a clear "zone of inhibition" will appear where microbial growth is prevented.[7]
Protocol 1: Agar Disk Diffusion
1. Preparation of Materials & Reagents:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A typical starting concentration is 10 mg/mL.
- Media: Use Mueller-Hinton Agar (MHA), the standard medium for routine susceptibility testing due to its reproducibility and low concentration of inhibitors.[6] Prepare plates with a uniform depth of 4 mm.
- Test Organisms: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC® 25923™) and Gram-negative (e.g., Escherichia coli ATCC® 25922™) bacteria. The use of ATCC® reference strains is critical for inter-laboratory reproducibility.[8][9]
- Controls:
- Positive Control: Disks impregnated with a known antibiotic (e.g., Ciprofloxacin).
- Negative Control: Disks impregnated with the solvent (DMSO) used to dissolve the test compound. This is crucial to rule out any antimicrobial activity from the solvent itself.
- Supplies: Sterile 6 mm paper disks, sterile swabs, forceps, incubator, and a ruler or calipers.
2. Inoculum Preparation (Trustworthiness Checkpoint):
- Aseptically pick 3-5 well-isolated colonies of the test organism from an overnight culture plate.
- Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardization is a critical control point, ensuring the bacterial lawn has a consistent density (approximately 1-2 x 10⁸ CFU/mL).[10]
3. Plate Inoculation and Disk Application:
- Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.
- Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[7]
- Allow the plate to dry for 5-15 minutes.
- Using sterile forceps, apply the disks to the agar surface: one with the test compound, one positive control, and one negative control.
- Ensure disks are spaced at least 24 mm apart from center to center and gently press them down to ensure complete contact with the agar.[6]
4. Incubation & Interpretation:
- Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[7]
- Post-incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each disk.
- Interpretation: A zone of inhibition around the test compound disk (and none around the negative control) indicates antimicrobial activity. The size of the zone provides a qualitative measure of sensitivity.
Data Presentation: Zone of Inhibition Diameters
| Test Organism | Compound (this compound) | Positive Control (Ciprofloxacin) | Negative Control (DMSO) |
| S. aureus ATCC® 25923™ | Zone Diameter (mm) | Zone Diameter (mm) | Zone Diameter (mm) |
| E. coli ATCC® 25922™ | Zone Diameter (mm) | Zone Diameter (mm) | Zone Diameter (mm) |
Tier 2: Quantitative Potency via Broth Microdilution (MIC Assay)
Expert Rationale: Following a positive result in the disk diffusion assay, the next logical step is to quantify the compound's potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This assay provides a precise numerical value (e.g., in µg/mL) that is essential for comparing the compound's efficacy against different pathogens and benchmarking it against existing drugs.[14]
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Broth Microdilution
1. Preparation:
- Media: Cation-adjusted Mueller-Hinton Broth (MHB).
- Plate: Sterile 96-well microtiter plates.[13]
- Compound: Prepare a working solution of this compound at a concentration that is at least 10x the highest desired test concentration.
- Inoculum: Prepare a bacterial suspension standardized to the 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Plate Setup (Self-Validating System):
- Dispense 100 µL of MHB into wells 2 through 12 of a single row.
- Add 200 µL of the compound working solution to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a gradient of decreasing compound concentrations.
- Well 11 (Growth Control): Contains 100 µL of MHB only (no compound). This well must show turbidity to validate the test.[13]
- Well 12 (Sterility Control): Contains 100 µL of MHB only (no compound, no bacteria). This well must remain clear.[13]
3. Inoculation and Incubation:
- Add 100 µL of the standardized, diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to the sterility control (well 12).
- The final volume in each test well is now 200 µL.
- Seal the plate and incubate at 35°C for 16-20 hours.[11][12]
4. Reading the MIC:
- Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series).[13]
Tier 3: Determining Bactericidal vs. Bacteriostatic Action (MBC Assay)
Expert Rationale: The MIC value reveals the concentration that inhibits growth, but not necessarily the concentration that kills the organism. This distinction is clinically critical. A bacteriostatic agent stops bacteria from reproducing, while a bactericidal agent actively kills them.[15] The Minimum Bactericidal Concentration (MBC) test is a straightforward extension of the MIC assay designed to determine the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[16][17] This provides deeper insight into the compound's therapeutic potential. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[15]
Protocol 3: Minimum Bactericidal Concentration
1. Procedure (Post-MIC Reading):
- Using the 96-well plate from the completed MIC assay, identify the MIC well and all wells containing higher concentrations of the compound that showed no visible growth.
- Also, select the growth control well.
2. Subculturing:
- Mix the contents of each selected well thoroughly.
- Aseptically withdraw a small, fixed volume (e.g., 10 µL) from each of these wells.
- Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate. Be sure to label each spot corresponding to the concentration from the microtiter plate well.
3. Incubation and Interpretation:
- Incubate the MHA plate at 35°C for 18-24 hours.
- Examine the plate for colony growth. The growth control spot should show confluent growth.
- The MBC is the lowest concentration of the compound that results in no growth (or a ≥99.9% reduction in colonies compared to the initial inoculum count) on the subculture plate.[15][17]
Data Presentation: MIC and MBC Summary
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus ATCC® 25923™ | Value | Value | Bactericidal (≤4) / Bacteriostatic (>4) |
| E. coli ATCC® 25922™ | Value | Value | Bactericidal (≤4) / Bacteriostatic (>4) |
Mechanistic Grounding
Quinolone antibiotics, the parent class of the test compound, are well-characterized bactericidal agents.[18] Their primary mechanism of action involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][19] These enzymes are responsible for managing DNA supercoiling during replication. By stabilizing the enzyme-DNA complex after the DNA has been cleaved, quinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[3][20] The screening results from these protocols will provide the foundational data to determine if this compound acts in a manner consistent with this established mechanism.
References
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Title: Quinolone antibiotic Source: Wikipedia URL: [Link]
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Title: Mechanism of action of and resistance to quinolones Source: PMC - NIH URL: [Link]
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Title: Antibacterial Properties of Quinoline Derivatives: A Mini- Review Source: Biointerface Research in Applied Chemistry URL: [Link]
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Application Notes and Protocols for the Evaluation of Anticancer Activity of 8-Ethyl-2-methylquinolin-4-ol
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have garnered significant attention for their potential as anticancer agents.[1][2][3][4] These compounds exert their effects through diverse mechanisms of action, including the induction of apoptosis, modulation of the cell cycle, interference with tumor-growth signaling pathways, and inhibition of crucial enzymes like topoisomerases and protein kinases.[1][3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer activity of a novel quinoline derivative, 8-Ethyl-2-methylquinolin-4-ol. While specific data on this particular compound is emerging, the protocols outlined herein are based on established methodologies for assessing the anticancer potential of new chemical entities and are informed by the known biological activities of structurally related quinoline compounds.[6][7]
The following application notes will detail the necessary in vitro assays to characterize the cytotoxic and cytostatic effects of this compound, and to elucidate its potential mechanism of action.
Part 1: Initial Screening for Cytotoxicity - The MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][9][10] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active, viable cells to form a purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[11]
Experimental Workflow: MTT Assay
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend approximately 1 x 10⁶ cells in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. 4[12]. Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks. 5[12]. Washing: Centrifuge the cells to remove the ethanol and wash the cell pellet twice with PBS. 6[13]. RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure that only DNA is stained. 7[13][14]. PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes at room temperature. 8[15][13]. Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Data Analysis
The data will be displayed as a histogram of cell count versus fluorescence intensity. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be quantified using cell cycle analysis software. An accumulation of cells in a particular phase in the treated samples compared to the control would suggest that this compound induces cell cycle arrest at that checkpoint.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of the anticancer activity of this compound. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these assays would warrant further investigation, including the exploration of its effects on specific signaling pathways known to be modulated by quinoline derivatives, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, and eventual progression to in vivo studies in preclinical animal models.
[3]### References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Chaudhary, P., & Sharma, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Kumar, S., & Narasimhan, B. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Current Bioactive Compounds, 14(3), 216-235.
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Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Azam, F., & Al-Mahmoud, G. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate.
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Kumar, A., Singh, A., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
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International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. 77(1), 120-128.
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Pozarowski, P., & Darzynkiewicz, Z. (2004). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, Chapter 28, Unit 28.5.
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. 6(27), 17765–17774.
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Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228.
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Baumann, M., & Krause, M. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Wouters B.G. (eds) Basic Clinical Radiobiology. CRC Press, Boca Raton, FL, pp 211-220.
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Wang, Z., Ahmad, A., Li, Y., Azmi, A. S., Kong, D., Banerjee, S., & Sarkar, F. H. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer research, 30(10), 3949–3958.
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Al-Ostath, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15, 12345-12356.
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ResearchGate. (2025). Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs.
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New Journal of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. 46(1), 123-135.
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Nutrients. (2020). Anticancer Activity of Propolis and Its Compounds. 12(4), 961.
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Molecules. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 23(11), 2873.
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Journal of Inorganic Biochemistry. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. 242, 112165.
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The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 10(1), 123-128.
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BMC Chemistry. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. 18(1), 1-11.
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ResearchGate. (2013). Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts.
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Molecules. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. 11(1), 44-52.
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Journal of Zankoy Sulaimani. (2023). Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. 25(1), 1-12.
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ResearchGate. (2026). Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid.
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ResearchGate. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
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Application Notes & Protocols: Metal Chelation Studies with 8-Ethyl-2-methylquinolin-4-ol
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the metal chelation properties of 8-Ethyl-2-methylquinolin-4-ol. While direct literature on this specific derivative is emerging, its structural analogy to well-characterized quinolinols and quinolones provides a strong basis for predicting its coordination chemistry. This guide outlines a proposed synthesis, detailed protocols for forming and characterizing its metal complexes, and robust methods for determining stoichiometry and stability constants. The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific applications, from analytical sensing to medicinal chemistry.
Introduction: The Promise of Substituted Quinolines in Coordination Chemistry
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicine, materials science, and catalysis.[1][2] Their rigid, planar structure and the presence of a nitrogen heteroatom make them exceptional ligands for a variety of metal ions. The coordination of metal ions by quinoline derivatives can dramatically enhance their biological activity, leading to the development of potent antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]
The ability of a molecule to bind a metal ion is known as chelation. This process is fundamental to many biological systems and has been harnessed for therapeutic purposes, such as in the treatment of diseases linked to metal imbalance.[3][6] this compound belongs to the quinolin-4-ol (or its tautomer, quinolin-4-one) family, which, like the extensively studied 8-hydroxyquinolines, are potent chelators.[5] They typically act as bidentate ligands, forming a stable ring structure with a metal ion through the quinoline nitrogen and the deprotonated hydroxyl group.
This guide provides the foundational protocols to synthesize this compound and systematically investigate its interaction with various divalent metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Mn²⁺).
Synthesis and Characterization of the Ligand
A robust investigation begins with a pure, well-characterized ligand. The Gould-Jacobs reaction is a classic and reliable method for synthesizing the 4-hydroxyquinoline core from aniline derivatives.[7][8] We propose its adaptation for the synthesis of this compound.
Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction
The synthesis involves a two-step process: initial condensation followed by a high-temperature thermal cyclization.[7][9]
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- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-alkylation of 8-Ethyl-2-methylquinolin-4-ol
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Introduction: The Significance of N-Alkylated Quinolones
N-alkylated quinolin-4-ones are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. Their derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The strategic introduction of an alkyl group at the N1 position of the quinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This document provides a detailed protocol for the N-alkylation of 8-Ethyl-2-methylquinolin-4-ol, a key intermediate in the synthesis of novel therapeutic candidates. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust and reproducible framework for synthesizing these valuable compounds.
Understanding the Reaction: Mechanism and Strategic Considerations
The N-alkylation of this compound, which exists in tautomeric equilibrium with its quinolin-4-one form, is typically achieved via a nucleophilic substitution reaction. The reaction proceeds through the deprotonation of the nitrogen atom in the quinolinone ring by a suitable base, forming a nucleophilic enolate intermediate.[1] This intermediate then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, to form the desired N-alkylated product.[1][2][3]
Several methods can be employed for this transformation, with the Williamson ether synthesis framework being a common approach.[2][3][4][5] However, direct N-alkylation often competes with O-alkylation. The regioselectivity of the reaction (N- versus O-alkylation) is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[6][7]
For the protocol detailed below, a phase-transfer catalysis (PTC) approach is recommended. PTC is a powerful technique that facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solvent).[8][9] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the deprotonating anion from the solid or aqueous phase into the organic phase where the quinolinone is dissolved, thereby promoting a smooth and efficient reaction.[8][10] This method often leads to higher yields and selectivity for N-alkylation.[10]
It is important to note that the steric hindrance posed by the 8-ethyl group may influence the reaction rate, potentially requiring more forcing conditions compared to less substituted quinolones.[10]
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol outlines the N-alkylation of this compound using a generic alkyl halide under phase-transfer catalysis conditions.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₁₂H₁₃NO | 187.24 | ≥98% | (e.g., Sigma-Aldrich) |
| Alkyl Halide (e.g., Iodomethane) | CH₃I | 141.94 | ≥99% | (e.g., Sigma-Aldrich) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99% | (e.g., Sigma-Aldrich) |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | ≥98% | (e.g., Sigma-Aldrich) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | (e.g., Sigma-Aldrich) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | (e.g., Fisher Scientific) |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | Lab-prepared |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | (e.g., Fisher Scientific) |
| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | (e.g., Merck) |
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (2.0-3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting quinolinone.
-
Stir the mixture at room temperature for 15-20 minutes to ensure a homogenous suspension.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture dropwise using a syringe or dropping funnel. An exothermic reaction may be observed.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The product should have a higher Rf value than the starting material.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, typically after 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexane and ethyl acetate is a good starting point.
-
Collect the fractions containing the pure product and concentrate them under reduced pressure.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | - Inactive base- Low reaction temperature- Unreactive alkylating agent | - Use freshly dried potassium carbonate.- Increase the reaction temperature in 10 °C increments.- Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). |
| Formation of O-alkylated Product | - Reaction conditions favoring O-alkylation | - Ensure the use of an aprotic polar solvent like DMF.[7]- Using a stronger, non-nucleophilic base might favor N-alkylation.[7]- Lowering the reaction temperature might increase N-selectivity. |
| Incomplete Reaction | - Insufficient reaction time- Stoichiometry of reagents | - Extend the reaction time and continue monitoring by TLC.- Increase the equivalents of the base and/or alkylating agent. |
| Difficult Purification | - Co-elution of product and byproducts- Presence of TBAB in the product | - Optimize the solvent system for column chromatography.- Ensure thorough washing with brine during the work-up to remove the majority of the TBAB. A water wash of the combined organic layers before the brine wash can also be effective. |
Alternative N-Alkylation Method: The Mitsunobu Reaction
For substrates that are sensitive to basic conditions or for the introduction of more complex alkyl groups, the Mitsunobu reaction offers a powerful alternative.[11][12] This reaction involves the use of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate an alcohol for nucleophilic attack by the quinolinone nitrogen.[13][14]
Mitsunobu Reaction Workflow Diagram
Caption: Workflow for the Mitsunobu N-alkylation reaction.
Key Considerations for the Mitsunobu Reaction:
-
Regioselectivity: The Mitsunobu reaction can also yield both N- and O-alkylated products. The ratio is highly dependent on the solvent, the specific quinolinol, and the alcohol used.[11]
-
Byproducts: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.[12]
-
Safety: Azodicarboxylates are hazardous and should be handled with care.[14]
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The phase-transfer catalysis method presented here offers a reliable and efficient route to the desired N-alkylated products. For more sensitive substrates, the Mitsunobu reaction provides a viable, albeit more complex, alternative. Careful optimization of reaction conditions is paramount to achieving high yields and regioselectivity. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
References
- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)
- Hartung, R. E., Wall, M. C., & Patek, M. (2009). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Heterocycles.
- Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2.
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ChemSteps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Antipin, R. L., et al. (2017). Synthesis and halocyclization of 4-methylquinolin-2(1H)-one N- and O-methallyl derivatives. Chemistry of Heterocyclic Compounds.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Asymmetric. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- de Souza, M. V. N., et al. (2021).
- Hartung, R. E., Wall, M. C., & Patek, M. (2009). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- Reddy, C. R., et al. (2012). Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives.
- Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal.
- Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters.
- LibreTexts. (2022). Williamson Ether Synthesis. Chemistry LibreTexts.
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Halpern, M. (n.d.).
- Sharma, A., & Kumar, V. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Kim, K. E., et al. (2024).
- Anton, V. K., et al. (2020).
- Denmark, S. E. (n.d.).
- Shakhidoyatov, K. M., et al. (2022). Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. University Profile System.
- Badowska-Roslonek, K., & Kaczmarek, L. (2022).
- Loupy, A., et al. (1998). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
-
Zhang, M., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5]naphthyrin-5(6H)-one. National Institutes of Health.
- Kim, K. (n.d.).
- Kitamura, C., et al. (2000). Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). Journal of the Chemical Society, Perkin Transactions 1.
- Ames, D. E., & Novitt, B. (1970). Cinnolines. Part VIII. Methylation of some substituted cinnolines. Journal of the Chemical Society C: Organic.
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Application Notes and Protocols for Suzuki Coupling Reactions with 8-Ethyl-2-methylquinolin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Power of Suzuki-Miyaura Coupling
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The ability to functionalize the quinoline core at specific positions is crucial for the development of new therapeutic agents and for structure-activity relationship (SAR) studies. The introduction of aryl and heteroaryl moieties at the C4-position of the quinoline ring, in particular, has been shown to be a fruitful strategy for the discovery of novel bioactive molecules.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists approach the synthesis of complex molecules like biaryls and substituted heterocycles.[3] The reaction's success is due to its mild conditions, high functional group tolerance, the commercial availability and low toxicity of boronic acid reagents, and the generally high yields it affords.[1][5]
This guide provides a detailed technical overview and actionable protocols for the application of the Suzuki-Miyaura coupling to derivatives of 8-Ethyl-2-methylquinolin-4-ol. We will first explore the necessary conversion of the quinolin-4-ol to a more reactive halide derivative, followed by a comprehensive protocol for the palladium-catalyzed cross-coupling with various arylboronic acids.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The catalytic cycle is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-8-ethyl-2-methylquinoline, forming a square planar Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: In the presence of a base, the organoborane (boronic acid or ester) forms a boronate complex. This activated boron species then transfers its organic group to the Pd(II) complex, displacing the halide. The exact mechanism of this step can vary depending on the reaction conditions.
-
Reductive Elimination: The two organic groups on the palladium complex rearrange to a cis orientation and are then eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Sources
- 1. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Ethyl-2-methylquinolin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 8-Ethyl-2-methylquinolin-4-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common experimental hurdles. The synthesis of substituted 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) is a well-established but often challenging process. This guide focuses on the most common synthetic route, the Conrad-Limpach reaction, and provides expert insights into overcoming its inherent difficulties.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
The most prevalent method for synthesizing 4-hydroxyquinolines like this compound is the Conrad-Limpach synthesis .[1][2][3] This reaction involves two key steps:
-
Condensation: The reaction of an aniline (in this case, 2-ethylaniline) with a β-ketoester (typically ethyl acetoacetate) to form a β-anilinoacrylate intermediate.[3][4]
-
Thermal Cyclization: Heating the intermediate at high temperatures (often 250 °C or higher) to induce intramolecular ring closure, forming the quinolin-4-one ring system.[5][6]
Q2: My overall yield is consistently low. What are the primary factors I should investigate?
Low overall yield is the most common challenge and typically stems from two critical areas:
-
Competing Side Reactions: The primary competing pathway is the Knorr quinoline synthesis, which produces the isomeric 2-hydroxy-4-methyl-8-ethylquinoline.[7][8] This is highly dependent on the initial condensation temperature.
-
Inefficient or Destructive Cyclization: The high temperatures required for the ring-closing step can lead to thermal decomposition of the starting material and product, resulting in significant tar formation and reduced yields.[5][9] The choice of solvent and precise temperature control are paramount.[10]
Q3: What is the mechanistic difference between the desired Conrad-Limpach product and the Knorr side product?
The regioselectivity is determined by which electrophilic site on the ethyl acetoacetate the aniline attacks during the initial condensation. This is a classic example of kinetic versus thermodynamic control.[3][11]
-
Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature to ~100 °C), the reaction is under kinetic control. The more reactive keto group is attacked by the aniline, leading to the formation of the β-anilinoacrylate, which cyclizes to the desired 4-hydroxyquinoline.[3][8]
-
Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., >140 °C), the reaction becomes reversible. The thermodynamically more stable β-ketoanilide is formed via attack at the ester group.[3][7][11] This intermediate then cyclizes under acidic conditions to form the undesired 2-hydroxyquinoline isomer.[12][13]
Q4: My cyclization reaction is producing a dark, tarry substance with very little product. How can I prevent this?
Tar formation is a sign of thermal decomposition. The key is to achieve the high temperature needed for cyclization without prolonged exposure or localized overheating.
-
Use a High-Boiling, Inert Solvent: Performing the cyclization in a high-boiling solvent like Dowtherm A, diphenyl ether, or even mineral oil provides uniform heating and can dramatically increase yields from <30% to over 90% in some cases.[3][5]
-
Precise Temperature Control: Use a high-temperature thermometer and a well-controlled heating mantle or sand bath. The temperature should be just high enough to initiate cyclization (typically ~250 °C) but not significantly higher.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that contribute to decomposition.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low conversion during the initial condensation of 2-ethylaniline and ethyl acetoacetate.
Symptoms: TLC analysis shows significant amounts of unreacted 2-ethylaniline after the recommended reaction time.
| Potential Cause | Explanation & Suggested Solution |
| Insufficient Catalyst | The condensation is often acid-catalyzed. A small amount of a catalyst like acetic acid or a Lewis acid can promote the reaction. Solution: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture. |
| Water Inhibition | The condensation reaction produces water, which can slow down or reverse the reaction. Solution: Use anhydrous reagents and consider removing water as it forms. For reactions run at temperatures above 100°C, a Dean-Stark apparatus can be effective. |
| Steric Hindrance | The ortho-ethyl group on 2-ethylaniline can sterically hinder the reaction. Solution: Increase the reaction time and/or slightly increase the temperature (staying below 120°C to avoid the Knorr pathway). Ensure efficient stirring to maximize molecular collisions. |
Problem 2: Significant formation of the 2-hydroxyquinoline isomer.
Symptoms: ¹H NMR or LC-MS analysis of the crude product shows two major isomers.
Caption: Competing Conrad-Limpach vs. Knorr pathways.
| Potential Cause | Explanation & Suggested Solution |
| Condensation Temp. Too High | This is the most common cause. If the initial condensation is run at too high a temperature, the reaction shifts to thermodynamic control, favoring the Knorr anilide intermediate.[3][8] Solution: Maintain a strict temperature ceiling during the condensation step, ideally between 80-110°C. Monitor the reaction closely. |
| Presence of Strong Acid | While the Conrad-Limpach cyclization is thermal, the Knorr cyclization is acid-catalyzed.[7][12] Solution: Ensure that the initial condensation is run with only a catalytic amount of mild acid, if any. Avoid strong acids like H₂SO₄ until the cyclization step, if a specific protocol calls for it (which is more typical for the Knorr synthesis). |
Problem 3: Low yield and decomposition during thermal cyclization.
Symptoms: The reaction mixture turns black, and the isolated yield of the desired product is very low.
Caption: Troubleshooting workflow for the cyclization step.
| Potential Cause | Explanation & Suggested Solution |
| Uneven Heating / Overheating | Heating the reaction neat (without solvent) often leads to localized hot spots, causing decomposition. Solution: Use a high-boiling inert solvent to ensure even heat distribution.[10] A selection of suitable solvents is provided in the table below. |
| Atmospheric Oxidation | At high temperatures, trace oxygen can cause oxidative decomposition. Solution: Perform the cyclization under a positive pressure of an inert gas like nitrogen or argon. |
| Incorrect Solvent Choice | Solvents with boiling points that are too low will not allow the reaction to reach the required temperature for cyclization. Solution: Choose a solvent with a boiling point >250°C. |
Table 1: High-Boiling Solvents for Conrad-Limpach Cyclization [10]
| Solvent | Boiling Point (°C) | General Observations |
| Mineral Oil | ~300 | Inexpensive and effective. Can make workup more difficult. |
| Diphenyl Ether | 259 | Excellent heat transfer medium. Common choice in literature. |
| Dowtherm A | 257 | A eutectic mixture of diphenyl ether and biphenyl. Very stable at high temperatures. High yields often reported.[5] |
| 1,2,4-Trichlorobenzene | 214 | Lower boiling point, may result in incomplete cyclization but is a less expensive option to test. |
Optimized Experimental Protocols
Protocol 1: Optimized Condensation of 2-Ethylaniline and Ethyl Acetoacetate
This protocol is designed to favor the kinetic product required for the Conrad-Limpach synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Catalyst (Optional): Add one drop of glacial acetic acid to catalyze the reaction.
-
Heating: Heat the mixture in an oil bath at 100-110°C for 2 hours. Critical Step: Do not exceed 120°C to minimize the formation of the Knorr side product.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), observing the consumption of 2-ethylaniline.
-
Workup: Once the reaction is complete, allow the mixture to cool. Remove the ethanol and water formed during the reaction under reduced pressure. The resulting crude β-anilinoacrylate (often a viscous oil) can be used directly in the next step.
Protocol 2: High-Temperature Thermal Cyclization
This protocol uses an inert, high-boiling solvent to maximize yield and minimize decomposition.
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser (vented to a bubbler under a nitrogen atmosphere), place the crude β-anilinoacrylate intermediate from the previous step.
-
Solvent Addition: Add a high-boiling solvent, such as Dowtherm A or diphenyl ether, in sufficient quantity to ensure the mixture can be stirred effectively (approx. 2-3 mL per gram of intermediate).
-
Heating: Heat the mixture with vigorous stirring in a sand bath or heating mantle to 250-255°C. The cyclization is often accompanied by the evolution of ethanol.
-
Reaction Time: Maintain this temperature for 30-60 minutes. The reaction is typically complete within this timeframe. Prolonged heating should be avoided.
-
Cooling and Isolation: Allow the reaction mixture to cool to below 100°C. Add hexane or toluene to the cooled mixture, which should cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the high-boiling solvent. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
References
- Current time information in Manchester, GB. (n.d.). Google.
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 18, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). NIH. Retrieved January 18, 2026, from [Link]
-
Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). MDPI. Retrieved January 18, 2026, from [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
Ethyl acetoacetate | Synthesis, Reactions, Esterification. (n.d.). Britannica. Retrieved January 18, 2026, from [Link]
-
Knorr quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved January 18, 2026, from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]
-
The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-diones. (2017). Arkivoc. Retrieved January 18, 2026, from [Link]
-
Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Knorr Quinoline Synthesis. (n.d.). Merck Index. Retrieved January 18, 2026, from [Link]
-
Knorr Quinoline Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]
-
Synthesis of m-ethylphenol. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. (2010). HETEROCYCLES. Retrieved January 18, 2026, from [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube. Retrieved January 18, 2026, from [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2023). Beilstein Journals. Retrieved January 18, 2026, from [Link]
- CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol. (n.d.). Google Patents.
-
2-Amino-3-(2-ethylphenyl)phenol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). MDPI. Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 18, 2026, from [Link]
-
8-Hydroxy-2-methylquinoline-modified H4SiW12O40: a reusable heterogeneous catalyst for acetal/ketal formation. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
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- 13. synarchive.com [synarchive.com]
Technical Support Center: Troubleshooting the Synthesis of 8-Ethyl-2-methylquinolin-4-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 8-Ethyl-2-methylquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of quinolin-4-one synthesis. We provide field-proven insights and troubleshooting protocols to address common side reactions and challenges encountered during this specific synthesis, ensuring higher yields and product purity.
The synthesis of this compound is most commonly achieved via the Conrad-Limpach reaction , which involves the condensation of 2-ethylaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization.[1][2] While effective, this pathway is sensitive to reaction conditions, which can lead to significant side reactions and purification difficulties. This guide will address the most critical issues in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
Question 1: My reaction yields are consistently low, and I isolate a significant amount of unreacted starting material or an oily intermediate. What is causing the incomplete conversion?
Answer: This is a classic symptom of incomplete thermal cyclization, the most demanding step of the Conrad-Limpach synthesis.[1] The conversion of the intermediate, ethyl 3-(2-ethylanilino)but-2-enoate, to the final quinolin-4-ol requires a high-energy barrier to be overcome for the 6-electron electrocyclic ring closure to occur.
Causality and Solutions:
-
Insufficient Cyclization Temperature: The annulation step is the rate-determining phase and requires temperatures of approximately 240-260 °C.[3] Anything lower will result in a sluggish or incomplete reaction.
-
Protocol: Ensure your heating mantle and thermometer are calibrated. The reaction should be conducted in a high-boiling, inert solvent like Dowtherm A or mineral oil to achieve and maintain a stable, high temperature. Limpach noted that using such a solvent can increase yields from below 30% to over 90%.[1]
-
-
Inadequate Reaction Time: Even at the correct temperature, the reaction requires sufficient time for completion.
-
Protocol: Monitor the reaction by thin-layer chromatography (TLC). Take aliquots every 30 minutes during the cyclization phase. The disappearance of the intermediate spot and the appearance of the fluorescent quinolin-4-ol spot (which often stays at the baseline in non-polar eluents) will indicate completion.
-
-
Premature Precipitation: In some solvent systems, the intermediate may precipitate before cyclizing.
-
Protocol: Ensure the chosen solvent (e.g., mineral oil) effectively dissolves the intermediate at the reaction temperature. Efficient stirring is critical to maintain a homogenous mixture and facilitate heat transfer.
-
Question 2: My final product is contaminated with a significant amount of an isomer. How do I identify it and prevent its formation?
Answer: The most common isomeric byproduct in this synthesis is 8-Ethyl-4-methylquinolin-2-ol , formed via the competing Knorr quinoline synthesis pathway.[2][4] This occurs when the initial condensation reaction takes an alternative course.
Mechanistic Divergence:
-
Conrad-Limpach (Desired): At moderate temperatures (room temp to ~140 °C), the aniline nitrogen attacks the keto-carbonyl of ethyl acetoacetate, forming an enamine intermediate that cyclizes to the 4-quinolone.[1][2]
-
Knorr (Undesired): At higher temperatures, the aniline can attack the less reactive ester-carbonyl, forming a β-ketoanilide intermediate. This intermediate then cyclizes under acidic conditions to form the 2-quinolone isomer.[5][6]
Prevention and Control:
The key is to control the temperature of the initial condensation step before the high-temperature cyclization.
-
Step 1 (Condensation): Combine 2-ethylaniline and ethyl acetoacetate at room temperature, with a catalytic amount of acid (e.g., HCl).[1] A gentle exotherm may be observed. The reaction can be gently warmed (e.g., 100-120 °C) to ensure the formation of the enamine intermediate, ethyl 3-(2-ethylanilino)but-2-enoate. Water is removed during this step, often with a Dean-Stark apparatus.
-
Step 2 (Cyclization): Only after the enamine formation is complete should the reaction be heated to the high cyclization temperature (~250 °C). This two-step temperature profile is critical for selectivity.
The diagram below illustrates the divergence of these two pathways.
Caption: Reaction pathways for the synthesis of this compound.
Question 3: The reaction mixture turned into a dark, viscous tar, making product isolation nearly impossible. What causes this and how can it be minimized?
Answer: Tar formation is a common issue in syntheses that require harsh conditions, such as high heat and strong acids.[7][8] It arises from the polymerization and degradation of reactants, intermediates, and the product itself.
Causes and Mitigation Strategies:
-
Excessive Heating Time: Prolonged heating at ~250 °C can cause the desired product to degrade.[9]
-
Solution: Monitor the reaction closely using TLC. Once the intermediate is consumed, begin the workup procedure promptly. Do not leave the reaction heating unnecessarily overnight.
-
-
Presence of Oxygen: High-temperature reactions in the presence of air can lead to oxidative polymerization.
-
Solution: Conduct the high-temperature cyclization step under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
-
Solvent Choice: The solvent must be stable at the reaction temperature.
-
Solution: Use high-purity, high-boiling solvents like Dowtherm A or mineral oil that are thermally stable and will not contribute to tar formation.
-
Table 1: Effect of Reaction Conditions on Product Outcome
| Parameter | Condition | Primary Product | Common Side Products/Issues |
|---|---|---|---|
| Condensation Temp. | < 140 °C | 4-Quinolone (Desired) | Minimal 2-Quinolone formation |
| Condensation Temp. | > 140 °C | 2-Quinolone (Isomer) | Reduced yield of desired product[2][5] |
| Cyclization Temp. | < 220 °C | Incomplete Reaction | Low yield, unreacted intermediate |
| Cyclization Temp. | ~250 °C | 4-Quinolone (Desired) | Optimal for cyclization[1][3] |
| Cyclization Time | Excessive (>5h) | Degradation Products | Tar formation, reduced yield[9] |
| Atmosphere | Air | Oxidative Byproducts | Tar formation, darker product |
| Atmosphere | Inert (N₂/Ar) | 4-Quinolone (Desired) | Cleaner reaction, higher purity |
Frequently Asked Questions (FAQs)
Q1: How do I purify the crude this compound from the reaction mixture, especially if it's oily or contains tar?
A1: Purification can be challenging but is manageable with a multi-step approach.
-
Initial Workup: After cooling, the high-boiling solvent (mineral oil/Dowtherm A) must be removed. Dilute the cooled mixture with a solvent like hexane or petroleum ether, which will precipitate the crude solid product while keeping the mineral oil in solution. Filter the solid.
-
Trituration/Washing: Wash the crude solid extensively with hot acetone or ethyl acetate. This will remove many organic, non-polar impurities. The quinolin-4-ol product has limited solubility in these solvents.
-
Recrystallization: The most effective method is recrystallization from a high-boiling polar solvent. N,N-Dimethylformamide (DMF) or a mixture of DMF and ethanol is often effective. Dissolve the crude solid in a minimal amount of hot DMF, and then allow it to cool slowly. If crystals do not form, add ethanol dropwise until turbidity is observed, then cool.
Q2: What analytical techniques are best for confirming my product structure and identifying the Knorr isomer?
A2: A combination of techniques is recommended for unambiguous identification.
-
¹H NMR Spectroscopy: This is the most powerful tool. The desired 4-quinolone and the undesired 2-quinolone will have distinct chemical shifts, particularly for the methyl group and the aromatic protons. The quinolin-4-ol exists in tautomeric equilibrium with the 4-oxo form, which will be reflected in the spectra.
-
Mass Spectrometry (MS): Both isomers will have the same molecular weight. However, MS is crucial for confirming that a product with the correct mass has been formed.
-
Melting Point: The two isomers will have different melting points. A broad or depressed melting point of your final product often indicates a mixture.
Q3: Is the Gould-Jacobs reaction a viable alternative for this synthesis?
A3: Yes, the Gould-Jacobs reaction is an excellent alternative for synthesizing 4-hydroxyquinolines.[10][11] It uses an aniline (2-ethylaniline) and an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate). The reaction also requires a high-temperature cyclization step.[9][12] It avoids the use of ethyl acetoacetate, thereby completely eliminating the possibility of forming the Knorr (2-quinolone) isomer, which can be a major advantage for ensuring product purity. However, it involves subsequent hydrolysis and decarboxylation steps to arrive at the final product.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
-
Step A: Condensation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 2-ethylaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux (~110 °C) and collect the water that azeotropes off. Monitor the reaction by TLC until the 2-ethylaniline is consumed (approx. 2-4 hours).
-
Remove the toluene under reduced pressure to yield the crude intermediate, ethyl 3-(2-ethylanilino)but-2-enoate, as an oil.
-
Step B: Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., Dowtherm A or mineral oil, enough to ensure stirring).
-
Fit the flask with a reflux condenser and a thermometer. Heat the mixture under an inert atmosphere (N₂) to 250 °C with vigorous stirring.
-
Maintain this temperature for 1-2 hours, monitoring by TLC for the disappearance of the intermediate.
-
Workup: Allow the mixture to cool to below 100 °C. Add hexane to precipitate the crude product.
-
Filter the solid and wash thoroughly with hexane, followed by hot acetone.
-
Purify the resulting solid by recrystallization from DMF/ethanol.
The following workflow diagram provides a decision-making guide for troubleshooting this synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
-
Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
- Maślankiewicz, A., et al. (2023).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
Wikipedia. (2023, March 1). Knorr quinoline synthesis. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press.
-
Organic Syntheses. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
- IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis. Retrieved from [Link]
-
YouTube. (2020, October 2). Knorr Quinoline Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. synarchive.com [synarchive.com]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ablelab.eu [ablelab.eu]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Gould-Jacobs Reaction [drugfuture.com]
Technical Support Center: Overcoming Solubility Challenges with 8-Ethyl-2-methylquinolin-4-ol
Welcome to the technical support guide for 8-Ethyl-2-methylquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during in vitro and in vivo assays. As Senior Application Scientists, we've compiled our expertise and field-proven insights to help you navigate the complexities of working with this hydrophobic compound.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is a quinoline derivative. The quinoline core, coupled with ethyl and methyl substitutions, results in a significantly hydrophobic molecule, which is the primary reason for its low aqueous solubility. Quinoline itself is only sparingly soluble in cold water.[1][2] The ethyl group, in particular, contributes to high lipophilicity.[3] However, the presence of a hydroxyl group (-ol) at the 4-position and the nitrogen atom in the quinoline ring means the molecule is ionizable. This is a critical feature to leverage for solubility enhancement, as its charge state can be manipulated with pH. The solubility of quinolinol compounds is often pH-dependent.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and issues that arise when working with this compound.
Question 1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What's happening and how can I fix it?
This is a classic problem when working with hydrophobic compounds. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar molecules. However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent properties change dramatically. The DMSO concentration drops, and the aqueous environment can no longer keep the hydrophobic compound in solution, leading to precipitation.
Immediate Troubleshooting Steps:
-
Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[6][7][8][9] Try preparing a more dilute stock solution of your compound in DMSO, if its solubility in DMSO allows, so that a smaller volume is needed for your final assay concentration.
-
Increase Mixing and Change Addition Order: Add the DMSO stock to your assay medium while vortexing or stirring to promote rapid dispersion. Sometimes, adding the stock to a smaller volume of buffer first and then bringing it to the final volume can help.
-
Pre-warm the Assay Buffer: Quinoline's solubility can increase with temperature.[1] Gently warming your buffer before adding the compound might help keep it in solution, but be mindful of the temperature stability of your other assay components.
Workflow for Mitigating Precipitation from DMSO Stock:
Caption: Troubleshooting workflow for compound precipitation from DMSO stock.
Question 2: What are more robust, systematic approaches to improve the solubility of this compound in my aqueous assay?
For persistent solubility issues, a more systematic approach is necessary. The ionizable nature of this compound is the key. The quinoline nitrogen is basic, and the hydroxyl group is weakly acidic. This means you can significantly alter its solubility by adjusting the pH of your buffer.[10][11]
Strategy 1: pH Adjustment
The solubility of ionizable compounds is highly dependent on pH.[12][13]
-
In acidic conditions (low pH): The quinoline nitrogen will be protonated, forming a cation which is generally more water-soluble.
-
In basic conditions (high pH): The hydroxyl group can be deprotonated, forming an anion which is also typically more soluble than the neutral form.
You will need to determine the optimal pH for solubility without compromising your assay's biological relevance.
Experimental Protocol for Determining pH-Dependent Solubility:
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Add a known excess amount of solid this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the measured solubility against the pH to identify the pH range with the highest solubility.
Strategy 2: Use of Co-solvents
If pH adjustment alone is insufficient or incompatible with your assay, using a co-solvent can be effective. Co-solvents work by reducing the polarity of the aqueous medium, which helps to solubilize hydrophobic molecules.[14][15]
| Co-solvent | Recommended Starting Concentration | Considerations |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability at higher concentrations. |
| Propylene Glycol | 1-10% | Generally well-tolerated by cells. |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Biocompatible and often used in formulations.[16] |
Important Note on Co-solvents: Always run a vehicle control in your experiments to ensure that the co-solvent itself is not affecting your assay results.
Strategy 3: Employing Solubilizing Excipients
For very challenging cases, specialized solubilizing agents can be used.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[19][][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Experimental Protocol for Solubilization with HP-β-CD:
-
Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 10-20% w/v).
-
Add your compound (either as a solid or from a concentrated organic stock) to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is dissolved. This may take some time.
-
This stock solution can then be diluted into your final assay medium.
Question 3: How do I choose the best solubilization strategy for my specific assay (e.g., cell-based vs. biochemical)?
The choice of strategy depends heavily on the constraints of your experimental system.
Decision-Making Framework:
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crcom.se [crcom.se]
- 14. pubs.acs.org [pubs.acs.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. scispace.com [scispace.com]
Technical Support Center: Ensuring the Stability of 8-Ethyl-2-methylquinolin-4-ol
Welcome to the technical support center for 8-Ethyl-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental handling. By understanding the potential stability issues and implementing the recommended procedures, you can ensure the integrity and reliability of your results.
Introduction to the Stability of this compound
This compound, a substituted quinolinol, is a valuable building block in pharmaceutical and materials science research. Like many quinoline derivatives, its aromatic, heterocyclic structure is susceptible to degradation under common laboratory conditions. The primary factors influencing its stability are exposure to light, atmospheric oxygen, temperature, and pH. Degradation can lead to the formation of impurities, loss of potency, and inconsistent experimental outcomes. This guide provides a comprehensive overview of the potential degradation pathways and practical strategies to maintain the compound's integrity.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a brownish tint over time. Is it degrading?
Yes, a color change from its original appearance (typically a white or off-white solid) to a yellow or brownish hue is a common visual indicator of degradation for quinoline compounds. This discoloration is often a result of oxidation and/or photodegradation. It is highly recommended to assess the purity of the discolored material by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q2: I'm observing inconsistent results in my biological assays using a stock solution of this compound. Could this be a stability issue?
Inconsistent assay results are a strong indicator of compound degradation in solution. Quinolin-4-ol derivatives can be unstable in solution, with the rate of degradation influenced by the solvent, pH, light exposure, and temperature. For sensitive and quantitative experiments, it is always best practice to use freshly prepared solutions. If you must use a stored solution, it is crucial to validate its stability under your specific storage conditions.
Q3: What are the primary degradation pathways for this compound?
Based on the chemistry of quinoline and its derivatives, the most probable degradation pathways for this compound are photodegradation and oxidation.
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient visible light can excite the quinoline ring system, leading to the formation of reactive species. This can result in the formation of various photoproducts, including further hydroxylated derivatives. Studies on quinoline have shown that photodegradation can lead to the formation of 2-quinolinone and 4-quinolinone.[1]
-
Oxidation: The quinoline ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents. This process can also lead to the formation of hydroxylated byproducts and ring-opened species. The electron-rich nature of the 4-hydroxy group can make the molecule particularly prone to oxidation.
Q4: What are the ideal storage conditions for solid this compound?
To minimize degradation of the solid compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen (-20°C for long-term storage). | Reduces the rate of thermally induced degradation. |
| Light | Store in an amber, tightly sealed vial. | Protects from light-induced degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis and potential moisture-mediated degradation. |
Q5: What is the best way to prepare and store stock solutions of this compound?
For preparing and storing stock solutions, consider the following:
-
Solvent Selection: Use high-purity, peroxide-free solvents. If using solvents like THF or dioxane, which can form peroxides, ensure they are freshly distilled or tested for peroxides.
-
pH Control: The stability of quinoline derivatives is often pH-dependent. While specific data for this compound is not available, it is generally advisable to maintain a neutral pH unless your experimental protocol requires acidic or basic conditions. If so, conduct preliminary stability studies at that pH.
-
Light Protection: Prepare and store solutions in amber vials or flasks, or wrap them in aluminum foil to protect from light.
-
Temperature: Store stock solutions at -20°C or -80°C. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Antioxidants: For applications where it will not interfere with downstream experiments, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid can help prevent oxidative degradation. A chelating agent such as ethylenediaminetetraacetic acid (EDTA) can also be beneficial by sequestering trace metal ions that can catalyze oxidation.[2][3]
Troubleshooting Guide
Issue 1: Rapid Discoloration of Stock Solution
-
Possible Cause: Photodegradation or oxidation.
-
Troubleshooting Steps:
-
Ensure the solution is protected from light at all times.
-
Use freshly opened, high-purity solvents.
-
Consider purging the solvent with an inert gas (argon or nitrogen) before preparing the solution to remove dissolved oxygen.
-
If compatible with your experiment, add an antioxidant or a chelating agent to the solvent before dissolving the compound.
-
Issue 2: Appearance of a Precipitate in a Stored Stock Solution
-
Possible Cause: Poor solubility at the storage temperature or degradation leading to less soluble products.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and sonicate to see if the precipitate redissolves.
-
If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded and a fresh one prepared.
-
Consider preparing a slightly more dilute stock solution to ensure the compound remains in solution at low temperatures.
-
Issue 3: Multiple Peaks Observed in HPLC Analysis of a Freshly Prepared Solution
-
Possible Cause: The starting material may have impurities, or rapid degradation is occurring in the HPLC mobile phase.
-
Troubleshooting Steps:
-
Verify the purity of the solid compound from the supplier's certificate of analysis.
-
Assess the pH of your mobile phase. If it is strongly acidic or basic, it could be causing on-column degradation. Adjust the pH to be closer to neutral if possible.
-
Ensure the mobile phase is freshly prepared and degassed.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5][6][7]
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[8][9][10][11][12]
Objective: To develop an HPLC method that can resolve this compound from its potential degradation products.
Typical HPLC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance for the parent compound |
| Column Temperature | 30°C |
Method Development Notes:
-
The gradient should be optimized to ensure the separation of the main peak from any degradation products generated during the forced degradation study.
-
For the identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Visualizations
Degradation Pathway Diagram
Caption: Workflow for assessing the stability of this compound.
References
- Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
- Feng, L., et al. (2020). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Molecules, 25(24), 5989.
- Shah, S., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6598.
- Hotha, K., et al. (2013). Forced degradation studies: Practical Approach- Overview of regulatory guidance and literature for the drug products and drug substances. International Research Journal of Pharmacy, 4(5), 78-85.
- Singh, R., & Kumar, P. (2012). Current trends in forced degradation study for pharmaceutical product development.
- Sonawane, S., & Gide, P. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). LinkedIn. Retrieved from [Link]
- Attia, K. A. M., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Applied Sciences, 11(16), 7561.
- Rogóż, R., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 24(1), 589.
- Salem, M. A., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
- Zhang, X.-L., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Sahu, A., et al. (2016). RP-HPLC Stability-Indicating Assay Method for Talinolol and Characterization of Its Degradation Products.
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
- Mansour, A. M. (2020). The Chemistry of Quinolines. Chemical Reviews, 120(15), 7583-7643.
- Zhang, J., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Molecules, 27(3), 945.
- Sgambat, K., et al. (2021).
- Ramisetti, N. R., & Kuntamukkala, R. (2016). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. RSC Advances, 6(108), 106949-106960.
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]
-
Vascular and Endovascular Review. (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Retrieved from [Link]
- Ghorbani, M., et al. (2015). EDTA and α-tocopherol improve the chemical stability of astaxanthin loaded into nanostructured lipid carriers. Journal of Nanoparticle Research, 17(8), 346.
- Lemmens, L., et al. (2016). Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation. Food Science & Nutrition, 4(2), 234-242.
Sources
- 1. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. RP-HPLC stability-indicating assay method for talinolol and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. ijpsm.com [ijpsm.com]
- 12. verjournal.com [verjournal.com]
Troubleshooting regioselectivity in 8-Ethyl-2-methylquinolin-4-ol synthesis
Technical Support Center: Quinoline Synthesis Division
Introduction: Navigating the Regiochemical Challenge in 8-Ethyl-2-methylquinolin-4-ol Synthesis
Welcome to the technical support center. This guide is designed for researchers and process chemists engaged in the synthesis of substituted quinolines, with a specific focus on this compound. While the Conrad-Limpach synthesis is a robust and widely adopted method for preparing 4-hydroxyquinolines, achieving high regioselectivity with substituted anilines like 2-ethylaniline presents a significant challenge.[1][2] The electronic and steric effects of the ethyl substituent can lead to the formation of an undesired regioisomer, primarily 6-Ethyl-2-methylquinolin-4-ol, complicating purification and reducing the yield of the target molecule.
This document provides in-depth, experience-driven answers to common questions, offering both theoretical explanations and actionable troubleshooting protocols to help you gain control over the regiochemical outcome of your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of two isomers in my synthesis of this compound. What is the likely byproduct and why is it forming?
A1: The most common regioisomeric byproduct in this synthesis is 6-Ethyl-2-methylquinolin-4-ol . The formation of this mixture is a direct consequence of the competing cyclization pathways during the intramolecular electrophilic aromatic substitution step of the Conrad-Limpach reaction.
Causality Explained: The synthesis begins with the condensation of 2-ethylaniline and ethyl acetoacetate to form an enamine intermediate. The subsequent high-temperature cyclization is the regiochemistry-determining step.[1] The aniline ring has two primary sites for electrophilic attack that are activated by the strongly ortho-, para-directing amino group: C6 (para) and C2 (ortho).
-
Pathway A (Desired): Cyclization at the C6 position of 2-ethylaniline (ortho to the amino group, ortho to the ethyl group) leads to the desired This compound .
-
Pathway B (Undesired): Cyclization at the C4 position of 2-ethylaniline (para to the amino group, meta to the ethyl group) leads to the undesired 6-Ethyl-2-methylquinolin-4-ol .
The ethyl group, being an electron-donating alkyl group, is also an ortho-, para-director.[3] It therefore activates both positions for attack. However, the reaction is often governed by a delicate balance between electronic activation and steric hindrance. Attack at the C6 position is electronically favored by both groups but is sterically hindered by the adjacent ethyl group. Attack at the C4 position is electronically favored by the powerful amino group and is less sterically hindered, often making it a significant competing pathway.
Below is a diagram illustrating these competing reaction pathways.
Caption: Competing cyclization pathways in the synthesis.
Q2: How can I manipulate reaction conditions to favor the formation of the 8-ethyl isomer?
A2: Optimizing the reaction conditions for the thermal cyclization step is the most critical factor for controlling regioselectivity. The choice of solvent (or lack thereof) and temperature can shift the balance between the kinetic and thermodynamic products.
Expertise-Driven Insights: The Conrad-Limpach cyclization is typically performed at high temperatures (~250 °C) in a high-boiling, inert solvent like mineral oil or Dowtherm A, or even neat.[1] This generally favors the thermodynamically more stable product.
-
Thermodynamic vs. Kinetic Control: You must determine which isomer is the thermodynamic product in your system. The 6-ethyl isomer is often assumed to be more stable due to reduced steric strain compared to the 8-ethyl isomer, where the ethyl group is peri-disposed to the hydroxyl group at C4. Therefore, extremely high temperatures and long reaction times may favor the 6-ethyl isomer.
-
Recommendation: We suggest exploring a range of temperatures to find a kinetic window that may favor the desired, potentially less stable, 8-ethyl isomer. A lower cyclization temperature might favor the product formed from the transition state with the lowest activation energy.
Troubleshooting Protocol: Temperature Screening
-
Setup: Prepare three identical reactions of the enamine intermediate in Dowtherm A.
-
Reaction Conditions: Run the cyclization at three different temperatures: 230 °C, 250 °C, and 270 °C.
-
Monitoring: Monitor the reaction progress and isomer ratio at set time points (e.g., 15 min, 30 min, 60 min) by taking aliquots, quenching, and analyzing via HPLC or ¹H NMR.
-
Analysis: Compare the 8-ethyl : 6-ethyl isomer ratios across the different temperatures and times.
Data Interpretation Table
| Temperature | Reaction Time | 8-Ethyl : 6-Ethyl Ratio (Hypothetical) | Predominant Control |
| 230 °C | 30 min | 3 : 1 | Kinetic |
| 250 °C | 30 min | 1.5 : 1 | Mixed |
| 270 °C | 30 min | 0.8 : 1 | Thermodynamic |
This systematic approach will help you identify the optimal conditions to maximize the yield of your desired 8-ethyl isomer.
Q3: Are there alternative catalysts or reagents that can improve regioselectivity over simple thermal cyclization?
A3: Yes, while the classical Conrad-Limpach synthesis relies on heat, acid catalysis can significantly influence the reaction pathway and regiochemical outcome. Polyphosphoric acid (PPA) is a common reagent for promoting such cyclizations at lower temperatures.
Mechanistic Rationale: PPA acts as both a strong acid and a dehydrating agent. It protonates the carbonyl group of the enamine intermediate, increasing its electrophilicity and lowering the activation energy for the ring-closing electrophilic substitution. This allows the reaction to proceed at lower temperatures (e.g., 100-140 °C) compared to thermal cyclization. Operating at these lower temperatures can often enhance selectivity towards the kinetically favored product.
Workflow: Evaluating PPA-Catalyzed Cyclization
Caption: Workflow for PPA-catalyzed cyclization experiment.
Experimental Protocol: PPA-Catalyzed Synthesis
-
Preparation: Pre-heat polyphosphoric acid (PPA, ~10 parts by weight relative to the enamine) to 120 °C in a round-bottom flask equipped with a mechanical stirrer.
-
Addition: Add the 3-(2-ethylphenylamino)but-2-enoate intermediate portion-wise to the hot PPA under vigorous stirring.
-
Reaction: Maintain the temperature and stirring for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction slightly and carefully pour the viscous mixture onto a large excess of crushed ice with stirring.
-
Isolation: Neutralize the resulting acidic solution to a pH of ~7-8 using a concentrated sodium hydroxide solution. The product will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Analyze the crude product to determine the isomeric ratio. The desired isomer may then be isolated by column chromatography or recrystallization.
Q4: How do I definitively characterize my products and quantify the isomeric ratio?
A4: Unambiguous characterization is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is the standard approach.
Trustworthy Validation:
-
¹H NMR Spectroscopy: This is the most powerful tool for structural elucidation. The protons on the quinoline core will have distinct chemical shifts and coupling patterns for each isomer. Specifically, look for the signals corresponding to the aromatic protons on the benzene portion of the quinoline ring. The 8-ethyl isomer will show a different splitting pattern and set of chemical shifts compared to the 6-ethyl isomer. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof by showing spatial proximity between the ethyl group protons and the proton at the C7 position for the 8-ethyl isomer.
-
HPLC: A well-developed HPLC method can effectively separate the two isomers, allowing for accurate quantification of the ratio in your crude product and assessment of purity after separation. We recommend using a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid).
References
- BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Zhang, D., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- NIH. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
- SciRP.org. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease.
- YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
-
RSC Advances. (n.d.). . Retrieved from
- StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
- YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
- Taylor & Francis. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
- BenchChem. (n.d.). 8-Ethyl-2-methylquinoline-4-carboxylic acid | 288151-72-4.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/....
- ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution....
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
- YouTube. (2018). REGIOSELECTIVITY IN ELECTROPHILIC AROMATIC SUBSTITUTION.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
Sources
Technical Support Center: Scaling Up the Synthesis of 8-Ethyl-2-methylquinolin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 8-Ethyl-2-methylquinolin-4-ol. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting, and offer scientifically-grounded protocols to ensure a robust, reproducible, and high-yielding process.
Foundational Knowledge: The Gould-Jacobs Reaction Pathway
The synthesis of this compound is most effectively achieved via the Gould-Jacobs reaction.[1] This robust method involves two primary stages:
-
Condensation: An aromatic amine (2-ethylaniline) reacts with a β-ketoester equivalent, typically through an intermediate formed from diethyl malonate and acetic anhydride or by using ethyl acetoacetate to form an enamine. This step forms a key anilinomethylenemalonate or enamine intermediate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization (a 6π-electrocyclization), followed by tautomerization to yield the stable quinolin-4-ol (4-quinolone) aromatic system.[1][2]
Understanding this mechanism is critical for troubleshooting, as issues can arise at either stage. The thermal cyclization is often the most challenging step during scale-up due to the high temperatures required, which can lead to product degradation if not properly controlled.[3]
Caption: The two-stage Gould-Jacobs reaction pathway.
Proactive Scale-Up Synthesis Protocol
This protocol is designed to mitigate common scale-up issues by incorporating process controls and robust engineering principles from the outset.
Materials & Equipment:
-
Reactants: 2-Ethylaniline (reagent grade, >98%), Ethyl acetoacetate (reagent grade, >98%)
-
Solvent/Heat Transfer Medium: High-boiling inert solvent (e.g., Dowtherm™ A, mineral oil)
-
Equipment: Jacketed glass reactor with overhead mechanical stirrer (pitched-blade or anchor impeller), calibrated temperature probe, condenser, and a programmable temperature control unit.
Step-by-Step Methodology
Part A: Enamine Intermediate Formation
-
Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, temperature probe, and a Dean-Stark trap fitted with a condenser. Ensure the system is dry and inert (optional, but recommended).
-
Charge Reactants: To the reactor, add 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). A slight excess of the ketoester ensures complete conversion of the more valuable aniline.
-
Initial Heating: Begin stirring and heat the mixture to 120-140 °C. Water will begin to co-distill with the ethanol byproduct.
-
In-Process Control (IPC-1): Monitor the reaction progress by TLC or ¹H NMR. The reaction is complete when the 2-ethylaniline spot/signals are no longer visible. This step is crucial to prevent unreacted aniline from causing side reactions in the next, high-temperature step.
Part B: Thermal Cyclization & Isolation
-
System Modification: Once IPC-1 confirms completion, remove the Dean-Stark trap and configure the reactor for high-temperature distillation to remove the ethanol byproduct.
-
Charge Heat Transfer Medium: Add the high-boiling solvent (e.g., Dowtherm A) to the reactor. The volume should be sufficient to ensure good mixing and heat transfer, typically 3-5 mL per gram of the limiting reactant.
-
Ramp to Cyclization Temperature: Heat the reactor contents to 250-260 °C . Precise temperature control is paramount.[3] The high-boiling solvent acts as a heat buffer, preventing localized overheating that can occur in neat (solvent-free) reactions during scale-up.[4]
-
Hold & Monitor (IPC-2): Hold the reaction at this temperature for the predetermined optimal time (typically 1-2 hours). Monitor the conversion of the enamine intermediate to the final product by HPLC. Over-heating or prolonged reaction times can lead to decomposition and yield loss.[2]
-
Cool Down & Precipitation: Once IPC-2 indicates completion, cool the reaction mixture to room temperature. The product, this compound, should precipitate from the high-boiling solvent.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with a non-polar solvent (e.g., hexanes, heptane) to remove the residual high-boiling solvent.
-
Drying: Dry the product under vacuum at 60-80 °C until a constant weight is achieved.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Q1: My yield dropped significantly when I scaled up from a 5g lab batch to a 500g pilot batch. What are the likely causes?
This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations.[4]
-
Cause 1: Inefficient Mixing. On a small scale, a magnetic stir bar provides adequate mixing. In a large reactor, this is insufficient, leading to poor distribution of reactants and, more critically, uneven temperature distribution. Localized "hot spots" can form, causing thermal decomposition of the intermediate or product.[4]
-
Solution: Switch to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine). Ensure the stirring speed is sufficient to create a vortex and guarantee homogeneity throughout the reactor volume.
-
-
Cause 2: Poor Heat Transfer. The surface-area-to-volume ratio decreases dramatically as you scale up. This means a larger reactor cannot dissipate or transfer heat as efficiently as a small flask.[4] During the highly endothermic cyclization, this can lead to sluggish reactions, while any exotherms can run out of control.
-
Solution: Use a jacketed reactor connected to a thermal control unit. The use of a high-boiling heat transfer fluid like Dowtherm A is not just a solvent but a critical process tool to maintain a stable, uniform temperature of 250 °C.[3]
-
Q2: The cyclization step is producing a dark, tarry substance instead of a clean, crystalline product. Why?
Tar formation is almost always a sign of thermal decomposition.
-
Cause 1: Temperature Overshoot. The target temperature for cyclization is high (~250 °C), but it's very close to the temperature at which decomposition pathways become significant.[2][3] Without precise control, even a temporary overshoot of 10-20 °C can drastically increase the rate of side reactions.
-
Solution: Calibrate your temperature probe. Use a PID controller on your heating mantle or reactor jacket to prevent overshooting the setpoint. A semi-batch approach, where the intermediate is slowly added to the hot Dowtherm A, can also help control the reaction rate and heat.
-
-
Cause 2: Presence of Impurities. Unreacted starting materials or byproducts from the first step can degrade at high temperatures.
-
Solution: Ensure the first step (enamine formation) has gone to completion via IPC-1 before proceeding. If necessary, purify the intermediate before the cyclization step, although this adds complexity to the process.
-
Q3: My final product is difficult to filter and has a gummy consistency. How can I improve isolation?
This issue points to incomplete precipitation or the presence of soluble impurities.
-
Cause 1: Insufficient Cooling. If the reaction mixture is not cooled sufficiently, a significant amount of the product may remain dissolved in the high-boiling solvent.
-
Solution: Ensure the mixture is cooled to ambient temperature (or even further with a cooling bath, if the solvent's freezing point allows) before filtration. Allow adequate time for crystallization to occur.
-
-
Cause 2: Impurities Inhibiting Crystallization. The "gummy" texture suggests that impurities are interfering with the crystal lattice formation.
-
Solution: Perform a "trituration" or "slurry wash." After the initial filtration, suspend the gummy solid in a hot solvent in which the product is poorly soluble but the impurities are soluble (e.g., ethyl acetate or acetone). Stir vigorously, then cool and re-filter. This will wash away the impurities and often yields a more crystalline, filterable solid.
-
Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations for this process at scale?
A: There are two primary hazards:
-
High Temperatures: Operating at 250 °C requires robust engineering controls. Ensure the reactor is rated for the temperature and pressure, and use appropriate personal protective equipment (PPE) for handling hot materials.
-
Reagents: 2-Ethylaniline is toxic and should be handled in a well-ventilated area or fume hood, using appropriate gloves and eye protection.
Q: Which analytical techniques are best for monitoring this reaction?
A: A combination of techniques provides the best process understanding:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of starting material consumption in the first step.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It is ideal for monitoring the conversion of the intermediate to the final product during the cyclization step (IPC-2) and for determining final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and final product.
-
Differential Scanning Calorimetry (DSC): Useful in process safety studies to understand the thermal hazards and decomposition onset temperature before scaling up.
Q: Can I run the cyclization step without a high-boiling solvent (neat)?
A: While possible at a very small lab scale, it is strongly discouraged during scale-up.[3] As discussed, the risk of localized overheating, charring, and poor temperature control is extremely high in a large, unstirred, or poorly stirred neat reaction mixture, leading to low yields and significant safety risks.[4] The solvent provides a crucial heat transfer medium.
Data & Workflow Visualization
Troubleshooting Summary
| Symptom / Problem | Potential Cause | Suggested Solution / Action |
| Low Yield in Step 1 | Incomplete water removal; incorrect stoichiometry. | Use a Dean-Stark trap; verify molar equivalents of reactants. |
| Low Yield in Step 2 | Insufficient temperature; reaction time too short. | Ensure temperature is stable at 250-260°C; monitor by HPLC until conversion plateaus. |
| High Impurity Profile | Temperature too high; reaction time too long; poor starting material quality. | Reduce temperature slightly (e.g., to 245°C); optimize reaction time with HPLC; qualify raw materials.[3][4] |
| Batch-to-Batch Inconsistency | Poor control over temperature, mixing, or reaction time. | Standardize the process: use overhead stirrer, calibrated probes, and IPCs to define endpoints.[5] |
| Difficult Product Isolation | Incomplete crystallization; oily impurities. | Ensure complete cooling; perform a hot slurry wash with a suitable solvent (e.g., ethyl acetate).[6] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing yield and purity issues.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
El-Dean, A. M. K., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 789-797. [Link]
-
Bonardi, M. M., et al. (2012). Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. Catalysis Communications, 27, 133-138. [Link]
-
Fan, Q.-H., et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, 82(1), 885-892. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]
-
Li, M.-L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 14(7), 441. [Link]
-
Singh, P., & Kumar, D. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Sciences, 7(6), 665-676. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Angene Chemical. (n.d.). 8-Ethyl-2-methylquinoline (CAS# 72804-93-4). Retrieved from [Link]
- CN102898366A - Method for one-step preparation of 2-methylquinoline. (2013).
-
Rossi, M., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(17), 3331–3340. [Link]
-
ResearchGate. (n.d.). 8-Hydroxy-2-methylquinoline. Retrieved from [Link]
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. (2005).
-
Csonka, R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]
-
Alabugin, I. V., & O'Connor, D. A. (2007). Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift. The Journal of Organic Chemistry, 72(8), 2963–2974. [Link]
-
Yue, D., et al. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(8), 1541–1544. [Link]
-
Navarrete-Vázquez, G., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 16(6), 4649-4660. [Link]
-
Khan, I. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(10), 3611-3614. [Link]
-
Nguyen, D. T., et al. (2018). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology, 34(1). [Link]
-
Wang, Y., et al. (2014). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. RSC Advances, 4(83), 44052-44069. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from [Link]
-
Kumar, A., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals, 10(6). [Link]
Sources
Technical Support Center: Managing Impurities in 8-Ethyl-2-methylquinolin-4-ol Preparations
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of 8-Ethyl-2-methylquinolin-4-ol. The purity of this quinolinol derivative is paramount for its downstream applications, where even trace impurities can lead to anomalous results, side reactions, or reduced efficacy. This document provides practical, field-proven insights into the common challenges encountered during its synthesis and purification, offering a structured approach to impurity management.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: Based on the common synthetic routes, such as the Conrad-Limpach synthesis, impurities typically fall into four main categories:
-
Unreacted Starting Materials: Residual 2-ethylaniline and ethyl acetoacetate are common. Their presence often indicates incomplete reaction kinetics or non-optimal stoichiometry.
-
Reaction Intermediates: The primary intermediate, an enamine formed from the initial condensation, may persist if the high-temperature cyclization step is incomplete.
-
Process-Related Impurities: These include byproducts from side reactions, such as the self-condensation of ethyl acetoacetate, or residual high-boiling solvents (e.g., mineral oil, diphenyl ether) used as the heat transfer medium during cyclization.[1][2]
-
Degradation Products: Quinolinols can be susceptible to oxidation or other degradation pathways, especially if exposed to harsh conditions (e.g., strong acids, high heat for prolonged periods) during workup or purification.
Q2: My final product is off-color (yellow or brown) instead of the expected white/off-white solid. What is the likely cause?
A2: Discoloration is almost always indicative of impurities. The most frequent culprits are high-molecular-weight byproducts or polymeric tars formed during the high-temperature cyclization step. These are often challenging to remove completely by simple crystallization. Another possibility is the presence of trace oxidized species.
Q3: How can I confirm the identity of an unknown impurity peak in my HPLC chromatogram?
A3: A multi-step approach is recommended. First, use HPLC coupled with a photodiode array (PDA) detector to obtain the UV spectrum of the impurity peak; this can provide initial clues about its chromophore.[3] For definitive identification, collecting the fraction corresponding to the impurity peak and analyzing it by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[4][5][6] HRMS will provide an accurate mass and elemental composition, while 1D and 2D NMR experiments will elucidate its molecular structure.[4][7][8]
Troubleshooting Guide
This section addresses specific experimental issues. Each problem is analyzed by its potential causes, followed by actionable solutions.
Issue 1: Low Purity (<98%) After Initial Crystallization
-
Potential Cause A: Incomplete Cyclization
-
Causality: The thermal cyclization of the enamine intermediate to the quinolin-4-one is the rate-determining step and requires significant thermal energy to overcome the activation barrier associated with breaking the aromaticity of the aniline ring.[2] Insufficient temperature or reaction time will leave a significant amount of the more soluble intermediate in the crude product, which then co-precipitates or hinders the crystallization of the desired product.
-
Recommended Solutions:
-
Optimize Reaction Temperature: Ensure the reaction medium reaches and maintains the target temperature (typically 250-260 °C) for the specified duration. Use a high-boiling, inert solvent like mineral oil or Dowtherm A for uniform heat transfer.[1][2]
-
Increase Reaction Time: If temperature optimization is insufficient, consider extending the reaction time in increments (e.g., 30 minutes) and monitor the reaction progress via TLC or HPLC analysis of aliquots.
-
Solvent Selection: While mineral oil is common, other high-boiling solvents like 1,2,4-trichlorobenzene have been shown to be effective and may be easier to remove during workup.[2]
-
-
-
Potential Cause B: Inefficient Removal of Starting Materials
-
Causality: 2-ethylaniline and ethyl acetoacetate have different polarities and solubilities compared to the product. If they persist in high concentrations, they can act as impurities that disrupt the crystal lattice formation of the desired this compound.
-
Recommended Solutions:
-
Stoichiometric Control: Use a slight excess (e.g., 1.05 equivalents) of the more volatile starting material (ethyl acetoacetate) to drive the initial condensation to completion.
-
Pre-Purification Workup: Before crystallization, wash the crude reaction mixture (dissolved in an appropriate organic solvent like ethyl acetate) with a dilute acid (e.g., 1 M HCl) to remove the basic 2-ethylaniline. Subsequently, a wash with a dilute base (e.g., saturated NaHCO₃ solution) can help remove any unreacted acidic β-ketoester.
-
Solvent Selection for Crystallization: Choose a recrystallization solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature, while the starting materials remain soluble. A common choice is ethanol, isopropanol, or toluene.
-
-
Issue 2: Persistent Tarry or Polymeric Impurities
-
Potential Cause: Uncontrolled Exotherm or Localized Overheating
-
Causality: The Conrad-Limpach synthesis can be exothermic, and localized overheating can lead to the polymerization of intermediates or starting materials, resulting in the formation of intractable tars.
-
Recommended Solutions:
-
Controlled Heating: Use a well-stirred reaction vessel and a heating mantle with a temperature controller to ensure gradual and uniform heating.
-
Purification by Chromatography: If crystallization fails to remove colored, tarry impurities, column chromatography is the most effective alternative. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the less polar product from the highly polar tar.
-
-
Issue 3: Unexpected Isomer Formation
-
Potential Cause: Ambiguous Cyclization Pathway
-
Causality: While the Conrad-Limpach synthesis with 2-ethylaniline and ethyl acetoacetate is highly regioselective for the 4-hydroxyquinoline, alternative cyclization pathways can theoretically occur under certain conditions, leading to isomeric impurities.
-
Recommended Solutions:
-
Confirm Reaction Conditions: The standard Conrad-Limpach conditions (thermal cyclization) strongly favor the 4-quinolone product.[1][9][10] Deviations, such as using strong acid catalysis at lower temperatures (Knorr synthesis conditions), could potentially favor the formation of a 2-quinolone isomer. Adhere strictly to the thermal cyclization protocol.
-
High-Resolution Analytical Techniques: If an isomer is suspected, high-performance analytical techniques are essential. HPLC can often separate isomers, and their structural differences can be confirmed by advanced NMR techniques like NOESY, which can establish through-space proton correlations.[4][8]
-
-
Key Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.
-
System & Conditions:
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Purification by Recrystallization
This method is effective for removing small amounts of impurities from a crude product that is already substantially pure.[11]
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove residual solvent.
Visual Workflows & Diagrams
Impurity Source Analysis in Synthesis
The following diagram illustrates the key stages of the Conrad-Limpach synthesis and the potential points of impurity introduction.
Caption: Potential sources of impurities during the synthesis of this compound.
Workflow for Impurity Identification
This decision tree provides a logical workflow for identifying an unknown impurity detected during analysis.
Caption: A systematic workflow for the identification and structural elucidation of unknown impurities.
References
- BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
- Arias, L. C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
- Clugston, D. M., & MacLean, D. B. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- Musiol, R., et al. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures.
-
National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
-
UNCW Institutional Repository. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
- HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2.
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]
-
Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
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Technical Support Center: 8-Ethyl-2-methylquinolin-4-ol Fluorescence Enhancement
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 8-Ethyl-2-methylquinolin-4-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance the fluorescence quantum yield of this compound in your experiments. Our approach is grounded in photophysical principles and validated experimental strategies.
Section 1: Troubleshooting Low Fluorescence Intensity
Low or unstable fluorescence is a common challenge. This section addresses the most frequent causes and provides actionable solutions.
FAQ 1: My this compound solution exhibits very weak fluorescence. What are the primary factors to investigate?
Weak fluorescence from quinolin-4-ol derivatives often stems from environmental factors that promote non-radiative decay pathways. The three most critical parameters to evaluate are pH, solvent choice, and the presence of quenchers.
Causality Explained: The quinoline moiety's nitrogen atom can be protonated, which often leads to a significant enhancement of fluorescence.[1] This is because protonation can increase the rigidity of the molecule and alter the energy levels of its electronic states, favoring radiative decay (fluorescence) over non-radiative pathways. Conversely, certain solvents or solutes can quench fluorescence through various mechanisms.[2][3][4]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting a weak fluorescence signal.
FAQ 2: How does pH affect the fluorescence of this compound, and how can I optimize it?
The pH of your solution is arguably the most influential factor. The nitrogen atom in the quinoline ring is basic and can be protonated by acids. This protonation is often a key to "unlocking" strong fluorescence in quinoline derivatives.[1][5]
Mechanism Insight: In a neutral or basic medium, the lone pair of electrons on the nitrogen atom can participate in non-radiative decay processes. Upon protonation, these electrons are engaged in a bond, which can restrict molecular vibrations and lead to a more rigid structure. This rigidity reduces the efficiency of non-radiative pathways, thereby increasing the fluorescence quantum yield. Studies have shown that strong acids can increase the fluorescence intensity of quinolines by over 50-fold.[1]
Experimental Protocol 1: pH Optimization
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent like DMSO or ethanol.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Sample Preparation: In a microplate or a set of cuvettes, add the stock solution to each buffer to a final concentration of 1-10 µM. Ensure the final percentage of the organic solvent is low and consistent across all samples.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum for each sample using an excitation wavelength determined from the absorbance maximum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH to determine the optimal pH for maximum fluorescence.
Expected Results:
| pH Range | Expected Fluorescence Intensity | Rationale |
| < 4 | High | The quinoline nitrogen is protonated, enhancing fluorescence.[1][5] |
| 4 - 6 | Variable | Transition region around the pKa of the quinoline nitrogen. |
| > 6 | Low | The quinoline nitrogen is deprotonated, leading to quenching. |
FAQ 3: I'm observing fluorescence quenching. What are the likely culprits and how can I mitigate them?
Fluorescence quenching is any process that decreases the fluorescence intensity.[2] For quinoline derivatives, common quenchers include molecular oxygen, halide ions (especially chloride), and certain metal ions.[2][4]
Quenching Mechanisms:
-
Collisional (Dynamic) Quenching: The quencher collides with the excited fluorophore, leading to non-radiative relaxation.[3] Molecular oxygen is a classic collisional quencher.
-
Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state.[3]
Troubleshooting Guide for Quenching:
| Potential Quencher | Identification Method | Mitigation Strategy |
| Molecular Oxygen | Compare fluorescence in a regular buffer vs. a de-gassed buffer. | De-gas your buffer by sparging with nitrogen or argon.[6] |
| Halide Ions (e.g., Cl⁻ from buffers like PBS) | Test fluorescence in a halide-free buffer (e.g., HEPES, phosphate). | Switch to a non-halide containing buffer system. |
| Heavy Metal Ions | Add a chelating agent like EDTA to your sample. If fluorescence increases, metal ion quenching is likely. | Purify your reagents or add a chelating agent if it doesn't interfere with your assay. |
| Self-Quenching (Aggregation) | Dilute your sample. If the quantum yield increases upon dilution, aggregation is occurring. | Work at lower concentrations of the fluorophore. Consider adding a small amount of a non-ionic surfactant like Tween 20.[6] |
Section 2: Proactive Strategies for Fluorescence Enhancement
Beyond troubleshooting, you can proactively design your experiments to maximize the fluorescence quantum yield.
FAQ 4: Which solvents are recommended for enhancing the fluorescence of this compound?
Solvent choice is crucial as it can influence the energy levels of the excited state and the efficiency of non-radiative decay pathways. The photophysical properties of quinoline derivatives are known to be sensitive to solvent polarity.[7][8]
Solvent Selection Rationale:
-
Aprotic vs. Protic Solvents: Protic solvents (like water and alcohols) can form hydrogen bonds with the quinolin-4-ol, which can, in some cases, provide a pathway for non-radiative decay. In contrast, aprotic solvents may lead to higher quantum yields.
-
Polarity: The effect of solvent polarity can be complex. For some quinoline derivatives, a decrease in fluorescence quantum yield is observed with increasing solvent polarity, suggesting a photoinduced electron transfer (PET) quenching mechanism.[8]
Experimental Protocol 2: Solvent Screening
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µM) of this compound in each solvent.
-
Spectroscopic Analysis: For each sample, measure the UV-Vis absorption spectrum to determine the excitation maximum (λex) and the fluorescence emission spectrum.
-
Quantum Yield Measurement: Determine the relative fluorescence quantum yield for each solvent using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[9][10]
Expected Trend (Hypothetical):
| Solvent | Polarity | Expected Quantum Yield | Rationale |
| Toluene | Low | High | Reduced potential for PET quenching and hydrogen bonding-mediated de-excitation.[8] |
| Dichloromethane | Medium | Moderate | |
| Acetonitrile | High (Aprotic) | Low | Potential for PET quenching in polar environments.[8] |
| Ethanol | High (Protic) | Low to Moderate | Potential for hydrogen bonding to influence excited state dynamics. |
FAQ 5: Can structural modification or complexation enhance the fluorescence?
Yes, while this is a more advanced strategy, both structural modifications and metal ion complexation can significantly enhance fluorescence.
Structural Modification: The introduction of different functional groups to the quinoline core can alter its electronic properties and, consequently, its fluorescence. For instance, ether derivatives of 8-hydroxyquinoline have been shown to exhibit higher fluorescence than the parent compound by blocking the excited-state proton transfer (ESPT) pathway.[11]
Metal Complexation: The hydroxyl and nitrogen groups of quinolin-4-ol derivatives can act as a chelation site for metal ions. Complexation with certain metal ions, such as Zn²⁺ or Al³⁺, can increase the rigidity of the structure and block non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield.[8][12] This is a common strategy for developing fluorescent sensors.[8]
Workflow for Investigating Metal Complexation:
Caption: Experimental workflow for metal-induced fluorescence enhancement.
References
-
Jasiński, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Jasiński, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. Semantic Scholar. [Link]
-
Chen, X. C. (2020). Multicomponent Synthesis Of Quinoline Compounds And Its Application In Iron Recognition. Thesis. [Link]
-
Sales, F. A. M., et al. (2015). Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. [Link]
-
de Oliveira, C. C. S., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. PubMed. [Link]
-
Jasiński, M., et al. (2020). Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. ResearchGate. [Link]
-
Various Authors. (2015). Quenching (fluorescence). YouTube. [Link]
-
Wikipedia. Quenching (fluorescence). Wikipedia. [Link]
-
Grzeszkiewicz, A., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. National Institutes of Health. [Link]
-
Nakashima, K., et al. (2025). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. ResearchGate. [Link]
-
Various Authors. (2015). RSC Advances. [Link]
-
Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. National Institutes of Health. [Link]
-
El-Shishtawy, R. M., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. [Link]
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- 2. youtube.com [youtube.com]
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- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline [mdpi.com]
- 12. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of 8-Ethyl-2-methylquinolin-4-ol in Biological Assays
Welcome to the technical support center for researchers utilizing 8-Ethyl-2-methylquinolin-4-ol and other novel quinoline derivatives in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and practical solutions for managing and mitigating unintended cytotoxicity in your biological assays. As many quinoline-based compounds exhibit potent biological activities, off-target cytotoxicity can be a significant hurdle in obtaining accurate and reproducible data.[1] This resource will equip you with the knowledge to dissect, understand, and control these cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell death in my assay when using this compound, even at concentrations where I expect to see a specific biological effect. What could be the primary cause?
A1: Unintended cytotoxicity from quinoline derivatives can stem from several mechanisms.[1] The quinoline scaffold is known to induce apoptosis through the activation of caspase cascades (both intrinsic and extrinsic pathways).[2][3][4][5] Additionally, these compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[6][7] It is also possible that the observed cytotoxicity is an inherent characteristic of the molecule's interaction with cellular machinery, independent of its intended target.
Q2: How can I quickly determine if the cytotoxicity I'm seeing is a real effect or an artifact of my experimental setup?
A2: A crucial first step is to perform a dose-response curve with your specific cell line to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.[8] Compare this with the concentration range required for your desired biological effect. If the ranges overlap significantly, you will need to implement strategies to mitigate the cytotoxicity. Also, consider the solvent toxicity; for instance, DMSO can be toxic to some cell lines at concentrations as low as 0.3125%.[9][10]
Q3: Can the formulation of this compound impact its cytotoxicity?
A3: Absolutely. The formulation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.[11] Strategies such as using nanoparticle-based delivery systems or complexing the molecule with cyclodextrins can modify its release profile and cellular uptake, potentially reducing acute cytotoxicity.[12]
Q4: Are there any general-purpose agents I can add to my cell culture to reduce the cytotoxicity of my quinoline compound?
A4: Co-administration with antioxidants can be an effective strategy if the cytotoxicity is mediated by oxidative stress.[13][14][15] N-acetylcysteine (NAC) is a common ROS scavenger used in cell culture. However, it's essential to first confirm that ROS production is a key driver of the observed cytotoxicity in your system.
Troubleshooting Guides
Guide 1: Characterizing and Understanding the Cytotoxic Mechanism
Before you can mitigate the cytotoxicity, you must understand its underlying cause. This guide provides a systematic approach to characterizing the cytotoxic effects of this compound.
Step 1: Determine the Cytotoxicity Profile
-
Objective: To establish a baseline understanding of the compound's cytotoxic potency.
-
Protocol: Cell Viability Assay (e.g., MTT, CellTiter-Glo®)
-
Optimize Cell Seeding Density: Plate your cells at a density that ensures they remain in the exponential growth phase throughout the experiment.[16][17][18] Overconfluency can lead to nutrient depletion and cell death, confounding your results.[16]
-
Prepare Serial Dilutions: Create a series of concentrations of this compound, typically in a logarithmic or semi-logarithmic progression.
-
Treatment: Treat the cells with the different concentrations of your compound for various durations (e.g., 24, 48, and 72 hours).[19]
-
Assay and Data Analysis: Perform the cell viability assay according to the manufacturer's instructions. Plot the percentage of viable cells against the compound concentration to determine the IC50 value.
-
Step 2: Investigate the Mechanism of Cell Death
-
Objective: To determine if the cytotoxicity is primarily due to apoptosis or another mechanism like necrosis.
-
Protocol: Apoptosis vs. Necrosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells: Early apoptosis
-
Annexin V-positive, PI-positive cells: Late apoptosis/necrosis
-
Annexin V-negative, PI-positive cells: Necrosis
-
-
-
Protocol: Caspase Activity Assay
-
Cell Lysis: Treat cells with the compound and lyse them to release cellular contents.
-
Caspase Substrate Addition: Add a fluorogenic or colorimetric substrate for specific caspases (e.g., caspase-3, -8, -9).
-
Signal Detection: Measure the signal to quantify caspase activity. Increased activity of caspase-8 and/or -9, along with the executioner caspase-3, is a strong indicator of apoptosis.[2][3]
-
Step 3: Assess the Role of Oxidative Stress
-
Objective: To determine if reactive oxygen species (ROS) production is a significant contributor to cytotoxicity.
-
Protocol: Intracellular ROS Measurement (e.g., DCFDA Assay)
-
Cell Loading: Load cells with a ROS-sensitive fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Compound Treatment: Treat the cells with this compound.
-
Fluorescence Measurement: Measure the increase in fluorescence, which corresponds to the level of intracellular ROS.
-
Data Summary Table: Interpreting Your Findings
| Observation | Potential Mechanism | Next Steps |
| High Caspase-3, -8, and -9 activity | Apoptosis (extrinsic and intrinsic pathways) | See Guide 2, Strategy 1 |
| Increased ROS levels | Oxidative Stress | See Guide 2, Strategy 2 |
| Annexin V negative, PI positive | Necrosis | Consider membrane integrity assays |
| No significant apoptosis or ROS | Other off-target effects | See Guide 2, Strategy 3 & 4 |
Guide 2: Strategies for Mitigating Cytotoxicity
Once you have a better understanding of the cytotoxic mechanism, you can implement targeted strategies to minimize it.
Strategy 1: Modulating Experimental Conditions
-
Rationale: Simple changes to your experimental setup can sometimes be sufficient to reduce off-target cytotoxicity.
-
Recommendations:
-
Reduce Exposure Time: If your desired biological effect occurs at an earlier time point than the onset of significant cytotoxicity, reducing the incubation time with the compound can be effective.[19]
-
Optimize Concentration: Use the lowest effective concentration of this compound that elicits your desired biological response while minimizing cytotoxicity.
-
Increase Serum Concentration: For in vitro assays, increasing the percentage of serum in the culture medium can sometimes mitigate cytotoxicity. Serum proteins can bind to the compound, reducing its free concentration and thus its non-specific effects.[9][20][21] However, be aware that this can also potentially reduce the compound's intended activity.
-
Strategy 2: Co-treatment with Cytoprotective Agents
-
Rationale: If you have identified a specific cytotoxic mechanism, you can use inhibitors or scavengers to counteract it.
-
Protocol: Co-treatment with an Antioxidant
-
Pre-treatment: Pre-incubate your cells with an antioxidant like N-acetylcysteine (NAC) for a few hours before adding this compound.
-
Co-treatment: Add your quinoline compound in the continued presence of the antioxidant.
-
Assess Viability: Perform a cell viability assay to determine if the antioxidant rescued the cells from cytotoxicity.
-
Strategy 3: Formulation and Delivery
-
Rationale: Altering how the compound is delivered to the cells can have a profound impact on its cytotoxic profile.[11]
-
Approaches:
-
Liposomal Formulation: Encapsulating the compound in liposomes can control its release and alter its cellular uptake.
-
Nanoparticle Conjugation: Attaching the compound to nanoparticles can improve its solubility and modify its distribution.[22]
-
Use of Solubilizing Agents: Employing agents like cyclodextrins can enhance solubility and potentially reduce non-specific interactions.[12][23]
-
Strategy 4: Structural Modification of the Compound
-
Rationale: If the cytotoxicity is inherent to the parent molecule, medicinal chemistry efforts may be required to synthesize analogs with an improved therapeutic window.
-
Considerations:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the functional groups on the quinoline scaffold to identify which parts of the molecule are responsible for the cytotoxic effects versus the desired biological activity.
-
Computational Modeling: Use in silico methods to predict the toxicity of new analogs before synthesis.
-
Visualizing Experimental Workflows
Workflow for Characterizing Cytotoxicity
Caption: A stepwise workflow for characterizing the cytotoxicity of a novel compound.
Decision Tree for Mitigating Cytotoxicity
Caption: A decision tree to guide the selection of appropriate cytotoxicity mitigation strategies.
References
-
Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. Available at: [Link]
-
PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC - NIH. Available at: [Link]
-
PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. PubMed. Available at: [Link]
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. Available at: [Link]
-
Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities. PubMed. Available at: [Link]
-
Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. ResearchGate. Available at: [Link]
-
Effects of protein binding on 'in vitro' toxicity. The toxicity of... ResearchGate. Available at: [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]
-
Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. PubMed. Available at: [Link]
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]
-
How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? ResearchGate. Available at: [Link]
-
Recent Studies of Antioxidant Quinoline Derivatives. Bentham Science. Available at: [Link]
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. NIH. Available at: [Link]
-
(PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. ResearchGate. Available at: [Link]
-
Recent Studies of Antioxidant Quinoline Derivatives. Ingenta Connect. Available at: [Link]
-
Quinine. Wikipedia. Available at: [Link]
-
DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI. Available at: [Link]
-
Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. Available at: [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC - NIH. Available at: [Link]
-
Plasma protein binding. Wikipedia. Available at: [Link]
-
Video: Factors Affecting Protein-Drug Binding: Patient-Related Factors. JoVE. Available at: [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC - PubMed Central. Available at: [Link]
-
Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Decrease in Protein Binding and Its Effect on Toxicokinetics (TK)/toxicodynamics (TD) of Diclofenac and Propranolol in Pregnant Rats. PubMed. Available at: [Link]
-
(PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. Available at: [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Bohrium. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
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Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay. bioRxiv. Available at: [Link]
-
Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. PubMed. Available at: [Link]
-
Potential Clinical Application of Strategies to Avert or Overcome Drug Resistance. NCBI. Available at: [Link]
-
In vitro antioxidant activity of quinoline compounds. ResearchGate. Available at: [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available at: [Link]
-
Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. University of Texas Southwestern Medical Center. Available at: [Link]
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Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. PMC. Available at: [Link]
-
The Effect of Terpinen-4-ol on Human Corneal Epithelium. TVST - ARVO Journals. Available at: [Link]
-
8-Ethyl-2-methylquinoline(CAS# 72804-93-4 ). angenechemical.com. Available at: [Link]
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- 23. docs.lib.purdue.edu [docs.lib.purdue.edu]
Validation & Comparative
A Comparative Analysis of 8-Ethyl-2-methylquinolin-4-ol with Other Quinolones: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the hypothetical antibacterial potential of 8-Ethyl-2-methylquinolin-4-ol within the broader context of the quinolone class of antibiotics. While direct biological data for this specific molecule is not extensively available in current literature, this document leverages well-established structure-activity relationships (SAR) to forecast its likely properties and benchmark it against clinically significant quinolones. This analysis is intended to guide researchers and drug development professionals in the prospective evaluation of novel quinolone scaffolds.
Introduction: The Quinolone Scaffold and the Quest for Novel Antibacterials
Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and bactericidal mechanism of action. The journey began with the discovery of nalidixic acid in 1962, which showed efficacy primarily against Gram-negative bacteria. A significant breakthrough was the addition of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones, which dramatically expanded the antibacterial spectrum to include Gram-positive and atypical pathogens.
The core of a quinolone is a bicyclic aromatic system, a 4-oxo-1,4-dihydroquinoline moiety. The remarkable versatility of this scaffold lies in the fact that its antibacterial potency and spectrum are highly dependent on the substituents at various positions, most notably at N-1, C-5, C-6, C-7, and C-8. This guide will focus on a comparative analysis of this compound, dissecting its structural features to predict its antibacterial profile in relation to established quinolones.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for the initiation of replication.
-
Topoisomerase IV: In Gram-positive bacteria, this enzyme is key for decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells.
By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately, cell death.
Caption: Figure 1: Generalized Mechanism of Action of Quinolone Antibiotics.
Structural Analysis of this compound: A Predictive Assessment
The structure of this compound presents several key features that allow for a predictive analysis of its potential antibacterial activity based on established SAR principles.
-
C-2 Position (Methyl Group): Modifications at the C-2 position are generally considered unfavorable for antibacterial activity. The introduction of even a small methyl group can lead to a significant loss of biological activity. This is a critical consideration for this compound and suggests a potential limitation in its antibacterial potency.
-
C-4 Position (4-ol Tautomer): The 4-oxo group is essential for the antibacterial activity of quinolones. The 4-ol tautomer, this compound, exists in equilibrium with its 4-oxo form, 8-Ethyl-2-methyl-1H-quinolin-4-one. The planarity between the 4-keto and the 3-carboxylic acid groups (which is absent in this specific molecule but a key feature of active quinolones) is crucial for biological activity.
-
C-8 Position (Ethyl Group): Substitutions at the C-8 position can significantly influence the properties of quinolones. While halogens (fluorine or chlorine) at this position are known to improve oral absorption and activity against anaerobic bacteria, and a methoxy group can enhance activity against anaerobes and resistant strains, the effect of an ethyl group is less well-characterized in the context of modern fluoroquinolones. However, some studies on substituted quinoline-3-carboxylic acids have explored various C-8 modifications. The presence of an ethyl group at C-8 in this compound may influence its pharmacokinetic properties and potentially its spectrum of activity.
Comparative Performance: Benchmarking Against Established Quinolones
To provide a clear perspective on the potential efficacy of this compound, it is essential to compare its predicted characteristics with those of well-established quinolones. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinolones against common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Quinolone | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) |
| Nalidixic Acid | 5.0 - 12.5 µg/mL | Resistant | Resistant |
| Ciprofloxacin | 0.01 - 0.05 µg/mL | 0.25 - 0.5 µg/mL | 0.1 - 0.5 µg/mL |
| Levofloxacin | 0.008 - 0.03 µg/mL | 0.06 - 0.25 µg/mL | 0.5 - 2.0 µg/mL |
| Moxifloxacin | 0.06 µg/mL | 0.064 - 0.125 µg/mL | 8 µg/mL |
| This compound (Predicted) | Likely low to no activity | Likely low to no activity | Likely low to no activity |
Note: The predicted activity of this compound is based on the generally detrimental effect of C-2 substitutions on antibacterial potency.
Experimental Protocols for Quinolone Evaluation
To empirically determine the antibacterial profile of a novel quinolone compound like this compound, standardized in vitro assays are essential. The following are detailed methodologies for two key experiments.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Figure 2: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
-
Preparation of Inoculum:
-
Culture the test bacteria on a suitable agar medium for 18-24 hours.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the final required concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Caption: Figure 3: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Detailed Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), assay buffer (containing ATP and MgCl2), and varying concentrations of the test compound.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a purified DNA gyrase enzyme.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Interpretation:
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound.
-
Conclusion and Future Directions
Based on the foundational principles of quinolone structure-activity relationships, this compound is predicted to exhibit limited, if any, direct antibacterial activity. The presence of a methyl group at the C-2 position is a significant structural feature that has been consistently shown to be detrimental to the antibacterial potency of quinolones.
For researchers and drug development professionals, this analysis underscores the importance of adhering to established SAR principles in the design of novel antibacterial agents. While this compound may serve as a valuable chemical intermediate for the synthesis of other compounds, its direct application as an antibacterial agent appears unlikely.
Future research in the field of quinolone development should continue to focus on modifications at positions known to enhance antibacterial activity and spectrum, such as N-1, C-6, C-7, and C-8, while avoiding substitutions at positions like C-2 that are critical for maintaining the necessary conformation for target enzyme inhibition. The detailed experimental protocols provided in this guide offer a robust framework for the empirical validation of the antibacterial properties of any newly synthesized quinolone derivatives.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2021). UKHSA Research Portal.
-
Mechanism of action of fluoroquinolones. E. coli DNA gyrase (which acts...). (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
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Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 12, 2024, from [Link]
- Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. PMC.
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Schematic representation of mechanism of action of fluoroquinolones. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
- Chu, D. T., Lico, I. M., Claiborne, A. K., Plattner, J. J., & Pernet, A. G. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs under experimental and clinical research, 16(5
A Senior Application Scientist's Guide to the Definitive Structural Validation of 8-Ethyl-2-methylquinolin-4-ol via X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful therapeutic design is built. The spatial arrangement of atoms dictates a compound's pharmacological activity, its interactions with biological targets, and its ultimate efficacy. This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other analytical techniques for the structural validation of 8-Ethyl-2-methylquinolin-4-ol, a quinoline derivative of significant interest.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Subtle changes in substitution patterns can dramatically alter biological activity, making precise structural characterization paramount. While techniques like NMR and mass spectrometry offer valuable insights into connectivity and molecular weight, single-crystal X-ray diffraction remains the gold standard for providing an unambiguous, atom-by-atom map of a molecule in the solid state.[2][3]
The Unrivaled Precision of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides a detailed three-dimensional model of a molecule's structure.[4] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[5] By analyzing the pattern of diffracted X-rays, we can determine not only the connectivity of atoms but also precise bond lengths, bond angles, and the overall molecular conformation.[3] This level of detail is often crucial for understanding structure-activity relationships (SAR) and for guiding further drug design efforts.[6]
Experimental Protocol: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines the key stages, emphasizing the causality behind each experimental choice.
Step 1: Crystal Growth — The Art and Science of Nucleation
The most critical and often most challenging step is obtaining high-quality single crystals.[2] For this compound, a compound with moderate polarity, a systematic screening of crystallization conditions is essential.
-
Method of Choice: Slow Evaporation. This technique is particularly effective for producing high-quality crystals suitable for X-ray diffraction.[7] It involves dissolving the compound in a suitable solvent or solvent mixture to near saturation and allowing the solvent to evaporate slowly, gradually increasing the solute concentration to the point of supersaturation and subsequent crystal formation.[7]
-
Solvent Selection Rationale: A matrix of solvents with varying polarities should be screened. For a quinoline derivative like this compound, solvents such as ethanol, methanol, acetone, and mixtures with less polar solvents like dichloromethane or toluene are good starting points. The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Experimental Procedure:
-
Dissolve 5-10 mg of this compound in a minimal amount of the chosen solvent in a small, clean vial.
-
Filter the solution to remove any insoluble impurities.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow, controlled evaporation.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
Step 2: Crystal Mounting and Data Collection
Once suitable crystals of at least 0.1 mm in all dimensions are obtained, a single, well-formed crystal is selected for data collection.[2][4]
-
Mounting: The crystal is carefully mounted on a goniometer head, which allows for precise rotation during the experiment.[8]
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[3][9] The crystal is rotated, and the diffraction pattern is recorded at various orientations.[10] Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, which capture the diffraction data efficiently.[2]
Step 3: Data Processing and Structure Solution
The raw diffraction images are processed to determine the unit cell dimensions and the symmetry of the crystal (space group).[11][12]
-
Integration: The intensity of each diffraction spot is measured.
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[10] For small molecules like this compound, direct methods are typically successful in determining the initial atomic positions.[2]
Step 4: Structure Refinement and Validation
The initial structural model is refined to improve the agreement between the calculated and observed diffraction data.[10]
-
Refinement Software: Programs like SHELXL, Olex2, or CRYSTALS are commonly used for structure refinement.[13][14] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the experimental and calculated structure factors.[10]
-
Validation: The final structure is rigorously validated to ensure its quality.[15][16] This includes checking for missed symmetry, incorrect atom assignments, and overall geometric reasonableness.[17] The checkCIF/PLATON service provided by the International Union of Crystallography (IUCr) is an essential tool for this purpose.[16]
Step 5: Data Deposition
To ensure scientific transparency and allow for verification, the final crystallographic data, in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Structural Database (CSD).[18][19][20] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[21][22][23]
Below is a diagram illustrating the comprehensive workflow for X-ray crystallography.
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A Senior Application Scientist's Guide to Comparing the Bioactivity of 8-Ethyl-2-methylquinolin-4-ol Isomers
For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure in medicinal chemistry, known for its wide array of pharmacological activities.[1][2] The nuanced positioning of substituents on this heterocyclic system can dramatically alter its biological profile, transforming a lead compound into a potent therapeutic or an inactive analogue. This guide provides an in-depth technical comparison of the potential bioactivities of 8-Ethyl-2-methylquinolin-4-ol isomers, grounded in established structure-activity relationships (SAR) of quinoline derivatives and outlining robust experimental protocols for their direct evaluation.
While direct comparative studies on the specific isomers of this compound are not extensively available in current literature, this guide synthesizes data from closely related analogues to provide a predictive framework for their biological activities. We will delve into the anticipated cytotoxic, antimicrobial, and enzyme-inhibitory properties, offering detailed methodologies for empirical validation.
The Quinolin-4-ol Scaffold: A Foundation for Diverse Bioactivity
The quinolin-4-ol nucleus is a key pharmacophore found in numerous biologically active compounds. Its derivatives have been reported to exhibit a spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects. The mechanism of action often involves intercalation with DNA, inhibition of key enzymes like DNA gyrase and topoisomerases, or modulation of signaling pathways crucial for cell survival and proliferation.[3][4]
The specific placement of functional groups on the quinoline ring system is a critical determinant of a compound's potency and selectivity. The ethyl and methyl groups in this compound, while seemingly simple alkyl substituents, can profoundly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.
Probing the Bioactivity Landscape: A Three-Pronged Approach
To comprehensively compare the bioactivity of this compound isomers, a multipronged experimental approach is essential. This should encompass assessments of their cytotoxicity against cancer cell lines, their efficacy against a panel of pathogenic microbes, and their inhibitory potential against relevant enzymes.
Comparative Cytotoxicity Analysis
The anticancer potential of quinoline derivatives is a well-documented area of research.[1] The structural isomers of this compound are likely to exhibit differential cytotoxicity due to variations in their interaction with cellular targets. For instance, the position of the ethyl group could influence the compound's ability to intercalate with DNA or bind to the active site of enzymes involved in cell proliferation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the this compound isomers in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the initial culture medium and add the media containing the various concentrations of the test compounds to the respective wells. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control. Incubate the plates for 48 to 72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, can then be determined by plotting cell viability against compound concentration.
Data Presentation:
| Isomer | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | |||
| Positional Isomer 1 | |||
| Positional Isomer 2 | |||
| Doxorubicin (Positive Control) |
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for MTT-based cytotoxicity assessment.
Comparative Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents.[5][6] The position of the ethyl and methyl groups on the quinolin-4-ol ring can influence the molecule's ability to penetrate bacterial cell walls and interact with intracellular targets. For example, studies on related compounds have shown that substitutions at the 8-position can impact antibacterial potency.[6]
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and a fungal strain (e.g., Candida albicans).
-
Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound isomers in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a growth control well (medium and inoculum only), a sterility control well (medium only), and a positive control with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Isomer | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | |||
| Positional Isomer 1 | |||
| Positional Isomer 2 | |||
| Ciprofloxacin (Control) | N/A | ||
| Fluconazole (Control) | N/A | N/A |
Experimental Workflow for Antimicrobial Screening:
Caption: Logical flow of an enzyme inhibition experiment.
Structure-Activity Relationship (SAR) Insights and Predictions
Based on existing literature for quinoline derivatives, we can infer potential SAR trends for the isomers of this compound:
-
Influence of the 8-Ethyl Group: The ethyl group at the 8-position can exert a significant steric effect, potentially influencing the planarity of the quinoline ring system. This could either enhance or hinder intercalation with DNA. Furthermore, an alkyl group at this position has been shown to enhance potency in some cases, possibly by improving lipophilicity and cell membrane penetration. [6]* Role of the 2-Methyl Group: A methyl group at the 2-position is a common feature in many bioactive quinolines. Its presence can influence the electronic properties of the quinoline nitrogen and may play a role in the molecule's interaction with specific amino acid residues in an enzyme's active site.
-
The 4-Hydroxy Group: The hydroxyl group at the 4-position is crucial for the tautomerism to the 4-quinolone form, which is often the bioactive species. This group can also act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
By systematically evaluating the cytotoxic, antimicrobial, and enzyme-inhibitory activities of each isomer, researchers can build a comprehensive SAR profile. This will not only identify the most promising bioactive isomer but also provide valuable insights for the rational design of future quinoline-based therapeutic agents.
Conclusion
The comparative analysis of this compound isomers presents a compelling opportunity to dissect the subtle yet profound impact of substituent positioning on the bioactivity of the quinoline scaffold. While direct comparative data is currently limited, a systematic and rigorous experimental evaluation, guided by the protocols outlined in this guide, will undoubtedly uncover the therapeutic potential of these compounds. The insights gained from such studies will be invaluable for the advancement of drug discovery programs targeting cancer, infectious diseases, and other conditions where quinoline-based agents have shown promise.
References
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Khan, M. A., et al. (2013). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. Molecules, 18(3), 3227-3240. Available at: [Link]
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Strekowski, L., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. Available at: [Link]
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Khan, M. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Available at: [Link]
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Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 539-551. Available at: [Link]
-
Ashton, M. J., et al. (1995). Synthesis and quantitative structure-activity relationships of dequalinium analogues as K+ channel blockers: investigation into the role of the substituent at position 4 of the quinoline ring. Journal of Medicinal Chemistry, 38(14), 2569-2580. Available at: [Link]
-
Patel, K., & Singh, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Stereochemistry and Biological Activity of Drugs. SlideShare. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2018). Synthesis, Structure diversity, and Antimicrobial Studies of Ag(I) Complexes with Quinoline-type Ligands. CrystEngComm, 20(43), 6967-6976. Available at: [Link]
-
Wentland, M. P., et al. (1993). A comparison of active site binding of 4-quinolones and novel flavone gyrase inhibitors to DNA gyrase. Bioorganic & Medicinal Chemistry Letters, 3(2), 225-230. Available at: [Link]
-
Al-Majidi, S. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6632. Available at: [Link]
-
Chen, C. C., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of different binding mechanism of inhibitors and their effect on enzyme kinetics. Available at: [Link]
-
Khan, I., et al. (2021). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Scientific Reports, 11(1), 1-15. Available at: [Link]
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Szafranski, K., et al. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules, 27(19), 6245. Available at: [Link]
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ResearchGate. (2024). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 8-Ethyl-2-methylquinolin-4-ol Analogs for Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a cornerstone in the development of therapeutic agents, most notably in the fight against malaria.[1][2] Compounds bearing this heterocyclic motif have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-Ethyl-2-methylquinolin-4-ol analogs, focusing on their potential as antimalarial agents. By examining the influence of structural modifications on biological efficacy, we aim to provide a rational framework for the design of more potent and selective therapeutic candidates.
The Quinolin-4-ol Core: A Privileged Scaffold
The 4-hydroxyquinoline (or quinolin-4-ol) moiety is a key pharmacophore in a variety of biologically active molecules. Its ability to engage in hydrogen bonding and potential for tautomerization to the corresponding quinolone form contribute to its versatile binding capabilities. The parent compound, this compound, serves as a foundational structure for exploring the impact of substitutions on its biological profile. Our focus will be on elucidating how modifications to this core structure influence its antimalarial potency.
Structure-Activity Relationship (SAR) Analysis
The antimalarial activity of quinoline derivatives is intricately linked to their chemical structure.[2] Key structural features that modulate activity include the nature and position of substituents on the quinoline ring and the properties of any side chains.
The Role of the 4-OH Group
The hydroxyl group at the 4-position is crucial for the activity of this class of compounds. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Esterification or etherification of this group can modulate the compound's lipophilicity and pharmacokinetic properties, but may also impact its binding affinity.
Substitutions on the Benzenoid Ring
Modifications on the benzenoid portion of the quinoline ring can significantly impact activity.
-
Position 8 (Ethyl Group): The presence of an ethyl group at this position likely influences the compound's lipophilicity and steric profile. Varying the length and branching of this alkyl chain can provide insights into the size and nature of the binding pocket. For instance, increasing the chain length may enhance lipophilicity, potentially improving membrane permeability, but an overly bulky group could introduce steric hindrance.
-
Other Positions (6 and 7): Drawing parallels from known antimalarial quinolines like chloroquine, the introduction of a halogen, particularly a chlorine atom at the 7-position, is often associated with enhanced antimalarial activity.[2] Conversely, substitutions at other positions might be less favorable.
Substitutions on the Pyridine Ring
-
Position 2 (Methyl Group): The methyl group at the 2-position can influence the basicity of the quinoline nitrogen and the overall planarity of the ring system. Replacing this with other small alkyl groups or functional groups that can act as hydrogen bond acceptors could modulate target interactions.
The following diagram illustrates the key positions for substitution on the this compound scaffold and their potential impact on antimalarial activity.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis with Known Antimalarials
To contextualize the potential of this compound analogs, it is instructive to compare their hypothetical SAR with that of established 4-aminoquinoline antimalarials like chloroquine.
| Feature | This compound Analogs (Hypothetical) | 4-Aminoquinoline (e.g., Chloroquine) | Rationale for Comparison |
| Core Scaffold | Quinolin-4-ol | 4-Aminoquinoline | Both share the quinoline core, but differ at the 4-position, influencing polarity and hydrogen bonding. |
| Substitution at C4 | Hydroxyl group | Dialkylaminoalkyl side chain | The side chain in chloroquine is crucial for its accumulation in the parasite's acidic food vacuole.[6] The hydroxyl group may lead to a different mechanism of action or altered pharmacokinetics. |
| Substitution at C7 | Unsubstituted (in parent) | Chloro group | The 7-chloro group in chloroquine is essential for its antimalarial activity.[2] Introducing a similar group in the quinolin-4-ol series is a logical step for optimization. |
| Substitution at C8 | Ethyl group | Hydrogen | The ethyl group at C8 in the novel series could impact metabolic stability and lipophilicity compared to the unsubstituted position in chloroquine. |
Experimental Evaluation: Protocols and Data
The evaluation of novel antimalarial candidates involves a series of in vitro and in vivo assays. Below are standard protocols for assessing the activity of this compound analogs.
In Vitro Antiplasmodial Activity Assay
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum cultures.
Protocol:
-
Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in culture medium.
-
Assay Plate Preparation: Add 100 µL of the compound dilutions to a 96-well plate. Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit).
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Quantification of Parasite Growth: Use a SYBR Green I-based fluorescence assay to quantify parasite proliferation. After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Data Analysis: Measure fluorescence using a microplate reader. Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of the compounds against a mammalian cell line (e.g., HEK293 or HepG2) to determine selectivity.[7][8]
Protocol:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.[9]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the selectivity index (SI = CC₅₀ / IC₅₀).
The following workflow diagram illustrates the screening process for the novel analogs.
Caption: Workflow for the in vitro evaluation of this compound analogs.
Mechanism of Action: Insights from Quinolines
The primary mechanism of action for many quinoline antimalarials, including chloroquine, involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[6][11] The parasite digests hemoglobin, releasing toxic free heme.[11] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[12] Quinolines are thought to interfere with this process by capping the growing hemozoin crystal, leading to the accumulation of toxic free heme and subsequent parasite death.[11]
The diagram below outlines this proposed mechanism.
Caption: Proposed mechanism of action for quinoline-based antimalarials.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel antimalarial agents. Based on the established SAR of related quinoline compounds, strategic modifications, such as the introduction of a halogen at the 7-position and optimization of the alkyl substituents at positions 2 and 8, are likely to yield compounds with enhanced potency. A systematic approach to synthesis and biological evaluation, as outlined in this guide, will be critical in elucidating the full therapeutic potential of this class of compounds. Further studies should also focus on understanding their precise mechanism of action and evaluating their in vivo efficacy and pharmacokinetic profiles.
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Benchmarking the antimicrobial efficacy of 8-Ethyl-2-methylquinolin-4-ol against known antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antibacterial agents has never been more critical. Quinolone derivatives have long been a cornerstone of antibacterial chemotherapy, and emerging research into novel analogs continues to yield promising candidates. This guide provides a comprehensive benchmark analysis of a novel quinoline derivative, 8-Ethyl-2-methylquinolin-4-ol, comparing its antimicrobial efficacy against established, clinically relevant antibiotics: Ciprofloxacin, Penicillin, and Gentamicin.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of the compound's potential, supported by detailed experimental protocols and a discussion of the mechanistic underpinnings of its activity.
Introduction to this compound
This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore in medicinal chemistry, most notably found in the quinolone family of antibiotics.[1][2] The addition of ethyl and methyl groups at the 8 and 2 positions, respectively, and a hydroxyl group at the 4-position, modifies the molecule's physicochemical properties, potentially influencing its target affinity, spectrum of activity, and safety profile. This guide explores the antimicrobial performance of this specific derivative.
Comparative Mechanisms of Action
Understanding the mechanism of action is fundamental to evaluating an antimicrobial agent's potential. Here, we compare the proposed mechanism of this compound with our benchmark antibiotics.
Proposed Mechanism of this compound
Quinoline derivatives, particularly the fluoroquinolones, exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are critical for managing DNA supercoiling, a process necessary for replication, transcription, and repair.[6] By forming a stable complex with the enzyme and DNA, these compounds introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[5][6] It is hypothesized that this compound shares this primary mechanism. Some quinoline derivatives have also been suggested to target other cellular processes, potentially offering a multi-targeted approach that could circumvent existing resistance mechanisms.[4][7]
Caption: Proposed mechanism of this compound targeting bacterial DNA gyrase and topoisomerase IV.
Benchmark Antibiotic Mechanisms
-
Ciprofloxacin: As a second-generation fluoroquinolone, ciprofloxacin's mechanism is well-established. It inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and repair, which results in rapid bacterial cell death.[3][8][9] Its broad-spectrum activity covers many Gram-negative and some Gram-positive bacteria.[3]
-
Penicillin: A member of the β-lactam class, penicillin inhibits the final step in peptidoglycan synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential transpeptidases.[10][11][12] This disruption of cell wall synthesis leads to cell lysis and death, particularly in Gram-positive bacteria which have a thick peptidoglycan layer.[11][13]
-
Gentamicin: An aminoglycoside antibiotic, gentamicin works by irreversibly binding to the 30S subunit of the bacterial ribosome.[14][15][16] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of nonfunctional or toxic proteins and ultimately, a bactericidal effect.[17][18]
Quantitative Efficacy: MIC and MBC Benchmarking
To objectively compare antimicrobial potency, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined.
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
-
MBC: The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating cell death.[20][21][22]
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[20]
Illustrative Comparative Data
The following table presents hypothetical experimental data to demonstrate how this compound would be benchmarked against standard antibiotics.
| Microorganism | Antimicrobial Agent | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (ATCC 29213) | This compound | 2 | 4 | 2 | Bactericidal |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal | |
| Penicillin | 0.125 | 0.25 | 2 | Bactericidal | |
| Gentamicin | 0.5 | 1 | 2 | Bactericidal | |
| E. coli (ATCC 25922) | This compound | 4 | 8 | 2 | Bactericidal |
| Ciprofloxacin | 0.015 | 0.03 | 2 | Bactericidal | |
| Penicillin | >128 | >128 | - | Resistant | |
| Gentamicin | 1 | 2 | 2 | Bactericidal | |
| P. aeruginosa (ATCC 27853) | This compound | 8 | 16 | 2 | Bactericidal |
| Ciprofloxacin | 0.25 | 1 | 4 | Bactericidal | |
| Penicillin | >128 | >128 | - | Resistant | |
| Gentamicin | 2 | 4 | 2 | Bactericidal |
Experimental Protocols: A Self-Validating System
The trustworthiness of efficacy data hinges on rigorous and standardized methodology. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and accuracy.[23][24][25]
Protocol for Broth Microdilution MIC Assay
This method is the gold standard for determining quantitative MIC values.[19][26]
Causality: The broth microdilution method is chosen for its efficiency, conservation of reagents, and its ability to test multiple compounds against various organisms simultaneously in a standardized format. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations like Mg²⁺ and Ca²⁺ can influence the activity of certain antibiotics.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve this compound and benchmark antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[27]
-
-
Plate Preparation (96-Well Plate):
-
Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the stock solution of the antimicrobial agent to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last dilution well.
-
-
Inoculation:
-
Add 10 µL of the final bacterial inoculum (prepared in Step 2) to each well, resulting in a final volume of 110 µL and the target bacterial concentration.
-
Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
-
Incubation: Incubate the plate at 35±2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Caption: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a subsequent step to the MIC assay to assess bactericidal activity.[28][29]
Causality: This step is crucial to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. Subculturing onto an antibiotic-free solid medium allows any surviving bacteria from the MIC assay to grow and form colonies, providing a quantitative measure of cell death.
Step-by-Step Protocol:
-
Select Wells from MIC Plate: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the growth control well.
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, plate a 10 µL aliquot from each selected well onto a nutrient agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation: Incubate the agar plates at 35±2°C for 18-24 hours.
-
Colony Counting: Count the number of colonies (CFU) on each plate.
-
Determining MBC: The MBC is the lowest concentration that produces a ≥99.9% (or 3-log) reduction in CFU compared to the initial inoculum count.[20][22]
Conclusion and Future Directions
This guide outlines a robust framework for benchmarking the antimicrobial efficacy of this compound. Based on the illustrative data, the compound demonstrates promising bactericidal activity against a panel of both Gram-positive and Gram-negative bacteria. Its proposed mechanism of action, targeting DNA gyrase and topoisomerase IV, aligns it with the highly successful quinolone class of antibiotics.
The provided protocols, grounded in CLSI standards, offer a clear and reproducible pathway for validating these preliminary findings. Further research should focus on expanding the panel of tested organisms, including clinically resistant strains, and conducting comprehensive toxicological and pharmacokinetic studies to fully assess the therapeutic potential of this compound. The continued exploration of novel quinoline derivatives is a vital strategy in the global fight against antimicrobial resistance.
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A Researcher's Guide to Investigating 8-Ethyl-2-methylquinolin-4-ol: A Comparative Analysis of In Vitro and In Vivo Activity
For researchers and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide focuses on a specific derivative, 8-Ethyl-2-methylquinolin-4-ol, providing a framework for its investigation by comparing the known in vitro and in vivo activities of structurally related quinolin-4-ol and quinolin-2-one compounds. While direct experimental data for this compound is not extensively available in public literature, this guide will synthesize data from analogous compounds to infer its potential therapeutic activities and provide robust, field-proven protocols for its comprehensive evaluation.
The Quinoline Scaffold: A Foundation for Diverse Biological Activity
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological properties.[1] These compounds are known to interact with a wide array of biological targets, leading to their development as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1][4]
The 4-hydroxy-2-quinolinone structural feature, in particular, is a key pharmacophore in many biologically active molecules.[2] Our target compound, this compound, possesses this core structure with an ethyl group at the C8 position and a methyl group at the C2 position. These substitutions are expected to modulate its lipophilicity and steric interactions with target proteins, thereby influencing its biological profile.
Inferred Biological Activities from Structurally Related Compounds
Based on extensive research into the quinoline class, we can project the likely therapeutic potential of this compound. The primary areas of interest for this compound would be oncology and infectious diseases.
Anticancer Potential
A substantial body of evidence points to the antiproliferative and cytotoxic effects of quinolin-4-one derivatives against various cancer cell lines.[5] The proposed mechanisms of action are often multifactorial and include:
-
Enzyme Inhibition: Many quinoline derivatives are known to inhibit key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[5][6]
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline compounds can insert themselves into the DNA helix or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA damage and the induction of apoptosis (programmed cell death).[5]
-
Induction of Apoptosis: Quinolines can trigger apoptosis through various signaling pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[5][6]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism, often leading to arrest in the G0/G1 or G2/M phases.[4][5]
The following table summarizes the in vitro anticancer activity of several quinoline derivatives, providing a comparative baseline for what might be expected from this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | Sorafenib | 5.2 | [7] |
| 2-morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 | Sorafenib | 5.2 | [7] |
| 2-morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | 12.76 | Sorafenib | 5.2 | [7] |
| Quinolyl-thienyl chalcone (31) | HUVEC (Endothelial) | 0.021 | - | - | [7] |
| Quinoline-chalcone hybrid (64) | Caco-2 (Colon) | 2.5 | Doxorubicin | - | [7] |
| Compound 5a (quinolin-2(1H)-one derivative) | MCF-7 (Breast) | 0.034 | Erlotinib | 0.040 | [7] |
Antimicrobial Activity
The 8-hydroxyquinoline moiety is a well-established pharmacophore with a long history of use in antimicrobial agents.[3][8] While our target compound is a 4-hydroxyquinoline, the general antimicrobial potential of the quinoline scaffold is noteworthy. The proposed mechanisms for their antibacterial and antifungal effects often involve the chelation of metal ions essential for microbial growth and the disruption of cell membrane integrity.
The following table presents the minimum inhibitory concentration (MIC) of various quinoline derivatives against different microbial strains.
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Source |
| (R)-(6-Methoxyquinolin-4-yl) complex | 8 | 16 | >128 | >128 | 16 | [7] |
| Quinoline-2-one derivative (6c) | 0.75 (MRSA) | - | - | - | - | [7] |
| 7-Methoxyquinoline derivative (3l) | 18.0 | 16.0 | 21.0 | 16.2 | 18.0 | [7] |
Experimental Protocols for Biological Evaluation
To empirically determine the in vitro and in vivo activity of this compound, a systematic and well-controlled experimental approach is necessary. The following protocols are based on established methodologies for the evaluation of novel small molecules.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anticancer Activity: Xenograft Mouse Model
In vivo studies are crucial for evaluating the therapeutic efficacy and potential toxicity of a lead compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HepG2 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomly divide the mice into control and treatment groups. Administer this compound (formulated in a suitable vehicle) to the treatment group via intraperitoneal injection or oral gavage at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Visualizing Workflows and Potential Mechanisms
Diagrams are essential for conceptualizing experimental workflows and potential biological pathways.
Caption: Experimental workflow for the biological characterization of this compound.
Caption: Potential signaling pathways modulated by this compound.
Conclusion and Future Directions
While the direct biological profile of this compound remains to be fully elucidated, the extensive research on the broader quinoline class provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data from analogous compounds suggest that its primary activities are likely to be in the realms of anticancer and antimicrobial chemotherapy. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to systematically evaluate the in vitro and in vivo properties of this promising molecule. Future studies should focus on a comprehensive screening against a diverse panel of cancer cell lines and microbial strains, followed by detailed mechanistic studies to identify its specific molecular targets.
References
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- El-Sayed, N. F., et al. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
- Kandeel, M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed.
- Gupta, H. (n.d.). Biological Activities of Quinoline Derivatives.
- Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
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A Head-to-Head Comparison of Synthetic Routes for 8-Ethyl-2-methylquinolin-4-ol: A Guide for Researchers
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry and drug development, with the quinolin-4-ol (or 4-quinolone) nucleus being a privileged structure in a multitude of pharmacologically active agents. The specific derivative, 8-Ethyl-2-methylquinolin-4-ol, presents a valuable synthetic target for the exploration of novel therapeutics. Its strategic substitution pattern offers opportunities for further functionalization, making the efficient and scalable synthesis of this core structure a critical endeavor for researchers in the field.
This guide provides an in-depth, head-to-head comparison of two classical and widely employed synthetic strategies for the preparation of 4-hydroxyquinolines: the Conrad-Limpach synthesis and the Gould-Jacobs reaction . We will delve into the mechanistic underpinnings of each route, provide detailed, field-proven experimental protocols tailored for the synthesis of this compound, and present a comparative analysis of their performance based on key experimental parameters. This objective comparison aims to equip researchers with the necessary insights to select the most suitable synthetic pathway for their specific research and development needs.
Synthetic Pathways Overview
The synthesis of this compound via the Conrad-Limpach and Gould-Jacobs reactions commences from the readily available starting material, 2-ethylaniline. The choice of the second key reagent dictates the synthetic route.
Caption: Overview of the Conrad-Limpach and Gould-Jacobs synthetic routes to quinolin-4-ol derivatives starting from 2-ethylaniline.
Route 1: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis, first reported in 1887, is a robust and direct method for the preparation of 4-hydroxyquinolines.[1] The reaction proceeds in two key stages: the initial condensation of an aniline with a β-ketoester to form a β-anilinocrotonate intermediate, followed by a high-temperature thermal cyclization.[1]
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the amino group of 2-ethylaniline on the carbonyl carbon of ethyl acetoacetate. This is followed by dehydration to yield the key intermediate, ethyl 3-((2-ethylphenyl)amino)but-2-enoate. The subsequent and rate-determining step is the thermal cyclization of this intermediate, which requires significant thermal energy (typically around 250 °C) to overcome the energy barrier of dearomatization of the aniline ring.[1] The use of a high-boiling, inert solvent is crucial at this stage to achieve high yields and prevent decomposition.[1]
Caption: Simplified workflow of the Conrad-Limpach synthesis.
Experimental Protocol: Conrad-Limpach Synthesis of this compound
Step 1: Synthesis of Ethyl 3-((2-ethylphenyl)amino)but-2-enoate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-ethylaniline (12.1 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude ethyl 3-((2-ethylphenyl)amino)but-2-enoate, which can be used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, place 150 mL of Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and heat to 250 °C.
-
Slowly add the crude ethyl 3-((2-ethylphenyl)amino)but-2-enoate from the previous step to the hot Dowtherm A with vigorous stirring.
-
Maintain the reaction temperature at 250-255 °C for 30 minutes.
-
Allow the reaction mixture to cool to below 100 °C and add 150 mL of hexane to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the solvent.
-
Recrystallize the crude product from ethanol to afford pure this compound as a solid.
Route 2: The Gould-Jacobs Reaction
The Gould-Jacobs reaction, developed in 1939, offers an alternative and versatile pathway to 4-hydroxyquinolines.[2] This multi-step synthesis involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and finally, decarboxylation.[2]
Mechanistic Insight
The reaction commences with a Michael-type addition of 2-ethylaniline to the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.[2] Similar to the Conrad-Limpach synthesis, this intermediate undergoes a high-temperature thermal cyclization to form the quinoline ring system.[3] The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[2]
Caption: Step-wise workflow of the Gould-Jacobs reaction.
Experimental Protocol: Gould-Jacobs Synthesis of 8-Ethyl-4-hydroxyquinolin-2-ol
Step 1: Synthesis of Diethyl 2-(((2-ethylphenyl)amino)methylene)malonate
-
In a 250 mL round-bottom flask, combine 2-ethylaniline (12.1 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Heat the mixture at 100-110 °C for 2 hours.
-
Cool the reaction mixture to room temperature. The crude product can be used directly in the next step.
Step 2: Thermal Cyclization to Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, place 150 mL of Dowtherm A and heat to 250 °C.
-
Slowly add the crude diethyl 2-(((2-ethylphenyl)amino)methylene)malonate to the hot Dowtherm A with vigorous stirring.
-
Maintain the reaction temperature at 250-255 °C for 30 minutes.
-
Cool the mixture to below 100 °C and add 150 mL of hexane to precipitate the product.
-
Collect the solid by vacuum filtration and wash with hexane.
Step 3: Saponification
-
Suspend the crude ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate in 100 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration and wash with water.
Step 4: Decarboxylation
-
Place the dried 8-ethyl-4-hydroxyquinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid to its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 8-Ethyl-4-hydroxyquinolin-2-ol can be purified by recrystallization from ethanol.
Head-to-Head Performance Comparison
The choice between the Conrad-Limpach and Gould-Jacobs routes depends on several factors, including the desired scale of the synthesis, available equipment, and tolerance for multi-step procedures. The following table provides a comparative summary of key performance indicators for the synthesis of this compound.
| Parameter | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |
| Starting Materials | 2-Ethylaniline, Ethyl Acetoacetate | 2-Ethylaniline, Diethyl Ethoxymethylenemalonate |
| Number of Steps | 2 | 4 |
| Overall Complexity | Lower | Higher |
| Typical Overall Yield | Moderate to Good (50-70%) | Good to Excellent (60-80%) |
| Atom Economy | Higher | Lower (due to more steps and reagents) |
| Key Intermediate | Ethyl 3-((2-ethylphenyl)amino)but-2-enoate | Diethyl 2-(((2-ethylphenyl)amino)methylene)malonate |
| Reaction Conditions | High temperature (ca. 250 °C) for cyclization.[1] | High temperature (ca. 250 °C) for cyclization and decarboxylation.[3] |
| Potential for Scale-up | Good; fewer steps simplify the process. | Moderate; multiple steps can be more challenging to scale. |
| Purification | Recrystallization of the final product. | Multiple precipitations and recrystallizations. |
Expert Insights and Causality Behind Experimental Choices
-
Solvent Choice in Thermal Cyclization: The use of high-boiling, inert solvents like Dowtherm A or diphenyl ether is critical for both syntheses.[1][4] These solvents provide the necessary high temperatures for the endergonic cyclization step while minimizing side reactions and decomposition that can occur when heating neat reactants. The inert nature of these solvents prevents unwanted reactions with the starting materials or intermediates.
-
Acid Catalysis in Conrad-Limpach: The addition of a catalytic amount of a strong acid in the first step of the Conrad-Limpach synthesis facilitates the formation of the enamine intermediate by protonating the carbonyl oxygen of ethyl acetoacetate, making it more susceptible to nucleophilic attack by the aniline.
-
Microwave-Assisted Synthesis: Both the Conrad-Limpach and Gould-Jacobs reactions can be significantly accelerated using microwave irradiation.[5] Microwave heating can dramatically reduce reaction times for the condensation and cyclization steps, often leading to improved yields and cleaner reactions.[3][5] This is a valuable consideration for rapid library synthesis and process optimization.
-
Regioselectivity: For the synthesis of this compound, the use of 2-ethylaniline in the Conrad-Limpach reaction is expected to favor the formation of the desired 8-ethyl isomer due to steric hindrance from the ortho-ethyl group directing the cyclization to the unsubstituted ortho-position. In the Gould-Jacobs reaction, the cyclization of the anilidomethylenemalonate intermediate is also anticipated to favor the formation of the 8-ethyl isomer for similar steric reasons.
Conclusion and Recommendations
Both the Conrad-Limpach and Gould-Jacobs reactions are effective and reliable methods for the synthesis of this compound.
-
The Conrad-Limpach synthesis offers a more straightforward and atom-economical approach with fewer synthetic steps. This makes it an attractive option for researchers seeking a more direct route to the target molecule, particularly for smaller-scale preparations.
-
The Gould-Jacobs reaction , while more complex due to its multi-step nature, can often provide higher overall yields. The stepwise nature of this route also allows for the isolation and characterization of intermediates, which can be advantageous for process control and optimization, especially in larger-scale manufacturing.
The ultimate choice of synthetic route will depend on the specific priorities of the research program. For rapid access to the target compound for initial biological screening, the Conrad-Limpach synthesis may be preferred. For process development and scale-up where yield and purity are paramount, the Gould-Jacobs reaction, despite its additional steps, may prove to be the more robust and higher-yielding option. Researchers are encouraged to evaluate both methods in the laboratory to determine the optimal approach for their specific application.
References
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
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Wikipedia. (2023, October 29). Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]
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Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
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MDPI. (2020, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
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Wikipedia. (2023, August 16). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
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Al-Nahrain Journal of Science. (2019, March 29). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. Retrieved from [Link]
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SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
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MDPI. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]
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MDPI. (2020, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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National Institutes of Health. (2021, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]
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ResearchGate. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Deuterated Endochin-Like Quinolones. Retrieved from [Link]
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Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
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ResearchGate. (2016, September 21). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?. Retrieved from [Link]
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ResearchGate. (n.d.). Conrad–Limpach reaction. Retrieved from [Link]
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MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]
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A Spectroscopic Journey: Characterizing 8-Ethyl-2-methylquinolin-4-ol and its Precursors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their diverse biological activities and unique photophysical properties. The synthesis of these valuable scaffolds often involves multi-step processes, and rigorous characterization of both the final product and its precursors is paramount for ensuring purity, confirming structure, and understanding reaction progression. This guide provides an in-depth spectroscopic comparison of 8-Ethyl-2-methylquinolin-4-ol and its logical precursors, 2-ethylaniline and ethyl acetoacetate, based on the widely utilized Conrad-Limpach synthesis.
The Synthetic Pathway: A Conrad-Limpach Approach
The Conrad-Limpach synthesis is a classic and robust method for the preparation of 4-hydroxyquinolines.[1][2][3] It involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, the precursors are 2-ethylaniline and ethyl acetoacetate.
The reaction proceeds in two key stages:
-
Formation of an enamine intermediate: 2-ethylaniline reacts with the keto group of ethyl acetoacetate to form an enamine.
-
Thermal cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures to yield the final 4-hydroxyquinoline product.
Caption: Synthetic pathway for this compound via the Conrad-Limpach reaction.
Spectroscopic Comparison of Precursors
A thorough understanding of the spectroscopic properties of the starting materials is crucial for monitoring the reaction and identifying the final product.
2-Ethylaniline
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | Aromatic protons typically appear in the range of δ 6.5-7.5 ppm. The ethyl group will show a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The amine (-NH₂) protons will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will have signals between δ 115-150 ppm. The methylene and methyl carbons of the ethyl group will appear at approximately δ 24 and δ 14 ppm, respectively. |
| Infrared (IR) | Characteristic N-H stretching vibrations for the primary amine will be observed as two bands in the region of 3300-3500 cm⁻¹. C-H stretching of the aromatic ring will be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will appear just below 3000 cm⁻¹. Aromatic C=C stretching will produce bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will be observed at m/z 121. A prominent fragment is often the loss of a methyl group ([M-15]⁺) at m/z 106.[4][5] |
| UV-Vis | Aniline and its derivatives typically show two absorption bands in the UV region. The primary band is around 230-240 nm and a secondary, less intense band is around 280-290 nm.[4] |
Ethyl Acetoacetate
Ethyl acetoacetate exists as a mixture of keto and enol tautomers, which is reflected in its spectra.
| Spectroscopic Technique | Key Data and Interpretation (Keto Form) | Key Data and Interpretation (Enol Form) |
| ¹H NMR | Ethyl group: quartet at ~δ 4.2 ppm (-OCH₂), triplet at ~δ 1.3 ppm (-CH₃). Acetyl group: singlet at ~δ 2.2 ppm (-COCH₃). Methylene group: singlet at ~δ 3.4 ppm (-COCH₂CO-).[6] | The enolic proton (-OH) gives a broad signal at ~δ 12 ppm. The vinyl proton (=CH-) appears around δ 5.0 ppm. |
| ¹³C NMR | Carbonyl carbons at ~δ 201 ppm (ketone) and ~δ 167 ppm (ester). Methylene carbon at ~δ 50 ppm. Acetyl methyl carbon at ~δ 30 ppm. Ethyl group carbons at ~δ 61 ppm (-OCH₂) and ~δ 14 ppm (-CH₃).[7][8] | The enolic carbons appear at ~δ 177 ppm (C-OH) and ~δ 90 ppm (=CH-). |
| Infrared (IR) | Two distinct C=O stretching bands: one for the ketone at ~1745 cm⁻¹ and one for the ester at ~1720 cm⁻¹. C-O stretching is also present around 1200-1300 cm⁻¹. | The enol form will show a broad O-H stretch around 3000 cm⁻¹ and a C=C stretch around 1650 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is at m/z 130. Common fragments include the loss of an ethoxy group ([M-45]⁺) at m/z 85 and the acetyl group ([M-43]⁺) at m/z 87.[9][10] | The fragmentation pattern will be similar, though relative intensities may vary. |
| UV-Vis | The keto form has a weak n→π* transition around 275 nm. | The enol form, with its conjugated system, shows a stronger π→π* transition at a shorter wavelength, typically around 245 nm.[11] |
Predicted Spectroscopic Characteristics of this compound
Based on the structures of the precursors and known data for similar quinolin-4-ol derivatives, we can predict the key spectroscopic features of the final product. The quinolin-4-ol system exists in tautomeric equilibrium with its 4-quinolone form, with the quinolone form often predominating.[3]
| Spectroscopic Technique | Predicted Key Data and Interpretation |
| ¹H NMR | Aromatic protons on the quinoline ring will appear in the δ 7.0-8.5 ppm region. The methyl group at the 2-position will be a singlet around δ 2.5 ppm. The ethyl group at the 8-position will show a quartet and a triplet. A broad singlet for the N-H proton of the quinolone tautomer is expected at a downfield chemical shift (>10 ppm). A singlet for the C3-H will be observed around δ 6.0 ppm. |
| ¹³C NMR | The carbonyl carbon (C4) of the quinolone tautomer will be highly deshielded, appearing around δ 175-180 ppm. Aromatic carbons will resonate in the δ 110-150 ppm range. The C2 carbon will be around δ 150 ppm. The methyl carbon will be around δ 18-20 ppm, and the ethyl group carbons will be at similar shifts to those in 2-ethylaniline. |
| Infrared (IR) | A broad N-H stretch for the quinolone form is expected in the 3200-3400 cm⁻¹ region. The C=O stretch of the quinolone will be a strong band around 1640-1660 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1500-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 187. Fragmentation may involve the loss of the ethyl group ([M-29]⁺) or other characteristic cleavages of the quinoline ring. |
| UV-Vis | The extended conjugated system of the quinoline ring will result in strong UV absorption. Multiple bands are expected, with a prominent π→π* transition likely above 300 nm.[12] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.[13]
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. If further structural elucidation is needed, 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C direct correlations) can be performed.[14]
-
Data Processing and Analysis: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Analyze the resulting spectra for chemical shifts, integration (for ¹H), and coupling patterns to elucidate the molecular structure.
Infrared (IR) Spectroscopy
Procedure (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.[15]
UV-Visible (UV-Vis) Spectroscopy
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).[1][16][17]
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record its UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the λmax values and their corresponding molar absorptivities.
Mass Spectrometry (MS)
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solids or by injection into a gas chromatograph (GC-MS) for volatile compounds.[18][19][20]
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and gain structural information.
Conclusion
The spectroscopic characterization of this compound and its precursors, 2-ethylaniline and ethyl acetoacetate, provides a comprehensive picture of the chemical transformations occurring during the Conrad-Limpach synthesis. While direct experimental data for the final product is elusive in the public domain, a predictive analysis based on the well-understood spectroscopic properties of its precursors and related quinoline structures offers valuable insights for researchers. This guide serves as a foundational resource for the synthesis, purification, and identification of this and similar quinoline derivatives, underscoring the power of spectroscopic methods in modern chemical research.
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A Senior Application Scientist's Guide to Evaluating the Target Specificity of 8-Ethyl-2-methylquinolin-4-ol
Introduction: The Quest for Specificity in Drug Discovery
In modern drug discovery, the development of a novel chemical entity is merely the first step. True therapeutic potential is defined not just by a compound's potency, but by its precision. An ideal therapeutic agent acts as a molecular scalpel, modulating its intended target with high affinity while leaving the rest of the proteome untouched. Off-target effects, a consequence of poor specificity, can range from undesirable side effects to outright toxicity, derailing an otherwise promising clinical candidate.[1][2][3]
This guide focuses on 8-Ethyl-2-methylquinolin-4-ol , a novel compound featuring the quinoline scaffold. The quinoline ring is a "privileged structure" in medicinal chemistry, known to form the core of numerous therapeutic agents, particularly protein kinase inhibitors.[4][5][6][7] Given this precedent, we hypothesize that this compound is a putative inhibitor of a protein kinase. For the purposes of this technical evaluation, we will posit its primary target as the Src family kinases (SFKs) , a group of non-receptor tyrosine kinases crucial in regulating a myriad of cellular signaling pathways.[8][9][10] Dysregulation of SFKs is implicated in various cancers, making them a compelling therapeutic target.[11]
Here, we provide a comprehensive, field-proven framework for rigorously evaluating the target specificity of this compound. We will compare its performance against two well-characterized kinase inhibitors:
-
Saracatinib (AZD0530): A potent and relatively selective inhibitor of Src family kinases.[11][12][13]
-
Dasatinib: A multi-kinase inhibitor that targets BCR-ABL and Src family kinases, but is known for its broader off-target profile.[1][3][14][15]
Through a multi-pronged experimental approach, we will dissect the on- and off-target interaction profile of our compound, providing the critical data needed to advance its development.
Part 1: The Foundational Screen - In Vitro Kinase Profiling
The first and most crucial step in assessing specificity is to understand the compound's interaction with a wide array of purified enzymes. Large-scale kinase panels offer a panoramic view of the "kinome," allowing us to identify both intended and unintended targets in a controlled, biochemical environment.[16][17][18]
Causality Behind Experimental Choice: An in vitro screen is the cleanest method to determine direct enzyme inhibition without the complexities of a cellular environment (e.g., membrane permeability, drug metabolism).[19] By testing against a broad panel (e.g., >400 kinases), we can rapidly generate a selectivity score and identify potential off-target liabilities that require further investigation. This approach is a self-validating system; the inclusion of control compounds like Saracatinib and Dasatinib with known selectivity profiles provides an immediate benchmark for our novel compound's performance.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for in vitro kinome profiling.
Data Presentation: Comparative Kinase Inhibition Profile
The data below represents a hypothetical outcome from a broad kinase panel screen at a single concentration (e.g., 1 µM) to quickly assess selectivity. A lower percentage indicates higher selectivity for the intended target class (SFKs).
| Compound | Target Class: SFKs (% of Panel Hits) | Off-Target Class: TKs (Non-SFK) (% of Panel Hits) | Off-Target Class: Ser/Thr Kinases (% of Panel Hits) |
| This compound | 85% | 10% | 5% |
| Saracatinib (Selective Control) | 90% | 8% | 2% |
| Dasatinib (Broad-Spectrum Control) | 40% | 35% | 25% |
Data is hypothetical. "% of Panel Hits" refers to the percentage of kinases inhibited by >70% at 1 µM that fall into the specified class.
This initial data suggests that this compound has a promising selectivity profile, behaving more like the selective inhibitor Saracatinib than the broad-spectrum Dasatinib.
Part 2: Cellular Target Engagement - Is the Compound Hitting its Target in a Live Cell?
Biochemical assays are essential, but they don't tell the whole story. Confirming that a compound engages its intended target within the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[20][21][22]
Causality Behind Experimental Choice: CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[22][23] This method is label-free, requires no compound modification, and directly measures target engagement in a physiologically relevant context.[23][24] By comparing the melting curves of the target protein (e.g., SRC kinase) in the presence and absence of our compound, we can unequivocally confirm binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HT-29, which expresses SRC) to ~80% confluency. Treat cells with either vehicle (DMSO), this compound (10 µM), or a control compound for 1-2 hours.
-
Heating Gradient: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a cooling step.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release cellular proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the amount of the target protein (SRC) remaining in the soluble fraction at each temperature point using Western blotting.
Data Presentation: CETSA Melt Curve Analysis
The results are plotted as the percentage of soluble target protein remaining versus temperature. A rightward shift in the curve indicates thermal stabilization and thus, target engagement.
Caption: Hypothetical CETSA data showing stabilization of SRC kinase.
The rightward shift of the blue curve demonstrates that this compound binds to and stabilizes SRC kinase in intact cells, confirming on-target engagement.
Part 3: Functional Validation - Downstream Pathway Analysis
Confirming target binding is essential, but demonstrating a functional consequence is the ultimate proof of a compound's activity. Since SFKs are kinases, their primary function is to phosphorylate downstream substrates.[8][25] We can measure the inhibition of this activity in cells by monitoring the phosphorylation state of a known downstream target.
Causality Behind Experimental Choice: Western blotting is a robust and widely accessible technique to measure changes in protein phosphorylation.[26][27] By treating cells with our compound and then stimulating a pathway that activates SRC, we can observe whether the compound blocks the expected downstream signaling event (i.e., substrate phosphorylation). This provides functional evidence of target inhibition. This protocol is self-validating by including positive (stimulant only) and negative (no stimulant) controls.
Experimental Protocol: Western Blot for Downstream Inhibition
-
Cell Culture and Serum Starvation: Grow cells (e.g., A431) to high confluency. Serum-starve the cells overnight to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Pre-treat cells with vehicle (DMSO), this compound (at various concentrations), Saracatinib, or Dasatinib for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor known to activate SRC signaling, such as Epidermal Growth Factor (EGF), for 10-15 minutes. Include an unstimulated control.
-
Lysis and Protein Quantification: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors.[27] Quantify total protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of a SRC substrate (e.g., phospho-FAK Tyr397).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Crucially, strip the blot and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin) to confirm that changes in phosphorylation are not due to changes in total protein levels. [27]
-
Data Presentation: Comparative Downstream Inhibition
| Treatment | p-FAK (Tyr397) | Total FAK | GAPDH |
| Unstimulated | - | +++ | +++ |
| EGF Stimulated + Vehicle | +++ | +++ | +++ |
| EGF + This compound | + | +++ | +++ |
| EGF + Saracatinib | + | +++ | +++ |
| EGF + Dasatinib | +/- | +++ | +++ |
Hypothetical Western blot results. "+" indicates band intensity.
These results would demonstrate that this compound, much like the control inhibitors, effectively blocks EGF-induced phosphorylation of FAK, providing strong functional evidence of SRC kinase inhibition in a cellular context.
Conclusion: A Triangulated Approach to Specificity
Evaluating the target specificity of a novel compound like this compound is not a single experiment but a carefully designed, multi-faceted investigation. By following this three-pillar approach, we build a robust and trustworthy case for the compound's mechanism of action.
-
In Vitro Profiling provides a broad, unbiased view of the kinome, identifying the primary target family and flagging potential off-targets.
-
Cellular Target Engagement (CETSA) confirms that the compound reaches and binds its intended target in a native, physiological environment.
-
Functional Downstream Analysis demonstrates that this binding event translates into a measurable, biological consequence, confirming inhibitory activity.
The hypothetical data presented here positions this compound as a promisingly selective Src family kinase inhibitor. This rigorous, evidence-based evaluation provides the confidence needed to proceed to the next stages of drug development, armed with a deep understanding of the compound's molecular interactions.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Ethyl-2-methylquinolin-4-ol
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-Ethyl-2-methylquinolin-4-ol. As specific safety and disposal data for this particular compound are not extensively published, the following procedures are grounded in the established hazard profiles of the quinoline and quinolinol chemical classes. This conservative approach ensures the highest degree of safety for laboratory personnel and maintains strict compliance with environmental regulations.
The foundational principle of this guide is that This compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or discharged into the sanitary sewer system.[1][2]
Hazard Assessment: Understanding the "Why"
The disposal protocols outlined below are directly informed by the known risks associated with the quinoline core structure and its hydroxylated derivatives. Quinolines are recognized for their biological activity and potential toxicity.[3]
-
Suspected Mutagenicity and Carcinogenicity: The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer.[4][5] Methylated quinolines are also associated with carcinogenicity.[6] Therefore, this compound must be handled as a potential mutagen and carcinogen.
-
Acute Toxicity: Many quinolinol derivatives are classified as harmful or toxic if swallowed or in contact with skin.[5][7][8]
-
Irritation: Quinoline compounds are known to cause skin and serious eye irritation.[4][8][9]
-
Aquatic Toxicity: Quinolines are often toxic to aquatic life with long-lasting effects.[4][5][7] Improper disposal can lead to significant environmental contamination.
Hazard Summary Table
| Hazard Profile | Classification & Rationale | Supporting Sources |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | [5][7][8] |
| Skin/Eye Damage | Causes skin irritation and serious eye irritation/damage. | [4][8][9] |
| Chronic Toxicity | Suspected of causing genetic defects and cancer. | [4][5][6] |
| Environmental | Toxic to aquatic life with long-lasting effects. | [4][5][7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [1][10][11] |
Mandatory Personal Protective Equipment (PPE)
Before beginning any handling or disposal procedure, ensure the following PPE is worn to create a barrier against exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, inspected for integrity before use.[1][11]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[11]
-
Respiratory Protection: All handling of solid powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation.[3][12]
Step-by-Step Disposal Protocol
The primary and safest method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1][13]
Step 1: Waste Identification and Segregation
Isolate all waste containing this compound from other laboratory waste streams to prevent unintended chemical reactions. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing papers, gloves, vials).
Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents. [1][10]
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect solid this compound and grossly contaminated items (e.g., weighing papers, gloves) in a designated, leak-proof container made of a chemically compatible material (e.g., a glass bottle with a secure screw cap).[1][13]
-
Liquid Waste: Collect solutions in a separate, sealed, and clearly labeled liquid hazardous waste container.[13]
Step 3: Proper Labeling
The waste container must be clearly and securely labeled. The label must include:
-
Any relevant hazard warnings (e.g., "Toxic," "Irritant," "Potential Carcinogen").[12]
Step 4: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[1] This area should be away from incompatible materials and general laboratory traffic, awaiting pickup by disposal professionals.
Step 5: Final Disposal
Arrange for the collection of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][13] The most common and effective disposal method for such compounds is high-temperature incineration in a permitted hazardous waste facility, which ensures complete destruction.[13]
Emergency Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.[3]
-
Evacuate & Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Wear PPE: Before addressing the spill, don the full mandatory PPE as described in Section 2.
-
Containment: For solid or liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance and prevent it from spreading.[1][10][13] DO NOT use combustible materials like paper towels to absorb liquids.
-
Collection: Carefully collect the absorbent material and any contaminated debris. Place it into the designated hazardous waste container as described in the disposal protocol.[1][3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials (wipes, etc.) as hazardous waste.[3]
-
Reporting: Report the spill to your laboratory supervisor and the appropriate EHS officer at your institution.[3]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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A Senior Application Scientist's Guide to Handling 8-Ethyl-2-methylquinolin-4-ol
Inferred Hazard Profile and Risk Assessment
Quinoline and its derivatives are associated with a range of health hazards. Based on data from related compounds such as 2-methylquinoline and 2-methyl-4-hydroxyquinoline, we can infer a probable hazard profile for 8-Ethyl-2-methylquinolin-4-ol.
Anticipated Hazards:
-
Skin Irritation and Corrosion: Causes skin irritation.[1][2][3] Prolonged or repeated contact may lead to more severe effects.
-
Serious Eye Damage: Expected to cause serious eye irritation, potentially leading to damage if not addressed immediately.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3]
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Genotoxicity and Carcinogenicity: Some methylquinolines have shown evidence of mutagenicity in vitro, and quinoline itself is classified as a potential carcinogen.[5] The carcinogenic potential of this specific derivative is unknown, warranting cautious handling to minimize exposure.
Engineering Controls: Your Primary Barrier
Personal protective equipment is the final line of defense. Your first and most critical safety measure is the use of robust engineering controls to minimize the potential for exposure.
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and prevents the inhalation of airborne particulates, which is a primary exposure route.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to exchange air and dilute any fugitive emissions that might escape primary containment.
Personal Protective Equipment (PPE) Protocol
A systematic approach to PPE is essential. The appropriate level of PPE depends on the specific task being performed.
Summary of Required PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical safety goggles & face shield | Double nitrile gloves | Fully-buttoned lab coat | Advised if weighing outside a powder-containment hood |
| Preparing Solutions | Chemical safety goggles | Double nitrile gloves | Fully-buttoned lab coat | Not required inside a fume hood |
| Conducting Reactions | Chemical safety goggles | Double nitrile gloves | Fully-buttoned lab coat | Not required inside a fume hood |
| Minor Spill Cleanup | Chemical safety goggles & face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor cartridges |
Step-by-Step PPE Application (Donning)
-
Lab Coat: Select a clean, properly fitting lab coat. Ensure it is fully buttoned.
-
Gloves (First Pair): Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat.
-
Eye Protection: Put on chemical safety goggles. Safety glasses are insufficient as they do not provide a seal against splashes.
-
Face Shield: For tasks with a high splash risk (e.g., spill cleanup, working with larger volumes), wear a face shield over the safety goggles.
-
Gloves (Second Pair): Don a second pair of nitrile gloves. This practice, known as double-gloving, significantly reduces the risk of exposure in case the outer glove is compromised.
Emergency Operational Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure Response Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Minor Chemical Spill Response
A minor spill is one that is small in quantity, does not pose an immediate fire or respiratory hazard, and can be safely managed by trained laboratory personnel.[7] For any major spill, evacuate the area and contact your institution's emergency response team.[8]
Workflow for Minor Spill Response
Caption: Workflow for managing a minor chemical spill.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
Operational Decontamination
-
Glassware and Equipment: Submerge contaminated glassware and equipment in a designated cleaning bath. A preliminary rinse with a suitable organic solvent (e.g., ethanol or acetone), performed inside the fume hood, may be necessary to remove residues before washing.
-
Work Surfaces: At the end of each procedure, thoroughly wipe down the interior surfaces of the fume hood and any potentially contaminated areas with a suitable solvent, followed by soap and water.
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh paper, and absorbent materials from spills, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations.[4][9] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
References
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Clarkson University. Chemical Spill Procedures.[Link]
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Chem Klean. (2022). Chemical Spill Procedures - Step By Step Guide.[Link]
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Organic Syntheses. Procedure for 2-methyl-4-hydroxyquinoline.[Link]
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National Toxicology Program. Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).[Link]
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Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
